Taurine-13C2
Beschreibung
The exact mass of the compound 2-Amino(~13~C_2_)ethane-1-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino(1,2-13C2)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAAWQZATWQOTB-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678732 | |
| Record name | 2-Amino(~13~C_2_)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70155-54-3 | |
| Record name | 2-Amino(~13~C_2_)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70155-54-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of Taurine-¹³C₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Taurine-¹³C₂, a stable isotope-labeled version of the amino acid taurine. This document is intended to be a resource for researchers utilizing Taurine-¹³C₂ in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry.
Core Physicochemical Data
The incorporation of stable isotopes has a negligible effect on the fundamental physicochemical properties of a molecule, other than its molecular weight. Therefore, many of the properties of Taurine-¹³C₂ can be inferred from its unlabeled counterpart, taurine. The following table summarizes the key physicochemical properties of Taurine-¹³C₂.
| Property | Value | Source |
| Chemical Formula | ¹³C₂H₇NO₃S | [1] |
| Molecular Weight | 127.13 g/mol | |
| Appearance | White solid | [2] |
| Melting Point | >300 °C (decomposes) | [3] |
| Boiling Point | Decomposes before boiling | |
| Water Solubility | 25 mg/mL (with sonication) | |
| pKa₁ (Sulfonic Acid) | ~1.5 | [2] |
| pKa₂ (Amine) | ~9.06 | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥98% | [1] |
Note: The pKa values are for unlabeled taurine and are expected to be very similar for Taurine-¹³C₂ as the effect of ¹³C substitution on acid dissociation constants is minimal.
Experimental Protocols
The primary application of Taurine-¹³C₂ is as an internal standard for quantitative analysis by mass spectrometry. The following is a generalized experimental protocol for its use in a typical liquid chromatography-mass spectrometry (LC-MS) workflow.
Protocol: Quantification of Taurine in a Biological Matrix using Taurine-¹³C₂ as an Internal Standard
1. Preparation of Standard Solutions:
- Stock Solution of Taurine-¹³C₂ (Internal Standard): Accurately weigh a known amount of Taurine-¹³C₂ and dissolve it in a suitable solvent (e.g., ultrapure water) to create a stock solution of known concentration (e.g., 1 mg/mL).
- Working Internal Standard Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration of taurine in the samples.
- Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled taurine into a blank matrix (a sample of the same type as the study samples but without the analyte). Add a constant amount of the working internal standard solution to each calibration standard.
2. Sample Preparation:
- Thaw biological samples (e.g., plasma, cell lysate) on ice.
- To a known volume or weight of the sample, add a precise volume of the working internal standard solution (Taurine-¹³C₂).
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).
- Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes to allow for complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
- Carefully collect the supernatant, which contains the analyte and the internal standard.
- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., the initial mobile phase).
3. LC-MS Analysis:
- Liquid Chromatography (LC): Separate the analyte from other matrix components using a suitable LC column (e.g., a HILIC column for polar compounds like taurine). The mobile phase composition and gradient will need to be optimized.
- Mass Spectrometry (MS): Analyze the eluent from the LC system using a mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode.
- Define the specific precursor-to-product ion transitions for both unlabeled taurine and Taurine-¹³C₂.
- Optimize MS parameters such as collision energy and declustering potential for each transition.
4. Data Analysis:
- Integrate the peak areas for the specific MRM transitions of both taurine and Taurine-¹³C₂.
- Calculate the ratio of the peak area of taurine to the peak area of Taurine-¹³C₂ for each sample and calibration standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled taurine standards.
- Determine the concentration of taurine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualized Workflow
The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative mass spectrometry experiment.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
An In-Depth Technical Guide to the Synthesis and Purification of Taurine-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Taurine-13C2 (2-Aminoethanesulfonic acid-1,2-13C2), a stable isotope-labeled version of taurine. This isotopologue is a crucial tool in metabolic research, finding applications as a tracer in studies of various physiological and pathological processes.[1] This document details the most plausible synthetic pathways, purification protocols, and methods for characterization, with a focus on providing actionable information for laboratory professionals.
Introduction to this compound
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a vital role in numerous biological processes, including bile acid conjugation, osmoregulation, and neuromodulation. This compound, in which the two carbon atoms are replaced with the stable isotope carbon-13, serves as an invaluable tracer for in vivo and in vitro metabolic studies.[2][3] Its use allows for the precise tracking and quantification of taurine metabolism and kinetics using mass spectrometry-based techniques.
Key Properties of this compound:
| Property | Value |
| Chemical Formula | H₂N¹³CH₂¹³CH₂SO₃H |
| Molecular Weight | 127.13 g/mol [4] |
| CAS Number | 70155-54-3[4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C[4] |
| Chemical Purity | Typically ≥98%[4] |
| Appearance | White solid[4] |
| Melting Point | >300 °C[4] |
Synthesis of this compound
The most common and economically viable method for the synthesis of this compound is a two-step process that begins with a commercially available labeled precursor, Ethanolamine-13C2. This approach is analogous to established methods for the synthesis of unlabeled taurine.
Synthetic Pathway Overview
The synthesis can be logically divided into two primary reactions:
-
Esterification: The reaction of Ethanolamine-13C2 with sulfuric acid to form the intermediate 2-aminoethyl-13C2 sulfuric acid.
-
Sulfonation: The subsequent reaction of the intermediate with a sulfite, typically sodium sulfite, to yield this compound.
The overall synthetic workflow is depicted in the following diagram:
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Aminoethyl-13C2 sulfuric acid
-
In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add a molar excess of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly add Ethanolamine-13C2 (1.0 molar equivalent) to the cooled sulfuric acid with continuous stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, slowly heat the reaction mixture to approximately 100-120°C and maintain this temperature for 2-3 hours.
-
Allow the mixture to cool to room temperature. The resulting product is 2-aminoethyl-13C2 sulfuric acid.
Step 2: Synthesis of this compound
-
In a separate reaction vessel, prepare a solution of sodium sulfite (approximately 1.1 to 1.5 molar equivalents relative to the starting Ethanolamine-13C2) in water.
-
Slowly and carefully add the 2-aminoethyl-13C2 sulfuric acid from Step 1 to the sodium sulfite solution with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours.
-
After the reaction is complete, cool the solution to room temperature. The crude this compound will be in the aqueous solution along with sodium sulfate as a byproduct.
Purification of this compound
The purification of this compound from the reaction mixture is critical to remove unreacted starting materials, byproducts (primarily sodium sulfate), and any other impurities. A multi-step approach involving ion-exchange chromatography followed by recrystallization is generally effective.
Purification Workflow
The purification process typically involves the following stages:
Detailed Purification Protocol
Step 1: Cation-Exchange Chromatography
-
Prepare a column with a strongly acidic cation-exchange resin (e.g., Dowex 50W).
-
Equilibrate the column with deionized water.
-
Dilute the crude reaction mixture with deionized water and load it onto the column.
-
Wash the column extensively with deionized water to remove the sodium sulfate byproduct. The effluent can be monitored for sulfate ions to ensure complete removal.
-
Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Collect the fractions containing the eluted this compound. The presence of taurine can be monitored by a suitable method such as thin-layer chromatography (TLC) with ninhydrin staining.
Step 2: Recrystallization
-
Combine the fractions containing the this compound and evaporate the solvent under reduced pressure to remove the ammonia and concentrate the solution.
-
Dissolve the resulting solid in a minimum amount of hot water.
-
Slowly add ethanol to the hot aqueous solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.
-
Collect the white crystalline product by filtration.
-
Wash the crystals with cold ethanol and dry them under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (127.13 Da). The isotopic distribution will confirm the high enrichment of ¹³C. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and assessment of chemical purity. | The ¹H and ¹³C NMR spectra will be consistent with the structure of taurine, with the ¹³C spectrum showing strong signals for the labeled carbons. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | A single major peak corresponding to taurine. |
Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are based on typical yields for analogous syntheses of unlabeled taurine and may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Yield of 2-Aminoethyl-13C2 sulfuric acid | >90% |
| Yield of crude this compound | 70-80% |
| Yield after purification | 50-60% (overall) |
| Isotopic Purity (final product) | ≥99% |
| Chemical Purity (final product) | ≥98% |
Conclusion
The synthesis and purification of this compound, while requiring careful execution, can be achieved through a straightforward two-step synthetic route followed by a robust purification protocol. The use of commercially available Ethanolamine-13C2 as a starting material simplifies the introduction of the isotopic label. The methods detailed in this guide provide a solid foundation for the in-house production of this valuable tracer for metabolic research, enabling precise and reliable studies of taurine kinetics and metabolism in a variety of biological systems.
References
In-depth Technical Guide: Early Applications of Taurine-13C2 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational applications of Taurine-13C2, a stable isotope-labeled tracer, in metabolic research. Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid crucial for a multitude of physiological processes, including bile acid conjugation, neuromodulation, and antioxidant defense. The use of this compound has been instrumental in elucidating the in vivo kinetics and metabolic pathways of taurine, offering a powerful tool for understanding its role in health and disease. This document details key experimental protocols, presents quantitative data from seminal studies, and visualizes relevant metabolic and signaling pathways.
Introduction to this compound in Metabolic Tracing
This compound is a non-radioactive, stable isotope-labeled form of taurine where the two carbon atoms are replaced with the carbon-13 isotope. This labeling allows for the precise tracing of taurine's metabolic fate within a biological system. When introduced, this compound can be distinguished from endogenous (unlabeled) taurine using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to quantify key kinetic parameters such as the rate of appearance (Ra), clearance, and turnover of taurine in various tissues and biofluids.[1][2] Its stability and non-radioactive nature make it a safe and effective tracer for human studies.
Early applications of this compound primarily focused on understanding its whole-body kinetics, its role in bile acid synthesis, and its metabolic pathways in different physiological and pathological states.
In Vivo Taurine Kinetics in Humans
One of the earliest and most significant applications of this compound was in determining the in vivo kinetics of taurine in healthy humans. A seminal study by Rakotoambinina et al. (2004) provided foundational data and a robust methodology for future research.[3][4]
Experimental Protocols
Study Design: The study involved two phases to assess taurine dynamics: a continuous infusion protocol and a bolus injection protocol.[3]
-
Continuous Infusion: Healthy adult male subjects received a 6-hour continuous intravenous infusion of [1,2-13C2]taurine at a rate of 3.1 ± 0.2 μmol·kg⁻¹·h⁻¹.[3][4] This method is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of the rate of appearance of taurine.
-
Bolus Injection: On a separate day, the same subjects received a single intravenous bolus injection of [13C2]taurine at a dose of 3.0 ± 0.1 μmol/kg.[3][4] The decay of the tracer enrichment in the plasma over time following the bolus injection provides an alternative method for calculating taurine kinetics.
Sample Collection and Analysis: Blood samples were collected at regular intervals throughout the infusion and post-injection periods. Isotopic enrichment of taurine in plasma and whole blood was determined by gas chromatography-mass spectrometry (GC-MS).[3][4]
Data Presentation
The quantitative data from the Rakotoambinina et al. (2004) study are summarized in the tables below for clear comparison.
| Parameter | Continuous Infusion Protocol | Bolus Injection Protocol |
| Tracer Dose | 3.1 ± 0.2 μmol·kg⁻¹·h⁻¹ | 3.0 ± 0.1 μmol/kg |
| Duration | 6 hours | Not Applicable |
| Time to Steady State | ~5 hours | Not Applicable |
Table 1: this compound Administration Protocols in Healthy Adult Males.[3]
| Kinetic Parameter | Value | Method |
| Plasma Taurine Appearance Rate (Ra) | 31.8 ± 3.1 μmol·kg⁻¹·h⁻¹ | Continuous Infusion |
| Plasma Taurine Appearance Rate (Ra) | ~85% higher than continuous infusion | Bolus Injection |
| Plateau Enrichment (Whole Blood vs. Plasma) | Lower in whole blood (P < 0.02) | Continuous Infusion |
Table 2: Key Quantitative Findings on Taurine Kinetics.[3]
The study concluded that the appearance rate of taurine in plasma is relatively low in healthy individuals, and the bolus injection technique may overestimate this rate compared to the continuous infusion method.[3]
Experimental Workflow
Taurine's Role in Bile Acid Conjugation
The Bile Acid Conjugation Pathway
In the liver, primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol.[7] Before secretion into the bile, these bile acids are conjugated with either taurine or glycine. This conjugation increases their solubility and detergent properties. The use of this compound in animal models would allow for the direct measurement of the rate of formation of 13C-labeled taurocholic and taurochenodeoxycholic acids, providing a precise quantification of the flux through this pathway.
Taurine in Neurological Metabolic Research
Taurine is one of the most abundant amino acids in the brain and plays a significant role as a neurotransmitter and neuromodulator.[8][9][10] Early studies using 13C-labeled taurine, though not always specifying the 13C2 isoform, have helped to understand its uptake and role in the central nervous system. A study by Tani et al. (1988) utilized 13C-NMR to investigate the fate of 13C-enriched taurine in human cells, providing insights into its intracellular mobility and protective functions.[11]
Experimental Approach in Neuroscience
In neurological studies, this compound can be administered systemically, and its uptake and metabolism in different brain regions can be monitored. This is often achieved through techniques like NMR spectroscopy of brain extracts or, more recently, through advanced in vivo magnetic resonance spectroscopy (MRS) techniques.
Protocol Outline for In Vitro Neuroscience Studies:
-
Cell Culture: Human neuroblastoma or other neuronal cell lines are cultured in appropriate media.
-
Tracer Incubation: The standard medium is replaced with a medium containing a known concentration of this compound.
-
Time-Course Sampling: Cells are harvested at various time points.
-
Metabolite Extraction: Intracellular metabolites are extracted.
-
Analysis: The extracts are analyzed by NMR or LC-MS to determine the enrichment of this compound and its potential metabolites.
Taurine and Cellular Signaling Pathways
Recent research has unveiled the intricate relationship between taurine and key cellular signaling pathways that regulate metabolism. While these studies may not have exclusively used this compound, they provide the framework for how this tracer can be used to probe the downstream effects of taurine uptake and metabolism. One such critical pathway is the SIRT1/AMPK/FOXO1 signaling cascade, which is central to lipid metabolism and cellular energy homeostasis.[1][3]
Taurine has been shown to activate Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. This activation can be traced back to an increase in the NAD+/NADH ratio, which can be influenced by taurine's metabolic activities. Activated SIRT1 then deacetylates and activates AMP-activated protein kinase (AMPK) and Forkhead box protein O1 (FOXO1).[12] This cascade leads to the suppression of lipogenic genes and the enhancement of genes involved in fatty acid β-oxidation.[1][3]
Conclusion
The early applications of this compound have been pivotal in establishing a quantitative understanding of taurine metabolism in vivo. From defining the fundamental kinetics in humans to its potential for tracing metabolic pathways in bile acid synthesis and neurological function, this compound has proven to be an invaluable tool. The methodologies developed in these early studies have paved the way for more complex metabolic flux analyses and have provided a deeper understanding of the multifaceted roles of taurine in maintaining metabolic health. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the core principles and experimental approaches that continue to drive advancements in metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Taurine increases bile acid pool size and reduces bile saturation index in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurine synthesis, concentration, and bile salt conjugation in rat, guinea pig, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emergence of taurine as a therapeutic agent for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-NMR study of taurine and chlorotaurine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Taurine in Cellular Energy Metabolism Using Taurine-¹³C₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurine, a semi-essential amino acid, is highly abundant in tissues with high energy demand, such as the heart and skeletal muscle. Emerging evidence highlights its critical role in modulating cellular energy metabolism, primarily through its influence on mitochondrial function. This technical guide provides an in-depth overview of the mechanisms by which taurine impacts cellular bioenergetics and details a methodological framework for investigating these effects using Taurine-¹³C₂, a stable isotope tracer. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolic effects of taurine and its potential as a therapeutic agent in metabolic and cardiovascular diseases.
Introduction: Taurine's Crucial Role in Cellular Energy Metabolism
Taurine (2-aminoethanesulfonic acid) is integral to several physiological processes, but its impact on cellular energy metabolism is of particular significance. Unlike proteinogenic amino acids, taurine's primary functions are cytoprotective and regulatory. Taurine deficiency has been linked to a range of pathologies, including cardiomyopathy and metabolic syndrome, underscoring its importance in maintaining metabolic homeostasis.[1][2]
The heart, with its immense and continuous energy requirement, is particularly reliant on optimal mitochondrial function. Taurine plays a multifaceted role in supporting mitochondrial bioenergetics:
-
Mitochondrial Protein Synthesis: Taurine is essential for the proper synthesis of mitochondrial-encoded proteins, including subunits of the electron transport chain (ETC).[3] Specifically, it is involved in the modification of mitochondrial transfer RNAs (tRNAs), which is critical for the efficient translation of ETC components like ND5 and ND6 of Complex I.[3]
-
Electron Transport Chain (ETC) Integrity and Function: By ensuring the correct assembly of ETC complexes, taurine maintains the efficiency of oxidative phosphorylation and ATP production.[4] Taurine deficiency can lead to a dysfunctional ETC, resulting in decreased ATP synthesis and an increase in the production of reactive oxygen species (ROS).[4][5]
-
Modulation of Metabolic Pathways: Taurine influences key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. A deficiency in taurine can lead to an elevated NADH/NAD+ ratio, which in turn inhibits crucial enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, thereby impairing glucose and fatty acid oxidation.[6][7]
The use of stable isotope tracers, such as Taurine-¹³C₂, allows for the precise tracking of taurine's metabolic fate and its contribution to various metabolic pathways within the cell.[8][9] This guide will provide the necessary technical details to design and execute such studies.
Key Signaling Pathways Modulated by Taurine
Taurine exerts its effects on cellular energy metabolism through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the molecular mechanisms of taurine's action.
PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Taurine has been shown to stimulate this pathway, promoting protein synthesis and cell proliferation in muscle cells. This anabolic effect is important for maintaining muscle mass and function, both of which are highly energy-dependent processes.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated during periods of low cellular energy (high AMP/ATP ratio). Once activated, AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic processes that consume ATP. Taurine has been shown to activate AMPK, which in turn can enhance mitochondrial biogenesis and function, as well as improve glucose uptake and fatty acid oxidation.[6][10][11]
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a key role in the cellular response to low oxygen conditions. Under hypoxic conditions, HIF-1α promotes a shift from oxidative phosphorylation to glycolysis for ATP production. Taurine has been shown to inhibit HIF-1α signaling, which can lead to a reduction in glycolysis.[1] This effect may be beneficial in conditions where excessive glycolysis is detrimental.
Experimental Protocols for Taurine-¹³C₂ Metabolic Tracing
This section provides a detailed, synthesized protocol for tracing the metabolism of Taurine-¹³C₂ in primary cardiomyocytes. This workflow combines best practices for cell culture, stable isotope labeling, metabolite extraction, and LC-MS/MS analysis.
Experimental Workflow Overview
Detailed Methodologies
3.2.1. Isolation and Culture of Primary Cardiomyocytes
-
Source: Neonatal rat or mouse pups (1-3 days old).
-
Protocol: Isolate ventricular cardiomyocytes using a Langendorff-free enzymatic digestion method. Briefly, hearts are excised, minced, and subjected to multiple rounds of digestion with collagenase and pancreatin.
-
Purification: Enrich for cardiomyocytes by pre-plating for 1-2 hours to allow for preferential attachment of fibroblasts.
-
Culture: Plate cardiomyocytes on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.
3.2.2. Taurine-¹³C₂ Labeling
-
Tracer: Taurine-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Labeling Medium: Prepare DMEM/F12 medium with a physiological concentration of Taurine-¹³C₂ (e.g., 20-100 µM). The final concentration should be optimized based on the specific experimental goals.
-
Procedure: After allowing cardiomyocytes to adhere and recover for 24-48 hours, replace the standard culture medium with the pre-warmed Taurine-¹³C₂ labeling medium.
-
Time Course: Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling duration to achieve isotopic steady-state for the metabolites of interest.
3.2.3. Metabolism Quenching and Metabolite Extraction
-
Quenching: To instantly halt metabolic activity, rapidly aspirate the labeling medium and immediately flash-freeze the cell monolayer by adding liquid nitrogen directly to the culture dish.[4]
-
Extraction:
-
To the frozen cells, add a pre-chilled (-80°C) extraction solvent of 80% methanol/20% water.
-
Use a cell scraper to detach the cells into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (>13,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
3.2.4. LC-MS/MS Analysis of TCA Cycle Intermediates
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography: Use a reversed-phase C18 column for the separation of TCA cycle intermediates.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time to elute the metabolites of interest.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to detect the different isotopologues of each TCA cycle intermediate.
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of taurine on key aspects of cellular energy metabolism. While direct quantitative data for Taurine-¹³C₂ tracing in cardiomyocytes is limited in the published literature, these tables provide a baseline for the expected effects of taurine supplementation or depletion.
Table 1: Effect of Taurine on Mitochondrial Respiration and ATP Production
| Parameter | Condition | Fold Change vs. Control | Reference(s) |
| Mitochondrial ATP Levels | Taurine Supplementation (in vitro) | ↑ (Significant Increase) | [2][8] |
| Mitochondrial Membrane Potential | Taurine Supplementation (in vitro) | ↑ (Significant Increase) | [2][8] |
| Complex I Activity | Taurine Deficiency | ↓ (Significant Decrease) | [5] |
| Oxygen Consumption | Taurine Deficiency | ↓ (Significant Decrease) | [3] |
| Phosphocreatine/ATP Ratio | Taurine Deficiency | ↓ (Sign of Reduced Energy Status) | [3][6] |
Table 2: Taurine's Impact on Key Metabolic Enzymes and Redox State
| Enzyme/Metabolite | Condition | Effect | Reference(s) |
| Pyruvate Dehydrogenase (PDH) | Taurine Deficiency | ↓ Activity (due to ↑ NADH/NAD+) | [6] |
| α-Ketoglutarate Dehydrogenase | Taurine Deficiency | ↓ Activity (due to ↑ NADH/NAD+) | [7] |
| Citrate Synthase | Taurine Deficiency | ↓ Activity (due to ↑ NADH/NAD+) | [7] |
| NADH/NAD+ Ratio | Taurine Deficiency | ↑ (Increased) | [6][7] |
| Hexokinase (Glycolysis) | Taurine Supplementation | ↓ Activity | [1] |
| Phosphofructokinase (Glycolysis) | Taurine Supplementation | ↓ Activity | [1] |
Table 3: Illustrative Mass Isotopologue Distribution of TCA Cycle Intermediates Following Taurine-¹³C₂ Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Succinate | 95 | 3 | 2 |
| Fumarate | 96 | 3 | 1 |
| Malate | 94 | 4 | 2 |
| α-Ketoglutarate | 98 | 1 | 1 |
| Citrate | 97 | 2 | 1 |
Conclusion
Taurine is a vital regulator of cellular energy metabolism, with profound effects on mitochondrial function and key metabolic pathways. The use of Taurine-¹³C₂ as a metabolic tracer provides a powerful tool to dissect the intricate roles of taurine in cellular bioenergetics. The experimental framework provided in this guide offers a comprehensive approach for researchers to investigate the metabolic fate of taurine and its impact on cellular metabolism. Such studies will be instrumental in furthering our understanding of taurine's physiological functions and its therapeutic potential in a variety of metabolic and cardiovascular diseases. The detailed protocols and summary of taurine's known effects on signaling and metabolism herein serve as a valuable resource for the scientific and drug development communities.
References
- 1. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Impaired energy metabolism of the taurine‑deficient heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taurine and isolated mitochondria: A concentration-response study [tips.sums.ac.ir]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
Taurine-13C2 as a Tracer for Unraveling Taurine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid abundant in various mammalian tissues, playing crucial roles in bile acid conjugation, neuromodulation, osmotic regulation, and antioxidant defense.[1][2] Its biosynthesis from sulfur-containing amino acids, primarily cysteine, is a critical metabolic process.[1][3] Dysregulation of taurine levels is implicated in numerous pathologies, including cardiac dysfunction, developmental abnormalities, and retinal degradation.[1][4] Stable isotope tracers, particularly Taurine-13C2, have become indispensable tools for dynamically investigating taurine kinetics, transport, and biosynthesis in vivo and in vitro. This guide provides an in-depth overview of the application of this compound and its precursors in studying these pathways, complete with experimental methodologies and data interpretation frameworks.
Taurine Biosynthesis Pathways
In mammals, taurine is primarily synthesized from cysteine via the cysteine sulfinic acid pathway.[1][3] This pathway involves two key enzymatic steps: the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by the decarboxylation of cysteine sulfinic acid to hypotaurine by cysteine sulfinic acid decarboxylase (CSD).[1][3] Hypotaurine is then oxidized to taurine, a step that may occur non-enzymatically.[1] Alternative, less prominent pathways, such as the cysteamine pathway, also contribute to taurine synthesis in some tissues.[5]
Figure 1: Major and alternative taurine biosynthesis pathways in mammals.
Core Applications of this compound Tracing
Stable isotope-labeled taurine, such as this compound, allows researchers to distinguish the tracer from the endogenous, unlabeled taurine pool. This enables the precise measurement of:
-
Taurine Kinetics: Determination of the appearance rate (Ra), disappearance rate, and turnover of taurine in plasma and various tissues.[6][7]
-
Inter-organ Transport: Tracing the movement of taurine between different organs and compartments within the body.[6]
-
Metabolic Fate: Although taurine is largely considered metabolically inert, tracers can help identify and quantify any minor metabolic conversions.[1]
Experimental Design and Protocols
A typical tracer study involves the administration of this compound, followed by the collection of biological samples over time and subsequent analysis by mass spectrometry.
Experimental Workflow
The general workflow for a this compound tracer study is outlined below. This process involves careful planning of tracer administration, sample collection, preparation, and analysis to accurately determine isotopic enrichment and calculate kinetic parameters.
Figure 2: General experimental workflow for a this compound tracer study.
Protocol 1: In Vivo Taurine Kinetics in Humans
This protocol is adapted from studies assessing taurine dynamics in healthy adults.[6][7]
1. Tracer Administration:
-
Continuous Infusion: An unprimed, continuous intravenous infusion of [1,2-13C2]taurine is administered at a rate of approximately 3.1 µmol·kg⁻¹·h⁻¹ for 6-8 hours to achieve isotopic steady-state in plasma.[6][7]
-
Bolus Injection: A single intravenous bolus injection of [1,2-13C2]taurine is administered at a dose of approximately 3.0 µmol/kg.[6][7]
2. Sample Collection:
-
Blood samples are collected at baseline and at regular intervals during and after the infusion or bolus injection. For continuous infusion, sampling every 30-60 minutes is typical, especially towards the end of the infusion period to confirm steady-state. For a bolus, more frequent sampling is required initially to capture the rapid decay phase.[6][7]
3. Sample Preparation (Plasma/Whole Blood):
-
Collect blood in heparinized tubes.[6]
-
For plasma, centrifuge the blood and collect the supernatant.
-
For whole blood analysis, use the sample directly.[6]
-
Deproteinize samples, for example, by adding acetonitrile, followed by centrifugation to remove precipitated proteins.[8]
4. Analytical Method (GC-MS):
-
Derivatization: Taurine is a non-volatile compound and requires derivatization for GC-MS analysis. A common method involves N-pentafluorobenzoyl di-n-butylamine derivatization.[5]
-
GC-MS Analysis: Isotope enrichments are determined by monitoring the ion clusters of the derivatized taurine. The ratio of the labeled (M+2) to unlabeled (M+0) ion is used to calculate the tracer-to-tracee ratio (TTR).
5. Data Analysis:
-
Continuous Infusion: At isotopic steady-state, the taurine appearance rate (Ra) is calculated using the formula: Ra = Infusion Rate / TTR.
-
Bolus Injection: The decay of the TTR over time is fitted to a multi-exponential curve to model taurine kinetics in different compartments.[6][7]
Protocol 2: Tracing De Novo Synthesis with 13C-Cysteine
This protocol is based on studies investigating taurine synthesis in cell culture.[4]
1. Tracer Administration:
-
Culture cells (e.g., primary astrocytes) in a medium where standard cysteine is replaced with [3-13C]cysteine.
-
Incubate the cells for a defined period (e.g., 24 to 72 hours) to allow for the incorporation of the label into downstream metabolites.[4]
2. Sample Collection:
-
Harvest the cells and separate them from the incubation medium.
-
Extract intracellular metabolites using a suitable method, such as a methanol-chloroform-water extraction.
3. Sample Preparation:
-
Lyophilize the cell extracts to concentrate the metabolites.
-
Reconstitute the extracts in a buffer suitable for the chosen analytical method.
4. Analytical Method (LC-MS/MS or NMR):
-
LC-MS/MS: A robust method for separating and quantifying labeled and unlabeled taurine and its precursors. A porous graphitic carbon column can be used with a mobile phase of ammonium acetate buffer.[9] Mass spectrometry is performed in negative ion mode, monitoring the specific mass transitions for unlabeled and 13C-labeled taurine, hypotaurine, and cysteine.[9]
-
NMR Spectroscopy: 13C NMR can be used to identify and quantify the percentage of the taurine and hypotaurine pools that have been newly synthesized from the labeled cysteine precursor.[4]
5. Data Analysis:
-
Calculate the percentage of the metabolite pool that is labeled by comparing the peak areas of the labeled isotopologues to the total (labeled + unlabeled) peak areas.
-
This data provides a direct measure of the contribution of de novo synthesis to the intracellular taurine pool over the labeling period.
Quantitative Data Presentation
The following tables summarize representative quantitative data from this compound and precursor tracer studies.
Table 1: Taurine Kinetics in Healthy Adult Males (Data adapted from Rakotoambinina et al., 2004)[6][7]
| Parameter | Continuous Infusion Method | Bolus Injection Method |
| Tracer Dose | 3.1 ± 0.2 µmol·kg⁻¹·h⁻¹ | 3.0 ± 0.1 µmol/kg |
| Study Duration | 6 hours | >2 hours post-injection |
| Plasma Taurine Ra | 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ | ~85% higher than infusion |
| Time to Steady-State | ~5 hours | N/A |
Table 2: De Novo Synthesis of Taurine from [3-13C]Cysteine in Cultured Astrocytes (Data adapted from Griebel et al., 1999)[4]
| Metabolite | % of Total Intracellular Pool Labeled (after 72h) |
| Hypotaurine | 35.0% |
| Taurine | 22.5% |
Conclusion
The use of this compound and its stable isotope-labeled precursors provides a powerful and quantitative approach to dissect the complexities of taurine biosynthesis, transport, and overall kinetics. The detailed protocols and data frameworks presented in this guide offer a solid foundation for researchers and drug development professionals aiming to investigate the role of taurine metabolism in health and disease. By carefully selecting the appropriate tracer, experimental model, and analytical method, these techniques can yield critical insights into metabolic regulation and identify potential therapeutic targets.
References
- 1. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Metabolism of cysteine in astroglial cells: synthesis of hypotaurine and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dcmdogfood.com [dcmdogfood.com]
- 7. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Taurine: A Technical Guide to 13C2-Tracer Analysis in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid abundant in various mammalian tissues, playing a crucial role in a myriad of physiological processes including cell volume regulation, antioxidation, and neuromodulation.[1] The metabolic fate of taurine is highly dependent on the cellular context, with distinct pathways being activated in different cell types, including cancerous and non-cancerous cells. Understanding these cell-specific metabolic pathways is paramount for elucidating disease mechanisms and developing targeted therapeutic strategies.
This technical guide provides an in-depth exploration of the methodologies used to trace the metabolic fate of taurine in different cell types using Taurine-13C2 as a stable isotope tracer. We present detailed experimental protocols, a compilation of quantitative data from various studies, and visualizations of the experimental workflow and key signaling pathways influenced by taurine metabolism.
Data Presentation: Quantitative Analysis of Taurine Metabolism
The metabolic fate of taurine varies significantly across different cell types. The following table summarizes quantitative data on taurine uptake and biosynthesis from various studies. Note that direct comparative studies using this compound across all listed cell types are limited; therefore, this table compiles data from studies using various isotopic labeling techniques to provide a comparative overview.
| Cell Type | Key Metabolic Feature | Method | Finding | Reference |
| Primary Mouse Neurons | De novo Synthesis | [35S]cysteine tracing | Demonstrates an intact and quantitatively significant taurine synthesis pathway. | [1] |
| Primary Mouse Astrocytes | De novo Synthesis | [35S]cysteine tracing | Possesses a robust capacity for endogenous taurine synthesis, comparable to neurons. | [1] |
| Human Melanoma Cells | Enhanced Synthesis | Radiolabeled precursor tracing | Synthesizes taurine more readily than normal fibroblasts, suggesting a significant role in cancer cell metabolism. | [2] |
| Human Fibroblasts | Basal Synthesis | Radiolabeled precursor tracing | Capable of de novo taurine synthesis from various precursors. | [2] |
| LLC-PK1 (Porcine Proximal Tubule) | Apical Transport | Taurine transport assay | Maximal taurine transport occurs at the apical surface, indicating a role in renal reabsorption. | [3][4] |
| MDCK (Canine Distal Tubule) | Basolateral Transport | Taurine transport assay | Greatest taurine transport is at the basolateral surface, suggesting a role in cell volume regulation under osmotic stress. | [3][4] |
| Ovarian Cancer Cells | Intracellular Accumulation | Mass Spectrometry | Ascites-derived ovarian cancer cells show significantly higher intracellular taurine concentrations (45 µM to 900 µM) compared to cultured OC cells. | [5] |
| Non-Small Cell Lung Cancer (A549) | Proliferation Inhibition | Cell Proliferation Assay | Taurine inhibits the proliferation of A549 cells in a time- and concentration-dependent manner. | [6] |
Experimental Protocols
This compound Labeling of Cultured Mammalian Cells
This protocol describes the general procedure for labeling adherent mammalian cells with this compound to trace its metabolic fate.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Taurine-free medium
-
This compound (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing taurine-free medium with a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled taurine from the culture medium.
-
Labeling: Remove the final PBS wash and add the pre-warmed this compound labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting: At each time point, harvest the cells for metabolite extraction. For adherent cells, this typically involves washing with cold PBS followed by scraping.
Metabolite Extraction from Adherent Mammalian Cells
This protocol outlines a common method for extracting metabolites from adherent cells for subsequent mass spectrometry analysis.
Materials:
-
Ice-cold PBS
-
Liquid nitrogen
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C and >13,000 rpm)
Procedure:
-
Quenching Metabolism: After removing the labeling medium, immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Cell Lysis and Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Scraping: Place the culture dish on ice and scrape the cells using a cell scraper.
-
Collection: Transfer the cell lysate (methanol and cell debris) to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS/MS Analysis of Taurine and its Metabolites
This protocol provides a general framework for the quantification of this compound and its labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for HILIC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining polar compounds like taurine.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode, depending on the metabolite of interest.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z). Specific m/z values will depend on the adduct ion. For [M+H]+, the precursor would be m/z 128.
-
Potential Metabolites (e.g., N-acetylthis compound): Determine the expected m/z of the labeled metabolite and its characteristic fragment ions.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for each analyte.
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for the MRM transitions of this compound and its labeled metabolites.
-
Isotopologue Distribution: Determine the relative abundance of the different isotopologues (M+0, M+1, M+2, etc.) to calculate the percentage of labeled taurine and its metabolites.
-
Quantification: Use a standard curve of unlabeled taurine to quantify the total concentration of taurine and its metabolites.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for tracing the metabolic fate of this compound.
Taurine Metabolism and Signaling Pathways
Caption: Taurine metabolism and its influence on key signaling pathways.
Conclusion
The use of this compound as a stable isotope tracer, coupled with sensitive analytical techniques like LC-MS/MS, provides a powerful tool to dissect the intricate and cell-type-specific metabolic pathways of taurine. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of taurine metabolism in health and disease. Further studies employing these methodologies across a wider range of cell types will undoubtedly continue to unravel the complex and multifaceted roles of this vital amino acid.
References
- 1. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Mechanistic routes of taurine in human fibroblast cells as compared with human melanoma cells - American University - Figshare [aura.american.edu]
- 3. Characteristics of taurine transport in cultured renal epithelial cell lines: asymmetric polarity of proximal and distal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polarity of taurine transport in cultured renal epithelial cell lines: LLC-PK1 and MDCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Navigating the Cellular Maze: An In-Depth Technical Guide to the In Vivo Uptake and Transport of Taurine-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and biological systems governing the in vivo uptake and transport of Taurine-¹³C₂, a stable isotope-labeled tracer crucial for metabolic research. By summarizing key experimental protocols, quantitative data, and the intricate signaling pathways of its transporters, this document serves as a core resource for designing and interpreting in vivo taurine kinetic studies.
Executive Summary
Taurine (2-aminoethanesulfonic acid) is a highly abundant beta-amino acid that plays a vital role in numerous physiological processes, including osmoregulation, antioxidation, and neuromodulation. Unlike many amino acids, it is not incorporated into proteins but remains free within the cell. Understanding its transport dynamics is critical for elucidating its role in health and disease. The use of stable isotope tracers, such as Taurine-¹³C₂, allows researchers to distinguish exogenous (administered) taurine from the large endogenous pool, enabling precise kinetic and distribution studies. This guide details the administration of Taurine-¹³C₂ in vivo, its subsequent quantification in biological matrices, and the complex regulatory networks that control its movement across cellular membranes.
Experimental Protocols for In Vivo Taurine-¹³C₂ Tracing
The successful execution of in vivo metabolic tracing studies hinges on meticulous experimental design. The following protocols are synthesized from established methodologies for stable isotope tracing in animal models.[1][2][3]
Animal Models and Preparation
-
Animal Selection: Male Sprague-Dawley rats or C57BL/6 mice are commonly used models.[4][5] Age and weight-matched animals should be used for all experimental groups.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: A brief fasting period of 2-4 hours is recommended to reduce variability from recent food intake without inducing a starvation state.[5]
Administration of Taurine-¹³C₂
The choice of administration route depends on the research question, with each method offering different pharmacokinetic profiles.
-
Oral Gavage:
-
Intravenous (IV) Injection/Infusion:
-
Objective: To bypass intestinal absorption and study direct tissue uptake and distribution.
-
Protocol (Bolus): Administer a single bolus injection (e.g., 3.0 µmol/kg) of Taurine-¹³C₂ via a tail vein or jugular vein catheter.[3]
-
Protocol (Continuous Infusion): For steady-state kinetic analysis, infuse Taurine-¹³C₂ continuously (e.g., 3.1 µmol·kg⁻¹·h⁻¹) over a period of several hours (e.g., 6 hours).[3]
-
-
Intraperitoneal (IP) Injection:
-
Objective: Systemic administration that is less invasive than IV.
-
Protocol: Inject a solution of Taurine-¹³C₂ (e.g., 500-1000 mg/kg) into the peritoneal cavity.[5]
-
Sample Collection and Processing
-
Timeline: Collect samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h) post-administration to capture the kinetic profile.[3][5]
-
Blood Collection: Collect blood via tail vein, saphenous vein, or cardiac puncture at the terminal time point. Use tubes containing an anticoagulant (e.g., EDTA). Centrifuge at high speed (e.g., 14,000 x g) at 4°C to separate plasma.[1]
-
Tissue Collection: At the end of the designated time point, humanely euthanize the animal. Rapidly dissect tissues of interest (e.g., liver, kidney, skeletal muscle, brain, heart). Immediately freeze tissues in liquid nitrogen to quench all metabolic activity.[1] Store all samples at -80°C until analysis.[1]
Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying Taurine-¹³C₂ in complex biological matrices due to its high sensitivity and specificity.
Sample Preparation and Metabolite Extraction
-
Homogenization: Weigh the frozen tissue (~20-50 mg) and homogenize it in a pre-chilled extraction solvent (e.g., 80% methanol) on dry ice.[1]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[1]
-
Supernatant Collection: Collect the supernatant, which contains the polar metabolites including Taurine-¹³C₂.[1] For plasma samples, a protein precipitation step with a solvent like acetonitrile is performed.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Chromatography: Separate metabolites using a liquid chromatography system. Due to taurine's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reverse-phase columns to achieve better retention.
-
Mass Spectrometry: Analyze the samples using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection and quantification of the transition from the Taurine-¹³C₂ precursor ion to a specific product ion.
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of isotopes. Calculate the concentration of Taurine-¹³C₂ in each sample by comparing its signal to a standard curve generated with known concentrations of the labeled compound.
Quantitative Data Presentation
While specific quantitative data for Taurine-¹³C₂ tissue distribution is sparse in publicly available literature, data from radiolabeled taurine studies provide a strong indication of its distribution pattern. After oral administration, taurine is rapidly absorbed and distributed to various tissues, with any excess being quickly eliminated by the kidneys.[6] Elimination from intracellular pools, however, is slow.[6] The following tables represent the expected pharmacokinetic parameters based on studies in humans and rats.
Table 1: Pharmacokinetic Parameters of Oral Taurine in Healthy Humans (Data derived from a study administering a 4g oral dose)
| Parameter | Mean Value | Standard Deviation | Units |
| Cmax (Maximum Concentration) | 86.1 | 19.0 | mg/L |
| Tmax (Time to Cmax) | 1.5 | 0.6 | hours |
| T½ (Elimination Half-life) | 1.0 | 0.3 | hours |
| CL/F (Clearance/Bioavailability) | 21.1 | 7.8 | L/hr |
| AUC₀₋₈ (Area Under the Curve) | 206.3 | 63.9 | mg·hr/L |
Source:[7]
Table 2: Taurine Appearance Rate in Human Plasma Following Taurine-¹³C₂ Administration
| Administration Method | Taurine Appearance Rate (Ra) | Standard Deviation | Units |
| Continuous Infusion | 31.8 | 3.1 | µmol·kg⁻¹·h⁻¹ |
| Bolus Injection | ~85% higher than infusion | - | - |
Source:[3]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for an in vivo Taurine-¹³C₂ tracing experiment and the logical process of taurine transport into a cell.
Signaling Pathways and Regulation of Taurine Transport
The cellular concentration of taurine is meticulously controlled by the activity of specific transporters, primarily the Taurine Transporter (TauT; SLC6A6) and the Proton-coupled Amino Acid Transporter 1 (PAT1; SLC36A1) .
-
TauT (SLC6A6): This is a high-affinity, low-capacity transporter dependent on sodium (Na⁺) and chloride (Cl⁻) gradients. It is the primary mechanism for maintaining high intracellular taurine concentrations against a concentration gradient.
-
PAT1 (SLC36A1): This is a low-affinity, high-capacity transporter coupled to a proton (H⁺) gradient. It plays a significant role in intestinal absorption, especially at high dietary taurine concentrations.[4]
The regulation of these transporters is complex, involving both long-term transcriptional control and short-term post-translational modifications.
Transcriptional Regulation of TauT
The expression of the TauT gene is influenced by various transcription factors that can either enhance or repress its activity.[6][8]
-
Activators: Proto-oncogenes such as WT1 , c-Jun , and c-Myb have been shown to transactivate the TauT gene, leading to increased transporter expression.[6]
-
Repressors: The tumor suppressor gene p53 can repress TauT expression.[6][8] This interaction is particularly relevant in contexts like cisplatin-induced nephrotoxicity, where TauT overexpression can be protective.[6]
Post-Translational Regulation of TauT
Rapid adjustments in taurine transport are often mediated by the modification of existing transporter proteins.
-
Protein Kinase C (PKC): Activation of PKC leads to the phosphorylation of the TauT protein, specifically at serine 322.[6] This phosphorylation event is believed to induce a conformational change that inhibits taurine transport activity.[6]
The diagram below outlines the key regulatory inputs controlling the TauT transporter.
Conclusion
The study of Taurine-¹³C₂ in vivo provides invaluable insights into the dynamic processes of taurine homeostasis. This guide offers a foundational framework for researchers, detailing robust experimental protocols from tracer administration to sample analysis. The quantitative data, while requiring further specific research on Taurine-¹³C₂ tissue distribution, highlights the rapid absorption and clearance kinetics. Furthermore, the elucidation of the transcriptional and post-translational regulation of the TauT and PAT1 transporters reveals a sophisticated system for controlling cellular taurine levels. By integrating these methodologies and biological principles, scientists can more effectively investigate the profound impact of taurine on cellular function and its therapeutic potential in a range of pathologies.
References
- 1. Stable isotope study of plasma taurine kinetics in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the pharmacokinetics and distribution of exogenous taurine in a brain by 14C-nanotracing technique based on accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Oral and intravenous pharmacokinetics of taurine in sprague‐dawley rats: the influence of dose and the possible involvement of the proton‐coupled amino acid transporter, PAT1, in oral taurine absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of taurine on chronic and acute liver injury: Focus on blood and brain ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, tissue distribution, metabolism and elimination of taurine given orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Oral Taurine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of taurine in rat liver and brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies of Taurine-¹³C₂ Incorporation into Downstream Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data interpretation for preliminary studies involving the incorporation of Taurine-¹³C₂ into its key downstream metabolites. Taurine, a conditionally essential amino acid, is crucial for a range of physiological processes, including the conjugation of bile acids, antioxidation, and neuromodulation.[1][2] Stable isotope tracing using Taurine-¹³C₂ is a powerful technique to dynamically track its metabolic fate, offering critical insights for understanding disease pathology and developing novel therapeutics.[3][4]
Core Metabolic Pathways of Taurine
Taurine is metabolized via several key pathways. The primary routes relevant to a ¹³C₂ tracing study are its conjugation with bile acids in the liver and its role in other biosynthetic processes.[5][6][7]
-
Bile Acid Conjugation: In the liver, taurine is conjugated with primary bile acids, such as cholic acid and chenodeoxycholic acid, to form tauro-conjugated bile acids (e.g., taurocholic acid and taurochenodeoxycholic acid).[1][7][8] This process is essential for bile flow, lipid digestion, and absorption.[5][8] The incorporation of the ¹³C₂-labeled taurine backbone into these bile acids can be readily traced.
-
Hypotaurine Metabolism: Taurine is synthesized from cysteine via the intermediate hypotaurine.[5] While this is the biosynthesis pathway, understanding the equilibrium and potential reverse or related reactions is important in comprehensive metabolic studies.
-
Other Conjugations: Taurine can also be conjugated to fatty acids to form N-acyl taurines (NATs) and can form dipeptides such as glutamyltaurine.[9][10]
The diagram below illustrates the primary metabolic fate of Taurine-¹³C₂.
Caption: Metabolic pathway of Taurine-¹³C₂ incorporation.
Experimental Protocols
A robust experimental design is critical for accurately tracing and quantifying the incorporation of Taurine-¹³C₂. The following protocols provide a generalized framework for cell culture-based studies.[3][4]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate hepatocytes (e.g., HepG2 cells) in 6-well plates at a density of 1 x 10⁶ cells per well. Culture in standard DMEM with 10% FBS and 1% Penicillin-Streptomycin for 24 hours to allow for attachment.
-
Media Preparation: Prepare a custom DMEM medium devoid of unlabeled taurine. Supplement this medium with Taurine-¹³C₂ (MedChemExpress, HY-B0351S1) to a final concentration of 50 µM.[11]
-
Labeling: After 24 hours, aspirate the standard medium, wash the cells twice with PBS, and replace it with the Taurine-¹³C₂ labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, and 24 hours) to monitor the dynamics of isotope incorporation.
Metabolite Extraction
-
Quenching: At each time point, place the 6-well plate on dry ice and aspirate the medium.
-
Washing: Quickly wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Extraction: Add 800 µL of ice-cold 80% methanol/20% water solution to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 50% methanol.
-
Chromatography: Inject 5-10 µL of the sample onto a C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole) operating in negative ionization mode.[12]
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of Taurine-¹³C₂ and its expected downstream metabolites.[13] The transitions would be:
-
Taurine-¹³C₂: Precursor ion m/z 126.0 -> Product ion m/z 80.0
-
Taurocholic Acid-¹³C₂: Precursor ion m/z 516.3 -> Product ion m/z 126.0
-
The overall experimental process is depicted in the workflow diagram below.
Caption: General experimental workflow for Taurine-¹³C₂ tracing.
Quantitative Data Presentation
The primary output of a stable isotope tracing study is the fractional enrichment of the labeled metabolite and its downstream products over time. This data provides a quantitative measure of metabolic flux.
Table 1: Isotopic Enrichment of Taurine and Taurocholic Acid
This table presents hypothetical data showing the percentage of the metabolite pool that contains the ¹³C₂ label at different time points.
| Time Point (Hours) | Taurine Pool Enrichment (%) | Taurocholic Acid Pool Enrichment (%) |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| 2 | 65.2 ± 4.5 | 15.8 ± 2.1 |
| 6 | 94.1 ± 2.3 | 45.3 ± 3.9 |
| 12 | 97.5 ± 1.8 | 78.6 ± 4.2 |
| 24 | 98.2 ± 1.5 | 92.4 ± 3.1 |
Values are represented as mean ± standard deviation (n=3).
Table 2: Relative Abundance of Key Metabolites
This table shows the relative changes in the total (labeled + unlabeled) pool size of each metabolite compared to the 0-hour time point.
| Metabolite | Fold Change at 6h | Fold Change at 12h | Fold Change at 24h |
| Taurine | 1.1 ± 0.2 | 1.0 ± 0.1 | 0.9 ± 0.2 |
| Taurocholic Acid | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.3 |
| N-Oleoyl Taurine | 1.2 ± 0.2 | 1.4 ± 0.3 | 1.5 ± 0.2 |
Values are represented as mean fold change ± standard deviation (n=3).
Logical Relationships in Data Interpretation
The relationship between the labeling kinetics of the precursor and its product is fundamental to interpreting the results.
Caption: Logical flow from precursor labeling to flux calculation.
The rapid and high enrichment of the intracellular Taurine-¹³C₂ pool is a prerequisite for observing significant labeling in downstream products. A time-dependent increase in the enrichment of Taurocholic Acid-¹³C₂ directly indicates the activity of the bile acid conjugation pathway. By analyzing the rate of this incorporation, a relative metabolic flux can be determined, providing a powerful metric for comparing metabolic states under different experimental conditions (e.g., drug treatment vs. control).
This guide provides a foundational framework for conducting and interpreting Taurine-¹³C₂ incorporation studies. The specific parameters, such as tracer concentration and time points, should be optimized based on the specific cell model and biological question being investigated.[14]
References
- 1. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]
- 2. metabolon.com [metabolon.com]
- 3. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Taurine - Regulator of cellular function - biocrates life sciences gmbh [biocrates.com]
- 6. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mthfrsupport.com.au [mthfrsupport.com.au]
- 9. Mass spectrometry-based metabolomics to identify taurine-modified metabolites in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lcms.cz [lcms.cz]
- 13. Multiplexed Quantitative Assessment of the Fate of Taurine and Sulfoquinovose in the Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
Isotopic Enrichment Patterns of Taurine-13C2 in Plasma and Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data related to the isotopic enrichment of Taurine-13C2 in plasma and various tissues. Taurine, a conditionally essential amino acid, plays a crucial role in numerous physiological processes, and the use of stable isotope-labeled taurine, such as this compound, is a powerful technique for studying its kinetics, metabolism, and distribution in vivo.[1][2] This document details experimental protocols, summarizes quantitative data, and provides visual representations of relevant pathways and workflows to aid researchers in designing and interpreting their own studies.
Introduction to this compound Isotopic Tracing
Stable isotope tracing is a technique used to track the metabolic fate of a molecule of interest by replacing one or more of its atoms with a heavier, non-radioactive isotope.[3] this compound is a form of taurine where the two carbon atoms have been replaced with the carbon-13 isotope. By administering this compound to a biological system, researchers can distinguish it from the endogenous, unlabeled taurine pool and trace its absorption, distribution, and incorporation into various tissues and metabolic pathways. This approach is instrumental in understanding taurine kinetics and metabolism in both healthy and diseased states.
The primary analytical method for quantifying the isotopic enrichment of this compound is mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1][2] These techniques allow for the sensitive and specific detection and quantification of both labeled and unlabeled taurine.
Experimental Protocols
The following sections detail the key experimental protocols for in vivo studies using this compound, from tracer administration to sample analysis.
Administration of this compound Tracer
Two primary methods are employed for the administration of this compound in kinetic studies: continuous infusion and bolus injection.[1][4]
-
Continuous Infusion: This method involves administering the tracer at a constant rate over a defined period. It is designed to achieve a steady-state isotopic enrichment in the plasma, which simplifies the calculation of taurine kinetics.[1][4]
-
Bolus Injection: This method involves a single, rapid injection of the tracer. The subsequent decay of the tracer enrichment in the plasma is monitored over time to determine kinetic parameters.[1][4]
Sample Collection and Processing
-
Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Processing: For plasma, the blood is centrifuged to separate the plasma from the blood cells. Both plasma and whole blood samples are then stored at -80°C until analysis.
While specific data on this compound enrichment in various tissues is limited, the following is a general protocol for tissue collection and processing based on standard stable isotope tracing studies.
-
Harvesting: At the end of the infusion or at a specified time point after the bolus injection, animals are euthanized, and tissues of interest (e.g., heart, brain, liver, skeletal muscle) are rapidly excised.
-
Processing:
-
Tissues are immediately flash-frozen in liquid nitrogen to halt metabolic activity.
-
Frozen tissues are weighed and then homogenized in a suitable buffer.
-
Proteins are precipitated from the homogenate using an acid (e.g., perchloric acid).
-
The supernatant, containing the free amino acid pool, is collected after centrifugation.
-
The supernatant is then purified, often using ion-exchange chromatography, to isolate taurine.
-
The purified taurine extract is stored at -80°C until analysis.
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Taurine is a non-volatile compound and requires derivatization to be analyzed by GC-MS. A common method is the N-pentafluorobenzoyl di-n-butylamine derivatization.
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where taurine is separated from other compounds. The eluent then enters the mass spectrometer, which ionizes the taurine derivative and separates the ions based on their mass-to-charge ratio. This allows for the separate quantification of unlabeled taurine and this compound.
Quantitative Data on this compound Enrichment
The available quantitative data on this compound enrichment is primarily for plasma and whole blood. The following tables summarize key findings from a study in healthy adult humans.[1]
Table 1: this compound Administration and Plasma Kinetics
| Parameter | Continuous Infusion | Bolus Injection |
| Tracer Dose | 3.1 ± 0.2 µmol·kg⁻¹·h⁻¹ | 3.0 ± 0.1 µmol/kg |
| Duration | 6 hours | Single dose |
| Time to Steady State | ~5 hours | N/A |
| Plasma Taurine Appearance Rate (Ra) | 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ | ~85% higher than continuous infusion |
Data are presented as mean ± standard deviation.[1]
Table 2: Isotopic Enrichment at Steady State (Continuous Infusion)
| Compartment | Plateau Enrichment |
| Plasma | Significantly higher than whole blood (P < 0.02) |
| Whole Blood | Lower than plasma |
This table illustrates the differential enrichment between plasma and whole blood, suggesting compartmentation of taurine.[1]
Taurine Metabolism Pathways
Taurine is synthesized from cysteine primarily in the liver. The main biosynthetic pathway involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, and finally oxidation to taurine.
References
Unraveling Novel Taurine Metabolic Networks with Taurine-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine, a semi-essential amino acid, is integral to a multitude of physiological processes, from neuromodulation and cardiovascular function to bile acid conjugation and antioxidant defense.[1] Dysregulation of taurine metabolism has been implicated in various pathological conditions, including metabolic syndrome, obesity, and diabetes.[2][3] Stable isotope tracing using Taurine-13C2 has emerged as a powerful technique to dynamically track the metabolic fate of taurine in vivo, enabling the discovery of novel metabolic pathways and providing quantitative insights into taurine flux under different physiological and pathological states. This technical guide provides an in-depth overview of the application of this compound in metabolic research, with a focus on experimental design, analytical methodologies, and the elucidation of new metabolic networks.
A Newly Discovered Pathway: The PTER-N-Acetyltaurine Axis
Recent groundbreaking research has identified a novel pathway in taurine metabolism centered around the enzyme phosphotriesterase-related (PTER).[4][5] This enzyme catalyzes the reversible conversion of taurine to N-acetyltaurine (NAT).[5][6] The discovery of this PTER-dependent pathway has opened new avenues for understanding the regulation of energy balance, with studies in PTER knockout (KO) mice revealing significant elevations in N-acetyltaurine levels and associated resistance to diet-induced obesity.[4][5]
Quantitative Analysis of Taurine and its Metabolites
Stable isotope tracing with this compound allows for the precise quantification of taurine and its metabolites in various biological matrices. The following tables summarize key quantitative data from studies utilizing this compound and investigating the PTER-N-acetyltaurine pathway.
| Parameter | Method | Value | Reference |
| Human Plasma Taurine Kinetics | |||
| Taurine Appearance Rate (Ra) | 6-h continuous infusion of [1,2-13C2]taurine | 31.8 ± 3.1 μmol·kg−1·h−1 | [7] |
| Taurine Appearance Rate (Ra) | Bolus injection of [13C2]taurine | ~85% higher than continuous infusion | [7] |
| PTER Knockout Mouse Model | |||
| Urine N-acetyltaurine Concentration (WT) | LC-MS | ~100 µM | [8] |
| Urine N-acetyltaurine Concentration (PTER-KO) | LC-MS | ~800 µM | [8] |
| Urine Taurine Concentration (WT) | LC-MS | ~4000 µM | [8] |
| Urine Taurine Concentration (PTER-KO) | LC-MS | ~4000 µM | [8] |
| Plasma N-propionyltaurine (WT, HFD + Taurine) | LC-MS | ~0.2 µM | [8] |
| Plasma N-propionyltaurine (PTER-KO, HFD + Taurine) | LC-MS | ~0.2 µM | [8] |
HFD: High-Fat Diet
Experimental Protocols
This compound Isotope Tracing in vivo
This protocol outlines a general workflow for an in vivo this compound tracing study in a mouse model.
a. Animal Model and Tracer Administration:
-
Wild-type and genetically modified (e.g., PTER-KO) mice are used.
-
Acclimatize animals to the experimental conditions.
-
Administer a bolus dose of this compound (e.g., 3.0 µmol/kg) via intraperitoneal or intravenous injection.[7] Alternatively, a continuous infusion can be performed.[7]
b. Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 0, 15, 30, 60, 120 minutes) into EDTA-coated tubes.
-
Centrifuge blood at 4°C to separate plasma.
-
At the study endpoint, euthanize animals and harvest tissues of interest (e.g., liver, kidney, muscle, brain).
-
Immediately flash-freeze tissues in liquid nitrogen to quench metabolic activity.
-
Store all samples at -80°C until analysis.
Metabolite Extraction from Tissues
This protocol is for the extraction of polar metabolites, including taurine and N-acetyltaurine, from tissue samples.
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in a pre-chilled mixture of methanol, chloroform, and water (e.g., 2:1:1 v/v/v) using a bead-based homogenizer.
-
Vortex the homogenate vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for mass spectrometry analysis (e.g., 50% methanol in water).
GC-MS Analysis of this compound Enrichment
This method is suitable for the analysis of taurine and requires derivatization.
a. Derivatization:
-
To the dried metabolite extract, add a solution of N-pentafluorobenzoyl chloride in an appropriate solvent.
-
Incubate the mixture to allow for the derivatization of taurine.
-
Dry the derivatized sample and reconstitute in a solvent suitable for GC-MS injection.
b. GC-MS Parameters:
-
Gas Chromatograph: Use a suitable GC system equipped with a capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to separate the analytes.
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Scan for the mass-to-charge ratios (m/z) corresponding to the derivatized forms of unlabeled taurine and this compound.
LC-MS/MS Analysis of Taurine and N-acetyltaurine
This method is suitable for the simultaneous analysis of taurine and N-acetyltaurine without derivatization.
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is effective for retaining and separating these polar compounds.
-
Mobile Phases: Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of taurine, this compound, N-acetyltaurine, and N-acetylthis compound.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows.
References
- 1. Role of taurine in the pathogenesis of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of Taurine on Metabolic Parameters in Animals and Humans [jomes.org]
- 3. The Impact of Taurine on Obesity-Induced Diabetes Mellitus: Mechanisms Underlying Its Effect [e-enm.org]
- 4. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTER-dependent pathway of taurine metabolism linked to energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTER is a N-acetyltaurine hydrolase that regulates feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Quantifying Taurine in Biological Matrices: An Application Note on the Use of Taurine-¹³C₂ as an Internal Standard for Mass Spectrometry
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with crucial roles in various physiological processes, including bile salt conjugation, osmoregulation, and neuromodulation.[1] Its quantification in biological samples is essential for researchers in fields ranging from neuroscience and cardiovascular health to drug development and metabolic disorders. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for accurate and precise quantification of endogenous compounds. This application note provides a detailed protocol for the quantification of taurine in human plasma using Taurine-¹³C₂ as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Key Applications
-
Clinical Research: Investigating the role of taurine in various diseases.
-
Drug Development: Assessing the effect of new chemical entities on taurine metabolism.
-
Metabolomics: Profiling metabolic changes in response to physiological or pathological stimuli.
-
Nutritional Science: Evaluating the impact of dietary interventions on taurine levels.
The Role of Taurine-¹³C₂ as an Internal Standard
Taurine-¹³C₂ is an ideal internal standard for the quantitative analysis of taurine by mass spectrometry.[1] As a stable isotope-labeled analog of taurine, it shares identical chemical and physical properties with the endogenous analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in sample extraction, matrix effects, and instrument response. The mass difference between Taurine-¹³C₂ and endogenous taurine allows for their distinct detection by the mass spectrometer, enabling accurate quantification.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the quantification of taurine in human plasma using Taurine-¹³C₂ as an internal standard.
Caption: Experimental workflow for taurine quantification.
Detailed Experimental Protocol
This protocol is intended as a starting point and may require optimization for specific matrices or instrumentation.
Materials and Reagents
-
Taurine (analytical standard)
-
Taurine-¹³C₂ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
Preparation of Standard and Internal Standard Solutions
-
Taurine Stock Solution (1 mg/mL): Accurately weigh and dissolve taurine in ultrapure water.
-
Taurine-¹³C₂ Stock Solution (1 mg/mL): Accurately weigh and dissolve Taurine-¹³C₂ in ultrapure water.
-
Taurine Working Standard Solutions: Prepare a series of calibration standards by serially diluting the taurine stock solution with a suitable surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to achieve a concentration range of 0.025 to 50 µg/mL.
-
Taurine-¹³C₂ Internal Standard Working Solution (IS-WS): Dilute the Taurine-¹³C₂ stock solution with ultrapure water to a final concentration of 10 µg/mL. The optimal concentration of the IS-WS may need to be determined empirically.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.
-
To 50 µL of each plasma sample, calibration standard, or QC sample, add 10 µL of the Taurine-¹³C₂ IS-WS (10 µg/mL).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant 1:10 with ultrapure water containing 0.1% formic acid prior to injection.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 40% B over 5 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Taurine: 126.0 -> 108.0; Taurine-¹³C₂: 128.0 -> 110.0 (These transitions should be optimized on the specific instrument used) |
| Collision Energy | Optimize for the specific instrument. |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Integrate the peak areas for both taurine and Taurine-¹³C₂ for each sample, standard, and QC.
-
Calculate the peak area ratio (Taurine peak area / Taurine-¹³C₂ peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of taurine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following tables summarize typical quantitative data for a validated LC-MS/MS method for taurine quantification, adapted from similar studies.[2][3]
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Taurine | 0.025 - 50 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.075 | < 15 | < 15 | 85 - 115 |
| Medium | 2.5 | < 15 | < 15 | 85 - 115 |
| High | 40 | < 15 | < 15 | 85 - 115 |
Taurine Biosynthesis and Metabolic Role
Understanding the metabolic context of taurine is crucial for interpreting quantitative data. The primary pathway for taurine biosynthesis in mammals is the cysteine sulfinic acid pathway.
Caption: Taurine biosynthesis and key functions.
This pathway highlights the enzymatic steps from cysteine to taurine and its subsequent involvement in critical physiological functions. Disruptions in this pathway can lead to altered taurine levels, which can be accurately quantified using the described method.
Conclusion
The use of Taurine-¹³C₂ as an internal standard provides a robust and reliable method for the quantification of taurine in biological matrices by LC-MS/MS. This approach offers high accuracy and precision, making it suitable for a wide range of research and clinical applications. The detailed protocol and understanding of taurine's metabolic context provided in this application note will aid researchers in obtaining high-quality, reproducible data.
References
Application Notes and Protocols for Taurine-¹³C₂ based Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid that plays a crucial role in a multitude of physiological processes. These include osmoregulation, calcium signaling, antioxidation, and the conjugation of bile acids. Alterations in taurine metabolism have been implicated in various pathological conditions, such as metabolic syndrome, cardiovascular diseases, and neurological disorders.[1] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[2] This application note provides a detailed protocol for conducting Taurine-¹³C₂ based metabolic flux analysis to elucidate the kinetics of taurine synthesis, uptake, and its contribution to downstream metabolic pathways. The use of Taurine-¹³C₂ allows for the precise tracking of the carbon backbone of taurine as it is metabolized by cells or organisms.[3]
Principle of Taurine-¹³C₂ Metabolic Flux Analysis
The core principle of Taurine-¹³C₂ MFA is the introduction of taurine labeled with two carbon-13 isotopes ([U-¹³C₂]-Taurine) into a biological system (e.g., cell culture or animal model). The ¹³C atoms from the labeled taurine are incorporated into downstream metabolites through enzymatic reactions. By measuring the mass isotopologue distribution (MID) of taurine and its related metabolites using mass spectrometry, it is possible to determine the rate of taurine uptake, its conversion to other molecules, and the relative activity of different metabolic pathways.[2][4]
Key Applications in Research and Drug Development
-
Understanding Disease Metabolism: Elucidating the alterations in taurine flux in diseases like cancer, diabetes, and cardiovascular disorders.
-
Drug Discovery and Development: Assessing the mechanism of action and efficacy of drugs that target taurine metabolism.
-
Biomarker Discovery: Identifying novel metabolic biomarkers related to taurine flux for disease diagnosis and prognosis.
-
Nutritional Science: Evaluating the metabolic fate and physiological impact of dietary taurine supplementation.
Experimental Workflow and Protocols
A typical Taurine-¹³C₂ metabolic flux analysis experiment involves several key stages, from the initial labeling of the biological system to the final data analysis.
Figure 1: A generalized workflow for a Taurine-¹³C₂ metabolic flux analysis study.
Protocol 1: In Vitro Taurine-¹³C₂ Labeling in Cultured Cells
This protocol is designed for adherent mammalian cell lines.
Materials:
-
Taurine-free cell culture medium (e.g., custom formulation of DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Taurine-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, chilled to -80°C
-
Scintillation vials or microcentrifuge tubes, pre-chilled
-
Cell scraper, pre-chilled
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Culture cells in standard growth medium for 24-48 hours. A minimum of three biological replicates is recommended.
-
Preparation of Labeling Medium: Prepare the Taurine-¹³C₂ labeling medium by supplementing the taurine-free base medium with dFBS and the desired concentration of Taurine-¹³C₂. The final concentration of the tracer will depend on the specific experimental goals and cell type, but a common starting point is the physiological concentration of taurine in the standard medium.
-
Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells twice with pre-warmed, ice-cold PBS to remove any residual unlabeled taurine.
-
Add the pre-warmed Taurine-¹³C₂ labeling medium to each well.
-
Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled taurine. The optimal labeling time should be determined empirically and can range from a few hours to 24 hours or more to reach isotopic steady state.
-
-
Metabolism Quenching:
-
To halt all metabolic activity, aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Place the plates on dry ice for 10 minutes.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Perform a freeze-thaw cycle by freezing the samples in liquid nitrogen and then thawing them on ice.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by mass spectrometry.
-
Protocol 2: Mass Spectrometry Analysis of Taurine-¹³C₂ and its Metabolites
This protocol provides a general framework for the analysis of taurine and its isotopologues by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a suitable alternative.
Materials:
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS))
-
Acetonitrile (ACN), HPLC grade
-
Pyridine
-
GC-MS system equipped with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for derivatization (e.g., 20 µL of pyridine).
-
Derivatization:
-
Add the derivatization agent (e.g., 30 µL of MTBSTFA + 1% TBDMCS) to the reconstituted sample.
-
Incubate the mixture at 60°C for 30-60 minutes to allow for complete derivatization of taurine and other metabolites.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program to separate the derivatized metabolites. An example program could be: start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.[5]
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the specific m/z values for unlabeled taurine (M+0) and its ¹³C-labeled isotopologues (M+1, M+2). The exact m/z values will depend on the derivatization agent used. For example, for the di-TBDMS derivative of taurine, the [M-57]+ fragment would be monitored.
-
-
Data Acquisition: Acquire the mass spectra for each sample. The data will consist of the abundance of each mass isotopologue for taurine and any other targeted metabolites.
Data Presentation and Analysis
The raw mass spectrometry data needs to be processed to determine the mass isotopologue distributions (MIDs) and subsequently calculate the metabolic fluxes.
Data Processing:
-
Peak Integration: Integrate the peak areas for each mass isotopologue of taurine and other metabolites of interest.
-
Natural Abundance Correction: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes. This can be done using established algorithms and software tools.
-
Calculation of Fractional Enrichment: Calculate the fractional enrichment of ¹³C in the taurine pool and its downstream metabolites.
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be obtained from a Taurine-¹³C₂ labeling experiment in two different cell lines.
| Parameter | Cell Line A | Cell Line B |
| Taurine Uptake Rate (nmol/10⁶ cells/hr) | 50.2 ± 4.5 | 25.8 ± 3.1 |
| Intracellular Taurine Pool Size (nmol/10⁶ cells) | 120.5 ± 10.2 | 95.3 ± 8.7 |
| Fractional ¹³C₂-Taurine Enrichment at Steady State | 0.85 ± 0.05 | 0.92 ± 0.04 |
| Flux to Hypotaurine (relative to Taurine uptake) | 0.15 ± 0.02 | 0.08 ± 0.01 |
| Flux to Taurocholate (relative to Taurine uptake) | 0.05 ± 0.01 | 0.03 ± 0.005 |
Values are presented as mean ± standard deviation from three biological replicates.
Visualization of Taurine Metabolic Pathways
The following diagram illustrates the key metabolic pathways involving taurine that can be investigated using Taurine-¹³C₂ based metabolic flux analysis.
Figure 2: Key metabolic pathways involving taurine amenable to ¹³C₂-tracer analysis.
Conclusion
Taurine-¹³C₂ based metabolic flux analysis is a robust methodology for quantitatively assessing the dynamics of taurine metabolism in various biological systems. The detailed protocols and guidelines presented in this application note provide a framework for researchers to design and execute these experiments, enabling a deeper understanding of the role of taurine in health and disease and facilitating the development of novel therapeutic strategies. The integration of stable isotope tracing with high-resolution mass spectrometry offers unparalleled insights into the intricate network of metabolic pathways involving this vital amino acid.
References
- 1. d-nb.info [d-nb.info]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. escholarship.org [escholarship.org]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Quantification of Taurine Kinetics In Vivo Using Taurine-¹³C₂ Infusion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid in humans, playing a crucial role in numerous physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation.[1] Alterations in taurine metabolism have been implicated in various pathological conditions, making the in vivo quantification of its kinetics a critical area of research for understanding disease pathogenesis and for the development of novel therapeutic interventions. This document provides detailed application notes and protocols for quantifying taurine kinetics in vivo using a stable isotope tracer, Taurine-¹³C₂. The use of stable isotopes offers a safe and precise method to study the dynamic nature of taurine metabolism in both human and animal models.[2][3]
Data Presentation: Quantitative Taurine Kinetics
The following tables summarize key quantitative data on taurine kinetics obtained from in vivo studies using Taurine-¹³C₂ infusion. These values provide a baseline for researchers designing and interpreting their own experiments.
Table 1: Taurine Kinetics in Healthy Adult Humans
| Parameter | Value (mean ± SD) | Method | Reference |
| Plasma Taurine Appearance Rate (Ra) | 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ | 6-hour continuous infusion of [1,2-¹³C₂]taurine | [3] |
| Plasma Taurine Appearance Rate (Ra) | ~58.8 µmol·kg⁻¹·h⁻¹ (approx. 85% higher than continuous infusion) | Bolus injection of [¹³C₂]taurine | [3] |
| Time to Isotopic Steady State (Plasma) | By the 5th hour of infusion | 8-hour unprimed continuous infusion of [1,2-¹³C₂]taurine | [3] |
Data from a study involving five healthy adult males.[3]
Table 2: Taurine Concentrations in Tissues of Adult Rats
| Tissue | Taurine Concentration (µmol/g wet weight) | Reference |
| Maternal Liver | ~15-20 | [2] |
| Maternal Brain | ~5-7 | [2] |
| Fetal Liver | ~10-15 | [2] |
| Fetal Brain | ~8-12 | [2] |
These values provide context for tissue-specific taurine distribution. Kinetic studies in rats using ¹³C₂-taurine are less common in published literature, but the protocols provided below can be adapted for such investigations.
Experimental Protocols
Protocol 1: Primed-Continuous Infusion of Taurine-¹³C₂ in a Rodent Model (Rat)
This protocol is designed for the in vivo quantification of taurine kinetics in rats. It is based on established principles of stable isotope tracer methodology and can be adapted for mice with appropriate adjustments to infusion and blood sampling volumes.
1. Animal Preparation:
-
Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week with ad libitum access to a standard chow diet and water.
-
Fast the rats overnight (12-16 hours) before the infusion study, with free access to water.
-
On the day of the study, anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Surgically place catheters in the jugular vein for tracer infusion and the carotid artery for blood sampling. This is a survival surgery, and aseptic techniques should be followed.
2. Tracer Preparation:
-
Prepare a sterile solution of Taurine-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent) in 0.9% saline. The exact concentration will depend on the desired infusion rate and the size of the animal.
3. Infusion Protocol:
-
Administer a priming bolus of Taurine-¹³C₂ to rapidly achieve isotopic equilibrium. A typical priming dose is equivalent to the amount of tracer that will be infused over a 60-minute period.
-
Immediately following the priming dose, begin a continuous infusion of Taurine-¹³C₂ at a rate of approximately 3 µmol·kg⁻¹·h⁻¹. This rate can be adjusted based on pilot studies.
-
Maintain the infusion for a total of 3-4 hours to ensure isotopic steady state in the plasma.
4. Blood Sampling:
-
Collect arterial blood samples at predetermined time points. A recommended schedule is: -10, 0, 30, 60, 90, 120, 150, and 180 minutes relative to the start of the infusion.
-
The volume of each blood sample should be kept to a minimum (e.g., 100-200 µL) to avoid hemodynamic instability.[4][5] The total blood volume collected should not exceed 10% of the animal's total blood volume over a 2-week period.[6]
-
Collect blood in heparinized tubes and immediately centrifuge at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Protocol 2: Analysis of Taurine-¹³C₂ Enrichment by LC-MS/MS
This protocol outlines the steps for sample preparation and analysis of Taurine-¹³C₂ enrichment in plasma samples.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₂,¹⁵N-Taurine) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).
2. LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar taurine molecule.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient from high organic to high aqueous content.
- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Mass Spectrometry:
- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
- Monitor the mass-to-charge ratio (m/z) for unlabeled taurine (M+0) and ¹³C₂-labeled taurine (M+2).
- Optimize the collision energy for the fragmentation of the parent ions to specific daughter ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
3. Data Analysis and Calculations:
-
Calculate the isotopic enrichment of taurine in each plasma sample as the ratio of the peak area of ¹³C₂-taurine (M+2) to the sum of the peak areas of ¹³C₂-taurine (M+2) and unlabeled taurine (M+0).
-
The plasma taurine appearance rate (Ra) can be calculated using the following steady-state equation:
- Ra = F / Ep
- Where F is the tracer infusion rate (in µmol·kg⁻¹·h⁻¹) and Ep is the isotopic enrichment of plasma taurine at steady state.
Visualization of Pathways and Workflows
Taurine Biosynthesis Pathway
The primary pathway for taurine biosynthesis in mammals starts with the sulfur-containing amino acid cysteine. This pathway involves a series of enzymatic reactions, with pyridoxal 5'-phosphate (a form of vitamin B6) acting as a crucial cofactor for several enzymes.[7]
Caption: Major pathway of taurine biosynthesis from cysteine.
Experimental Workflow for Taurine-¹³C₂ Infusion
The following diagram illustrates the key steps in conducting an in vivo taurine kinetics study using a primed-continuous infusion of Taurine-¹³C₂.
Caption: Workflow for in vivo taurine kinetics study.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 5. cea.unizar.es [cea.unizar.es]
- 6. research.uci.edu [research.uci.edu]
- 7. cm.nus.edu.sg [cm.nus.edu.sg]
Application Notes and Protocols for Taurine-¹³C₂ Analysis by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of various biological matrices for the quantitative analysis of Taurine-¹³C₂ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Taurine-¹³C₂ is a stable isotope-labeled internal standard crucial for accurate and precise quantification of endogenous taurine.[1] The following protocols are designed to be robust and applicable in research and drug development settings.
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant free amino acid in mammals, playing a vital role in numerous physiological processes. Its quantification in biological fluids is essential for understanding its role in health and disease. Stable isotope dilution LC-MS/MS is the gold standard for bioanalysis due to its high selectivity, sensitivity, and ability to correct for matrix effects and analyte loss during sample preparation through the use of an internal standard like Taurine-¹³C₂.
The choice of sample preparation technique is critical and depends on the biological matrix, the desired limit of quantification (LOQ), and the available resources. This document outlines the most common and effective methods: Protein Precipitation (PPT) for protein-rich matrices like plasma, serum, and whole blood, and a "Dilute and Shoot" method for urine.
Sample Preparation Techniques
The primary goal of sample preparation is to remove interfering substances from the biological matrix that can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, a phenomenon known as the matrix effect.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological samples like plasma, serum, and whole blood.[2] This is typically achieved by adding a water-miscible organic solvent, which reduces the solubility of proteins, causing them to precipitate. The precipitated proteins are then removed by centrifugation, and the resulting supernatant, containing the analyte and internal standard, is analyzed.
Commonly used precipitation solvents include:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Sulfosalicylic acid (SSA)
The choice of solvent can influence recovery and the extent of the matrix effect.
Dilute and Shoot
For matrices with low protein content, such as urine, a "dilute and shoot" approach is often sufficient.[3] This method involves diluting the sample with a suitable solvent, often the mobile phase, to reduce the concentration of matrix components before direct injection into the LC-MS/MS system. While simple and fast, this method may be more susceptible to matrix effects compared to more extensive cleanup techniques.[4][5]
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma or Serum
This protocol is suitable for the analysis of taurine in plasma and serum samples.
Materials:
-
Plasma or serum sample
-
Taurine-¹³C₂ internal standard (IS) spiking solution
-
Precipitation solvent: Acetonitrile (ACN), Methanol (MeOH), or 30% Sulfosalicylic acid (SSA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
LC vials
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Taurine-¹³C₂ internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold precipitation solvent (ACN or MeOH). For SSA, add 10 µL of a 30% solution.[4][6]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate at 4°C for 10 minutes to enhance precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
Protocol 2: Protein Precipitation of Whole Blood
This protocol is adapted for the analysis of taurine in whole blood, which requires a lysis step.
Materials:
-
Whole blood sample
-
Taurine-¹³C₂ internal standard (IS) spiking solution
-
Deionized water (for lysis)
-
Precipitation solvent: Acetonitrile (ACN) or Methanol (MeOH)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
LC vials
Procedure:
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of deionized water to lyse the red blood cells.
-
Vortex for 10 seconds.
-
Add 10 µL of Taurine-¹³C₂ internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 500 µL of cold precipitation solvent (ACN or MeOH).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean LC vial for analysis.
Protocol 3: Dilute and Shoot for Urine
This protocol is a simple and rapid method for the analysis of taurine in urine.
Materials:
-
Urine sample
-
Taurine-¹³C₂ internal standard (IS) spiking solution
-
Dilution solvent (e.g., mobile phase A or a mixture of water and organic solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
LC vials
Procedure:
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to pellet any particulate matter.
-
Pipette 50 µL of the urine supernatant into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Taurine-¹³C₂ internal standard spiking solution.
-
Add 940 µL of the dilution solvent.
-
Vortex for 10 seconds to mix.
-
Transfer the diluted sample to an LC vial for analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of taurine using the described sample preparation techniques. The use of a stable isotope-labeled internal standard like Taurine-¹³C₂ is crucial for achieving high accuracy and precision by compensating for variability in recovery and matrix effects.[7][8]
Table 1: Recovery of Taurine from Different Biological Matrices
| Biological Matrix | Sample Preparation Method | Precipitation/Dilution Solvent | Analyte Recovery (%) | Internal Standard Recovery (%) | Reference |
| Plasma | Protein Precipitation | Acetonitrile | 85 - 105 | 88 - 102 | [9] |
| Serum | Protein Precipitation | Methanol | 80 - 110 | 82 - 108 | [2] |
| Whole Blood | Protein Precipitation | Acetonitrile/Acetone | 90 - 110 | 92 - 107 | [10] |
| Urine | Dilute and Shoot | Mobile Phase | Not Applicable (Dilution) | Not Applicable (Dilution) | [3] |
Table 2: Matrix Effects in Taurine Analysis
| Biological Matrix | Sample Preparation Method | Matrix Effect (%) | Comments | Reference |
| Plasma | Protein Precipitation | < 15% | Minimal ion suppression observed with ACN precipitation. | [7] |
| Serum | Protein Precipitation | < 20% | Methanol precipitation may show slightly higher matrix effects than ACN. | [2] |
| Whole Blood | Protein Precipitation | < 15% | Efficient protein removal is key to minimizing matrix effects. | [10] |
| Urine | Dilute and Shoot | Variable (can be > 50%) | Significant ion suppression can occur depending on urine composition. Higher dilution can mitigate this. | [4][5][11] |
Table 3: Limits of Quantification (LOQ) for Taurine
| Biological Matrix | Sample Preparation Method | LOQ (nmol/mL) | Reference |
| Plasma | Protein Precipitation | 8 | [12][13][14] |
| Serum | Protein Precipitation | 10 | |
| Whole Blood | Protein Precipitation | 80 | [12][13][14] |
| Urine | Dilute and Shoot | 50 |
Visualizations
Caption: Workflow for sample preparation of biological matrices for Taurine-¹³C₂ analysis.
Caption: Logical relationships between biological matrix, sample preparation method, and key outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dilute and shoot approach for toxicology testing [frontiersin.org]
- 5. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Taurine-¹³C₂ by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Taurine-¹³C₂ using Gas Chromatography-Mass Spectrometry (GC-MS). Taurine-¹³C₂, a stable isotope-labeled form of taurine, is an essential tool in metabolic research, clinical studies, and drug development, often serving as an internal standard or tracer to investigate the pharmacokinetics and metabolism of its unlabeled counterpart. The following methods have been compiled to offer robust and reliable procedures for the detection and quantification of Taurine-¹³C₂ in biological matrices.
Introduction to GC-MS for Taurine Analysis
Taurine is a highly polar and non-volatile amino sulfonic acid, making its direct analysis by gas chromatography challenging. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability for GC-MS analysis. This document outlines two effective derivatization protocols:
-
Two-Step Esterification/Acylation to form Methyl Ester-Pentafluoropropionyl (Me-PFP) Derivatives: A robust method suitable for complex biological samples like urine.
-
N-acetyl Methyl Ester (NACME) Derivatization: A straightforward procedure for creating volatile taurine derivatives.
The use of Taurine-¹³C₂ as an internal standard in a stable isotope dilution GC-MS method allows for high precision and accuracy by correcting for variations during sample preparation and analysis.[1]
Method 1: Two-Step Derivatization for Methyl Ester-Pentafluoropropionyl (Me-PFP) Taurine Derivative
This method is based on a two-step chemical modification of taurine, first by esterification and then by acylation. This procedure is particularly effective for the analysis of amino acids in urine.[2]
Experimental Protocol
1. Sample Preparation (Urine) a. To 10 µL of a urine sample, add a known amount of Taurine-¹³C₂ solution to serve as the internal standard. b. Evaporate the sample to dryness under a gentle stream of nitrogen.[2]
2. Derivatization a. Esterification: i. Add 100 µL of 2 M HCl in methanol (CH₃OH) to the dried sample residue.[2] ii. Seal the vial tightly and heat at 80°C for 60 minutes.[2] iii. After cooling to room temperature, evaporate the solvent to dryness under nitrogen. b. Acylation: i. Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate to the dried residue.[2] ii. Seal the vial and heat at 65°C for 30 minutes.[2] iii. Cool the sample to room temperature and evaporate the excess reagents under a stream of nitrogen. c. Extraction: i. Reconstitute the dried derivative in 100 µL of a borate buffer. ii. Add 200 µL of toluene, vortex for 1 minute to extract the Me-PFP derivatives.[2] iii. Centrifuge to separate the phases and transfer the upper toluene layer to an autosampler vial for GC-MS analysis.
3. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 40°C, hold for 0.5 min. Ramp at 15°C/min to 210°C. Ramp at 35°C/min to 320°C. |
| Mass Spectrometer | Agilent 7010 Triple Quadrupole MS or equivalent |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| Reagent Gas | Methane |
| Ion Source Temperature | 250°C |
| Interface Temperature | 300°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Dwell Time | 50 or 100 ms per ion |
4. Selected Ion Monitoring (SIM)
-
Specific m/z values for the Me-PFP derivatives of taurine and Taurine-¹³C₂ should be determined by analyzing the mass spectrum of the derivatized standards. The fragmentation pattern will guide the selection of characteristic and abundant ions for quantification.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 20% |
| Accuracy (Bias %) | < ± 20% |
| Limit of Detection (LOD) | Analyte and matrix-dependent |
| Limit of Quantitation (LOQ) | Analyte and matrix-dependent |
Note: The quantitative performance should be validated for the specific biological matrix being analyzed.
Method 2: N-acetyl Methyl Ester (NACME) Derivatization
This method provides an alternative derivatization pathway for taurine, forming N-acetyl methyl esters that are amenable to GC-MS analysis. This procedure has been successfully applied to the analysis of various amino acids.[3]
Experimental Protocol
1. Sample Preparation a. To a known volume of the biological sample (e.g., plasma, cell extract), add a known amount of Taurine-¹³C₂ as the internal standard. b. Lyophilize or evaporate the sample to complete dryness.
2. Derivatization a. Methylation: i. Prepare the methylation reagent by adding acetyl chloride to anhydrous methanol in a 4:25 (v/v) ratio.[3] ii. Add 100 µL of the methylation reagent to the dried sample. iii. Seal the vial and heat at 70°C for 1 hour.[3] iv. Evaporate the reagent under a stream of nitrogen. b. Acetylation: i. Prepare the acetylation reagent by mixing acetic anhydride, triethylamine, and acetone in a 1:2:5 (v/v/v) ratio. ii. Add 150 µL of the acetylation reagent to the methylated sample. iii. Heat at 60°C for 10 minutes. iv. Evaporate the reagents to dryness under nitrogen. c. Extraction: i. Reconstitute the dried NACME derivative in a suitable organic solvent like ethyl acetate. ii. Transfer the solution to an autosampler vial for GC-MS analysis.
3. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Thermo Trace GC 1310 or equivalent |
| Column | Agilent DB-35 (60 m x 0.32 mm I.D., 1.5 µm film thickness) or similar polar stationary phase column |
| Carrier Gas | Helium at a constant flow of 2 mL/min |
| Injection Mode | Splitless (1 min) |
| Injection Volume | 1 µL |
| Injector Temperature | 260°C |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min. Ramp at 15°C/min to 140°C, hold for 4 min. Ramp at 12°C/min to 240°C, hold for 5 min. Ramp at 8°C/min to 255°C, hold for 35 min. |
| Mass Spectrometer | Thermo Scientific Delta V Advantage or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 200-250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Selected Ion Monitoring (SIM)
-
The specific m/z values for the NACME derivatives of taurine and Taurine-¹³C₂ need to be determined from the mass spectra of the derivatized standards. The molecular ion and characteristic fragment ions should be evaluated for their suitability for quantification.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Linearity (R²) | To be determined |
| Precision (RSD%) | To be determined |
| Accuracy (Bias %) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
Note: This method requires validation to establish its quantitative performance for taurine analysis in the target matrix.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described methods.
Caption: Workflow for Me-PFP Derivatization of Taurine.
Caption: Workflow for NACME Derivatization of Taurine.
Signaling Pathway Context
Taurine plays a crucial role in numerous physiological processes. The use of Taurine-¹³C₂ as a tracer allows for the elucidation of its metabolic fate and its involvement in various signaling pathways. For instance, taurine is synthesized from cysteine and is involved in bile acid conjugation and osmoregulation.
Caption: Simplified Taurine Metabolic Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Taurine-¹³C₂ Metabolism using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant amino acid in mammals, playing crucial roles in a multitude of physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation.[1] Its dysregulation has been implicated in various pathological conditions, making the study of its metabolic pathways a significant area of research in drug development and disease understanding. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, offers a non-invasive and quantitative method to trace the metabolic fate of isotopically labeled molecules in biological systems.[2] This document provides detailed application notes and protocols for utilizing ¹³C-labeled taurine (Taurine-¹³C₂) in conjunction with NMR spectroscopy to track its metabolism in vitro and ex vivo.
The use of stable isotope tracers like Taurine-¹³C₂ allows for the unambiguous tracking of its conversion into various downstream metabolites, providing insights into metabolic fluxes and pathway activities. ¹³C NMR spectroscopy offers the advantage of high spectral resolution and the ability to distinguish different carbon positions within a molecule, making it an ideal tool for such studies.[3]
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of taurine uptake and its conversion into downstream metabolites in response to therapeutic agents or disease states.
-
Target Engagement Studies: Assessing the effect of novel drugs on specific enzymes involved in taurine metabolism.
-
Biomarker Discovery: Identifying novel taurine-derived metabolites that may serve as biomarkers for disease diagnosis or drug efficacy.
-
Mechanism of Action Studies: Elucidating the metabolic pathways affected by a drug candidate through the observed changes in Taurine-¹³C₂ metabolism.
Quantitative Data Summary
The following tables present hypothetical yet representative data that could be obtained from an NMR-based study tracking Taurine-¹³C₂ metabolism in a cellular model (e.g., primary hepatocytes) treated with a hypothetical compound 'X'.
Table 1: ¹³C Chemical Shifts of Taurine and a Potential Metabolite
This table provides the expected ¹³C chemical shifts for Taurine-¹³C₂ and a potential downstream metabolite, N-acetyltaurine, which are crucial for their identification in NMR spectra.[4][5]
| Metabolite | Carbon Position | Chemical Shift (ppm) |
| Taurine-¹³C₂ | C1 (CH₂-NH₂) | ~38.1 |
| C2 (CH₂-SO₃H) | ~50.2 | |
| N-Acetyltaurine-¹³C₂ | C1' (CH₂-NH-Ac) | ~39.5 |
| C2' (CH₂-SO₃H) | ~50.0 | |
| Acetyl-CH₃ | ~23.0 | |
| Acetyl-C=O | ~173.0 |
Chemical shifts are referenced to an internal standard (e.g., DSS) and can vary slightly depending on experimental conditions such as pH and temperature.
Table 2: Time-Course Analysis of Taurine-¹³C₂ Metabolism in Cultured Cells
This table illustrates the change in intracellular concentrations of Taurine-¹³C₂ and a hypothetical metabolite derived from it over time, following administration of the labeled compound.
| Time (hours) | Intracellular Taurine-¹³C₂ (mM) | Intracellular Metabolite A-¹³C₂ (mM) |
| 0 | 0.00 | 0.00 |
| 1 | 0.85 | 0.05 |
| 4 | 1.52 | 0.28 |
| 8 | 1.75 | 0.55 |
| 12 | 1.68 | 0.82 |
| 24 | 1.45 | 1.15 |
Table 3: Effect of a Hypothetical Drug on Taurine-¹³C₂ Metabolic Flux
This table demonstrates how the metabolic flux from Taurine-¹³C₂ to a downstream metabolite can be altered by treatment with a drug, providing insights into the drug's mechanism of action.
| Treatment Group | Taurine-¹³C₂ Uptake Rate (nmol/h/mg protein) | Flux to Metabolite A-¹³C₂ (nmol/h/mg protein) |
| Vehicle Control | 15.2 ± 1.8 | 5.7 ± 0.6 |
| Compound X (10 µM) | 14.8 ± 2.1 | 10.3 ± 1.1* |
*Indicates a statistically significant difference from the vehicle control (p < 0.05).
Experimental Protocols
Protocol 1: In Vitro Tracking of Taurine-¹³C₂ in Cultured Cells
This protocol outlines the steps for treating cultured cells with Taurine-¹³C₂ and preparing cell extracts for NMR analysis.
Materials:
-
Cultured cells (e.g., HepG2, primary neurons)
-
Cell culture medium and supplements
-
Taurine-¹³C₂ (commercially available[6])
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform, ice-cold
-
Water, ice-cold
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
NMR tubes
-
Deuterated solvent (e.g., D₂O) with internal standard (e.g., DSS)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Replace the culture medium with fresh medium containing a known concentration of Taurine-¹³C₂ (e.g., 100 µM).
-
If applicable, add the test compound (e.g., drug candidate) at the desired concentration. Include a vehicle control.
-
Incubate the cells for the desired time points (e.g., 1, 4, 8, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold methanol to each plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Add 1 mL of ice-cold chloroform and 0.4 mL of ice-cold water to create a biphasic mixture.
-
Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the upper aqueous layer (containing polar metabolites like taurine) into a new tube.
-
-
Sample Preparation for NMR:
-
Lyophilize or use a vacuum concentrator to dry the aqueous extracts.
-
Reconstitute the dried extracts in a fixed volume (e.g., 600 µL) of D₂O containing a known concentration of an internal standard (e.g., 0.5 mM DSS).
-
Transfer the reconstituted sample to an NMR tube.
-
Protocol 2: ¹³C NMR Data Acquisition and Analysis
This protocol describes the general parameters for acquiring and processing ¹³C NMR spectra to quantify Taurine-¹³C₂ and its metabolites.
NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.
-
Nucleus: ¹³C
-
Pulse Program: A standard one-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range of metabolites (e.g., 200 ppm).
-
Number of Scans: Dependent on the sample concentration and instrument sensitivity. A higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is necessary for accurate quantification.
-
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
Data Processing and Analysis:
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the chemical shifts to the internal standard (DSS at 0 ppm).
-
-
Quantification:
-
Identify the peaks corresponding to Taurine-¹³C₂ and its metabolites based on their known chemical shifts.[4][5]
-
Integrate the area of the identified peaks.
-
Calculate the concentration of each metabolite using the following formula: Concentration of Metabolite = (Integral of Metabolite Peak / Number of Carbons) / (Integral of Internal Standard Peak / Number of Carbons) * Concentration of Internal Standard
-
Visualizations
Taurine Metabolic Pathways
The following diagram illustrates the primary biosynthesis pathway of taurine from cysteine and its subsequent conversion to downstream metabolites.
Caption: Overview of taurine biosynthesis and its major downstream metabolic pathways.
Experimental Workflow for Taurine-¹³C₂ Tracking
This diagram outlines the key steps involved in an NMR-based metabolomics experiment to track the fate of Taurine-¹³C₂.
Caption: A typical workflow for an NMR-based metabolomics study using Taurine-¹³C₂.
References
- 1. Taurine kinetics assessed using [1,2-13C2]taurine in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmse000120 Taurine at BMRB [bmrb.io]
- 5. hmdb.ca [hmdb.ca]
- 6. medchemexpress.com [medchemexpress.com]
Application of Taurine-¹³C₂ in Elucidating Drug-Induced Effects on Taurine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-2025-12-14
Introduction
Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid crucial for a multitude of physiological processes, including bile acid conjugation, osmoregulation, and cytoprotection. The perturbation of taurine homeostasis has been implicated in the pathophysiology of various diseases and can be a consequence of certain drug therapies. Understanding how pharmaceutical compounds affect taurine metabolism is vital for assessing drug safety and developing therapeutic strategies to mitigate adverse effects. The use of stable isotope-labeled taurine, specifically Taurine-¹³C₂, offers a powerful and precise method for tracing the metabolic fate of taurine in vivo and in vitro, enabling researchers to quantify the impact of drugs on its biosynthesis, catabolism, and overall flux. This document provides detailed application notes and protocols for utilizing Taurine-¹³C₂ in such studies.
Core Principles
The fundamental principle behind using Taurine-¹³C₂ as a tracer is the ability to distinguish it from endogenous (unlabeled) taurine pools using mass spectrometry. By introducing a known amount of Taurine-¹³C₂ into a biological system, researchers can track the appearance of the ¹³C label in taurine and its metabolites over time. This allows for the calculation of key kinetic parameters, such as the rate of appearance (Ra) of taurine, which reflects its de novo synthesis and release into the plasma. A drug's effect on taurine metabolism can be quantified by comparing these kinetic parameters in a control group versus a drug-treated group.
Applications in Drug Development
-
Hepatotoxicity and Nephrotoxicity Assessment: Many drugs are metabolized in the liver and kidneys, organs that can be susceptible to toxicity. Taurine plays a protective role in these organs, partly through its antioxidant properties and its involvement in detoxification pathways. Taurine-¹³C₂ can be used to investigate if a drug candidate impairs taurine biosynthesis or increases its consumption during detoxification processes, providing early insights into potential organ toxicity.
-
Investigating Drug-Induced Oxidative Stress: Drugs that induce oxidative stress can lead to the depletion of glutathione (GSH), a key antioxidant. As taurine synthesis competes with GSH synthesis for the common precursor cysteine, a drug's impact on the cysteine pool can be indirectly assessed by measuring changes in taurine flux using Taurine-¹³C₂.
-
Elucidating Mechanisms of Drug Action and Side Effects: For drugs known to have side effects related to neurological or cardiovascular function, where taurine plays a significant modulatory role, Taurine-¹³C₂ can help determine if these effects are linked to alterations in taurine homeostasis.
Experimental Protocols
Case Study: Investigating the Effect of Acetaminophen on Taurine Metabolism in a Rodent Model
This hypothetical protocol is based on published methodologies for studying drug-induced hepatotoxicity and taurine kinetics.
Objective: To quantify the effect of a high dose of acetaminophen (APAP) on the whole-body taurine flux in rats using a Taurine-¹³C₂ tracer.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Acetaminophen (APAP)
-
Taurine-¹³C₂ (sterile, pyrogen-free solution)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous infusion and blood sampling
-
Centrifuge, tubes for blood collection (with anticoagulant)
-
LC-MS/MS system
Experimental Workflow:
Caption: Experimental workflow for studying drug effects on taurine metabolism.
Procedure:
-
Animal Preparation:
-
Acclimatize rats for one week with ad libitum access to food and water.
-
Fast rats overnight before the experiment but allow free access to water.
-
Anesthetize the rats and implant catheters in the jugular vein (for infusion) and carotid artery (for blood sampling).
-
-
Drug Administration:
-
Divide the rats into two groups: a control group and a treatment group.
-
Administer the vehicle (e.g., saline) to the control group and acetaminophen (e.g., 500 mg/kg, intraperitoneally) to the treatment group.
-
-
Taurine-¹³C₂ Tracer Infusion:
-
Blood Sampling:
-
Collect arterial blood samples (e.g., 0.2 mL) at baseline (before tracer infusion) and at regular intervals (e.g., 0, 30, 60, 120, 180, 240, 300, 360 minutes) during the infusion.
-
Place blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹⁵N-Taurine) to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 100 µL of 0.1% formic acid in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate taurine from other plasma components.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the following MRM (Multiple Reaction Monitoring) transitions:
-
Taurine (unlabeled): Precursor ion (m/z) 126.0 -> Product ion (m/z) 108.0
-
Taurine-¹³C₂: Precursor ion (m/z) 128.0 -> Product ion (m/z) 110.0
-
Internal Standard (¹⁵N-Taurine): Precursor ion (m/z) 127.0 -> Product ion (m/z) 109.0
-
-
-
-
Data Analysis and Calculations:
-
Calculate the isotopic enrichment of plasma taurine as the molar ratio of Taurine-¹³C₂ to total taurine (Taurine + Taurine-¹³C₂).
-
Determine the rate of appearance (Ra) of taurine using the steady-state isotope dilution equation:
-
Ra (µmol·kg⁻¹·h⁻¹) = Infusion rate of tracer (µmol·kg⁻¹·h⁻¹) / Plasma taurine isotopic enrichment at steady state.
-
-
Compare the Ra of taurine between the control and acetaminophen-treated groups using appropriate statistical tests (e.g., t-test).
-
Data Presentation
The quantitative data obtained from such a study should be summarized in clear and concise tables to facilitate comparison between the control and drug-treated groups.
Table 1: Hypothetical Plasma Taurine Kinetics in Control and Acetaminophen-Treated Rats
| Parameter | Control Group (n=8) | Acetaminophen-Treated Group (n=8) | p-value |
| Plasma Taurine Concentration (µM) | 85.2 ± 10.4 | 125.6 ± 15.1 | <0.01 |
| Taurine-¹³C₂ Enrichment at Steady State (Molar Ratio) | 0.098 ± 0.012 | 0.075 ± 0.009 | <0.05 |
| Rate of Appearance (Ra) of Taurine (µmol·kg⁻¹·h⁻¹) | 31.6 ± 3.8 | 41.3 ± 4.9 | <0.05 |
Data are presented as mean ± standard deviation. Statistical significance is set at p < 0.05.
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggest that acetaminophen treatment leads to an increase in the plasma taurine concentration. The lower isotopic enrichment at steady state in the treated group, despite the same infusion rate, indicates a larger endogenous taurine pool or a higher rate of taurine release into the plasma. Consequently, the calculated rate of appearance (Ra) of taurine is significantly higher in the acetaminophen-treated group. This could be interpreted as an increased de novo synthesis of taurine or an increased release from tissues as a protective response to acetaminophen-induced hepatotoxicity.
Visualization of Metabolic Pathways and Logical Relationships
Taurine Biosynthesis Pathway and the Influence of Acetaminophen
The primary pathway for taurine biosynthesis involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, and subsequent oxidation to taurine. Acetaminophen overdose can deplete hepatic glutathione (GSH) stores, which can indirectly affect taurine synthesis by altering the availability of their common precursor, cysteine.
Caption: Impact of Acetaminophen on Taurine and Glutathione Synthesis.
This diagram illustrates that the detoxification of the toxic metabolite of acetaminophen (NAPQI) consumes glutathione (GSH). This increased demand for GSH can divert the common precursor, cysteine, away from the taurine biosynthesis pathway. A Taurine-¹³C₂ tracer study can quantify the resulting changes in de novo taurine synthesis.
By integrating these detailed protocols, data presentation formats, and visualizations, researchers in drug development can effectively employ Taurine-¹³C₂ to gain a deeper understanding of the metabolic effects of pharmaceutical compounds, ultimately contributing to the development of safer and more effective medicines.
References
Measuring Taurine-¹³C₂ Enrichment in Specific Subcellular Compartments: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurine, a conditionally essential amino acid, is integral to a multitude of physiological processes, including osmoregulation, calcium signaling, and antioxidant defense. Its distribution and function within distinct subcellular compartments, such as mitochondria, the nucleus, and the cytoplasm, are of significant interest for understanding its role in cellular homeostasis and disease. This application note provides a detailed protocol for measuring the enrichment of stable isotope-labeled taurine (Taurine-¹³C₂) in specific subcellular compartments using a combination of subcellular fractionation and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methodologies enable researchers to trace the uptake and distribution of taurine within the cell, offering insights into its compartmentalized metabolism and function.
Introduction
Understanding the subcellular localization and concentration of metabolites is crucial for elucidating their biological roles. Taurine is known to be present in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum, where it is implicated in diverse functions from protein folding to energy metabolism.[1][2][3] Stable isotope tracing, using compounds like Taurine-¹³C₂, allows for the dynamic tracking of metabolic pathways and fluxes.[4][5] By combining this technique with robust subcellular fractionation and sensitive analytical methods like LC-MS/MS, it is possible to quantify the enrichment of Taurine-¹³C₂ in specific organelles. This information is invaluable for studying the mechanisms of taurine transport, its role in organelle-specific functions, and how these processes are altered in pathological conditions.
Data Presentation
Following the experimental protocols outlined below, quantitative data on Taurine-¹³C₂ enrichment in different subcellular compartments can be summarized for clear comparison. The following table provides an illustrative example of how such data can be presented.
Table 1: Illustrative Quantitative Data of Taurine-¹³C₂ Enrichment in Subcellular Compartments of Cultured Hepatocytes. The following data is for demonstrative purposes and will vary based on cell type, experimental conditions, and incubation times.
| Subcellular Compartment | Total Taurine Concentration (μM) | Taurine-¹³C₂ Enrichment (%) |
| Whole Cell Lysate | 150 ± 12 | 45.2 ± 3.8 |
| Cytosol | 180 ± 15 | 55.1 ± 4.2 |
| Mitochondria | 95 ± 8 | 32.5 ± 2.9 |
| Nucleus | 60 ± 5 | 20.7 ± 1.8 |
| Endoplasmic Reticulum | 75 ± 6 | 28.9 ± 2.5 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to measure Taurine-¹³C₂ enrichment in subcellular compartments.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Culture: Culture the cells of interest (e.g., hepatocytes, neurons, cardiomyocytes) in appropriate growth medium and conditions until they reach approximately 80% confluency.
-
Isotopic Labeling:
-
Prepare a labeling medium by supplementing the standard growth medium with a known concentration of Taurine-¹³C₂ (e.g., 100 µM). Taurine-¹³C₂ is commercially available from various suppliers.[4]
-
Remove the standard growth medium from the cultured cells and wash them twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the Taurine-¹³C₂ labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and incorporation of the labeled taurine.
-
Protocol 2: Subcellular Fractionation
This protocol is a generalized approach for the isolation of cytosolic, mitochondrial, and nuclear fractions. Optimization may be required for specific cell types.
-
Cell Harvesting:
-
After the labeling period, place the culture dishes on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold cell scraping buffer (PBS with 1 mM EDTA) and detach the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
-
Cell Lysis and Fractionation:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Nuclear Fraction: Carefully collect the supernatant. The pellet contains the nuclear fraction. Wash the nuclear pellet with the lysis buffer and centrifuge again. The final pellet is the enriched nuclear fraction.
-
Mitochondrial and Cytosolic Fractions: Transfer the supernatant from the first centrifugation to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Mitochondrial Fraction: The resulting pellet contains the mitochondrial fraction.
-
Cytosolic Fraction: The supernatant is the cytosolic fraction.
-
Protocol 3: Metabolite Extraction
-
To each subcellular fraction, add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Vortex vigorously for 1 minute.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
Protocol 4: LC-MS/MS Analysis of Taurine-¹³C₂
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
LC-MS/MS Instrumentation and Conditions: The following are example parameters that should be optimized for the specific instrument used.
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like taurine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled Taurine (¹²C₂): Precursor ion (m/z) -> Product ion (m/z) (e.g., for negative mode: 124 -> 80).
-
Labeled Taurine (¹³C₂): Precursor ion (m/z) -> Product ion (m/z) (e.g., for negative mode: 126 -> 82).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both unlabeled and ¹³C₂-labeled taurine in each sample.
-
Calculate the percentage of Taurine-¹³C₂ enrichment using the following formula:
-
Enrichment (%) = [Peak Area of Taurine-¹³C₂ / (Peak Area of Taurine-¹³C₂ + Peak Area of Unlabeled Taurine)] * 100
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring Taurine-¹³C₂ enrichment.
Taurine's Role in Mitochondrial Health
References
- 1. Chapter - Taurine: Synthesis, Dietary Sources, Homeostasis, and Cellular Compartmentalization | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Taurine as a constituent of mitochondrial tRNAs: new insights into the functions of taurine and human mitochondrial diseases | The EMBO Journal [link.springer.com]
Illuminating Taurine's Metabolic Journey: In Vivo Stable Isotope Tracing with Taurine-¹³C₂ in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for conducting in vivo stable isotope tracing studies using Taurine-¹³C₂ in animal models. This powerful technique enables the precise tracking of taurine's metabolic fate, offering invaluable insights into its absorption, distribution, and incorporation into various metabolic pathways. Understanding these dynamics is crucial for elucidating the role of taurine in health and disease, and for the development of novel therapeutic strategies.
Application Notes
Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid with a multitude of physiological functions, including bile acid conjugation, osmoregulation, and antioxidant defense.[1][2] Altered taurine metabolism has been implicated in a range of pathological conditions, making it a molecule of significant interest in biomedical research.
Stable isotope tracing with Taurine-¹³C₂ offers a robust method to dynamically track taurine metabolism in vivo. By introducing a "heavy" labeled version of taurine, researchers can distinguish it from the endogenous, unlabeled pool and trace its journey through the body's metabolic network. This approach provides quantitative data on taurine uptake by different tissues, its rate of turnover, and its contribution to downstream metabolic pathways, such as the formation of tauro-conjugated bile acids.
Key Applications:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of exogenous taurine.
-
Metabolic Flux Analysis: Quantify the rate of taurine utilization in various metabolic pathways under different physiological or pathological conditions.
-
Disease Model Research: Investigate perturbations in taurine metabolism in animal models of diseases such as metabolic syndrome, cardiovascular diseases, and neurological disorders.
-
Drug Development: Evaluate the impact of therapeutic interventions on taurine metabolism and homeostasis.
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo Taurine-¹³C₂ tracing studies in rodent models (e.g., mice and rats). Specific parameters such as animal strain, age, diet, and the nature of the experimental intervention will necessitate optimization.
Protocol 1: Oral Administration of Taurine-¹³C₂ via Gavage
This protocol is suitable for studying the intestinal absorption and subsequent systemic distribution of taurine.
Materials:
-
Taurine-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Sterile saline or water for vehicle
-
Animal gavage needles (20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal balance
-
Metabolic cages (optional, for urine and feces collection)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.
-
Tracer Preparation: Prepare a solution of Taurine-¹³C₂ in sterile saline or water. The concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg body weight). A common dosage range for taurine in rats is 30-300 mg/kg.
-
Tracer Administration: Weigh the animal and administer the prepared Taurine-¹³C₂ solution via oral gavage.
-
Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples via tail vein or saphenous vein into EDTA-coated tubes.
-
Tissue Harvesting: At the final time point, euthanize the animal according to approved institutional protocols. Immediately dissect and collect tissues of interest (e.g., liver, muscle, brain, heart, intestine).
-
Sample Processing and Storage: Flash-freeze the tissue samples in liquid nitrogen and store at -80°C until metabolite extraction. Centrifuge blood samples to separate plasma and store at -80°C.
Protocol 2: Intravenous Administration of Taurine-¹³C₂
This protocol is ideal for studying the systemic distribution and tissue uptake of taurine, bypassing the gastrointestinal tract.
Materials:
-
Taurine-¹³C₂
-
Sterile saline for vehicle
-
Catheters (for tail vein or jugular vein)
-
Infusion pump (for continuous infusion)
-
Syringes
-
Animal restrainer
Procedure:
-
Animal Preparation: For chronic studies, surgically implant a catheter into the tail vein or jugular vein and allow the animal to recover. For acute studies, the tracer can be administered via a single bolus injection into the tail vein.
-
Tracer Preparation: Dissolve Taurine-¹³C₂ in sterile saline to the desired concentration.
-
Tracer Administration:
-
Bolus Injection: Administer a single, rapid injection of the Taurine-¹³C₂ solution via the tail vein.
-
Continuous Infusion: Use an infusion pump to deliver the Taurine-¹³C₂ solution at a constant rate over a specified period. This method is useful for achieving steady-state labeling.
-
-
Sample Collection: Collect blood samples at various time points during and after the infusion or following the bolus injection.
-
Tissue Harvesting: At the end of the experiment, euthanize the animal and harvest tissues as described in Protocol 1.
-
Sample Processing and Storage: Process and store plasma and tissue samples as described in Protocol 1.
Protocol 3: Metabolite Extraction and Analysis
This protocol outlines the general steps for extracting and analyzing taurine from plasma and tissue samples.
Materials:
-
Cold methanol, acetonitrile, and water (LC-MS grade)
-
Centrifuge
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Metabolite Extraction from Plasma:
-
To 50 µL of plasma, add 200 µL of cold methanol.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Metabolite Extraction from Tissue:
-
Weigh a small piece of frozen tissue (20-50 mg).
-
Add cold extraction solvent (e.g., 80% methanol) and homogenize thoroughly on ice.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Separate metabolites using a suitable liquid chromatography method (e.g., HILIC or reversed-phase chromatography).
-
Detect and quantify unlabeled taurine (m/z 126.02) and Taurine-¹³C₂ (m/z 128.02) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Calculate the isotopic enrichment as the ratio of the labeled to the total (labeled + unlabeled) taurine pool.
-
Data Presentation
The quantitative data obtained from Taurine-¹³C₂ tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental groups.
Table 1: Hypothetical Taurine-¹³C₂ Enrichment in Mouse Tissues Following Oral Gavage
| Time (minutes) | Plasma (%) | Liver (%) | Skeletal Muscle (%) | Brain (%) | Heart (%) |
| 15 | 8.5 ± 1.2 | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.8 ± 0.2 |
| 30 | 15.2 ± 2.5 | 5.8 ± 0.9 | 1.2 ± 0.3 | 0.5 ± 0.1 | 2.1 ± 0.4 |
| 60 | 12.1 ± 1.8 | 9.3 ± 1.5 | 2.5 ± 0.5 | 0.9 ± 0.2 | 4.3 ± 0.7 |
| 120 | 7.3 ± 1.1 | 10.5 ± 1.8 | 4.1 ± 0.8 | 1.5 ± 0.3 | 6.2 ± 1.1 |
| 240 | 3.1 ± 0.6 | 8.2 ± 1.3 | 5.3 ± 1.0 | 2.1 ± 0.4 | 7.5 ± 1.3 |
Data are presented as mean ± SEM of the percentage of the taurine pool labeled with ¹³C. This is hypothetical data representative of expected results.
Table 2: Baseline Endogenous Taurine Concentrations in Rodent Tissues
| Tissue | Mouse (µmol/g wet weight) | Rat (µmol/g wet weight) |
| Liver | 5.2 ± 0.7 | 6.8 ± 0.9 |
| Skeletal Muscle | 12.5 ± 1.8 | 15.3 ± 2.1 |
| Brain | 8.9 ± 1.2 | 10.1 ± 1.5 |
| Heart | 18.3 ± 2.5 | 22.4 ± 3.0 |
| Kidney | 7.1 ± 1.0 | 9.5 ± 1.3 |
These values are representative and compiled from literature. Actual concentrations can vary based on strain, age, and diet.
Mandatory Visualization
Taurine Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involving taurine.
Caption: Overview of Taurine Biosynthesis and Bile Acid Conjugation.
Experimental Workflow for In Vivo Taurine-¹³C₂ Tracing
This diagram outlines the key steps in a typical in vivo stable isotope tracing experiment with Taurine-¹³C₂.
Caption: Workflow for In Vivo Taurine-¹³C₂ Stable Isotope Tracing.
Logical Relationship of Taurine-¹³C₂ Fate
This diagram illustrates the logical flow of the Taurine-¹³C₂ tracer from administration to its ultimate metabolic fate.
Caption: Fate of Administered Taurine-¹³C₂ in an Animal Model.
References
Utilizing Taurine-¹³C₂ for Advanced Metabolomics and Lipidomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid crucial for a multitude of physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation. Its role in cellular metabolism and lipid homeostasis has garnered significant interest in the fields of metabolic research and drug development. Stable isotope-labeled taurine, specifically Taurine-¹³C₂, serves as a powerful tracer in metabolomics and lipidomics studies to elucidate its metabolic fate, quantify flux through relevant pathways, and identify its downstream targets.[1][2] This document provides detailed application notes and experimental protocols for utilizing Taurine-¹³C₂ in such studies.
Applications in Metabolomics and Lipidomics
Taurine-¹³C₂ can be employed as a tracer to investigate various metabolic processes:
-
Metabolic Flux Analysis: To quantify the rate of taurine synthesis, uptake, and catabolism in cells and in vivo.[1][3]
-
Pathway Elucidation: To trace the incorporation of the ¹³C label into downstream metabolites, confirming known pathways and discovering new ones.
-
Lipid Metabolism: To study the conjugation of taurine to bile acids (e.g., taurocholic acid) and fatty acids, and to understand its influence on lipid profiles.[4][5]
-
Disease Research: To investigate alterations in taurine metabolism in various pathologies, including metabolic syndrome, cardiovascular diseases, and neurological disorders.
Quantitative Data Presentation
The primary advantage of using stable isotopes is the ability to perform quantitative analyses. Below are examples of how to structure quantitative data from Taurine-¹³C₂ tracing experiments.
Metabolomics: Taurine Kinetics
This table illustrates the type of quantitative data that can be obtained from an in vivo study using a continuous infusion of Taurine-¹³C₂ to determine its kinetics in plasma.[6]
| Parameter | Value | Units |
| Taurine-¹³C₂ Infusion Rate | 3.1 ± 0.2 | μmol·kg⁻¹·h⁻¹ |
| Plasma Taurine Concentration | 45.3 ± 3.5 | μmol/L |
| Taurine Rate of Appearance (Ra) | 31.8 ± 3.1 | μmol·kg⁻¹·h⁻¹ |
| Time to Isotopic Steady State | ~5 | hours |
Lipidomics: Incorporation of ¹³C Label into Lipid Classes
| Lipid Class | 3 hours | 24 hours | 48 hours |
| % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment | |
| Taurocholic Acid | 5.2 ± 0.8 | 25.6 ± 3.1 | 48.9 ± 5.4 |
| Taurochenodeoxycholic Acid | 4.8 ± 0.7 | 23.1 ± 2.9 | 45.3 ± 5.1 |
| N-acyltaurines | 1.5 ± 0.3 | 8.9 ± 1.2 | 15.7 ± 2.3 |
| Other Taurine Conjugates | 0.8 ± 0.2 | 4.3 ± 0.6 | 9.1 ± 1.5 |
Experimental Protocols
Detailed methodologies for key experiments utilizing Taurine-¹³C₂ are provided below.
Protocol 1: In Vivo Administration of Taurine-¹³C₂ via Continuous Infusion
This protocol is adapted from studies investigating taurine kinetics in humans.[6]
Materials:
-
Taurine-¹³C₂ (sterile, pyrogen-free solution)
-
Saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters
-
Syringes
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
Procedure:
-
Subject Preparation: Subjects should be fasted overnight (8-12 hours) prior to the infusion.
-
Catheter Placement: Insert a catheter into a peripheral vein for the infusion of Taurine-¹³C₂ and another catheter in the contralateral arm for blood sampling.
-
Priming Dose (Optional): A bolus injection of Taurine-¹³C₂ (e.g., 3.0 µmol/kg) can be administered to rapidly achieve isotopic equilibrium.
-
Continuous Infusion: Immediately following the priming dose (if administered), start a continuous infusion of Taurine-¹³C₂ at a constant rate (e.g., 3.1 µmol·kg⁻¹·h⁻¹). The Taurine-¹³C₂ should be diluted in saline.
-
Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the infusion (e.g., every 30-60 minutes) for the duration of the study (e.g., 6-8 hours).
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
Protocol 2: Metabolite Extraction from Tissues for LC-MS/MS Analysis
This protocol describes a general procedure for the extraction of polar metabolites, including taurine, from tissue samples.
Materials:
-
Frozen tissue samples (~50-100 mg)
-
80% Methanol (pre-chilled to -80°C)
-
Chloroform (pre-chilled to -20°C)
-
Water (LC-MS grade)
-
Bead beater and ceramic beads
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Tissue Homogenization: Place the frozen tissue sample in a 2 mL tube with ceramic beads. Add 400 µL of ice-cold 80% methanol. Homogenize using a bead beater for 30-60 seconds.
-
First Extraction: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.
-
Second Extraction: Add another 400 µL of ice-cold 80% methanol to the pellet and repeat the homogenization and centrifugation steps. Combine the supernatants.
-
Phase Separation: To the combined supernatant, add 200 µL of cold water and 800 µL of cold chloroform to achieve a methanol:chloroform:water ratio of approximately 2:2:1. Vortex thoroughly.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to separate the aqueous and organic layers.
-
Metabolite Collection: Carefully collect the upper aqueous layer containing polar metabolites, including Taurine-¹³C₂ and its derivatives.
-
Drying and Reconstitution: Dry the aqueous extract using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol:water).
Protocol 3: Lipid Extraction from Cells for LC-MS/MS Analysis
This protocol outlines the extraction of lipids, including taurine-conjugated lipids, from cultured cells.
Materials:
-
Cell pellet (~1 x 10⁷ cells)
-
Methanol (ice-cold)
-
Chloroform
-
Water (LC-MS grade)
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold water.
-
Solvent Addition: Add 1 mL of ice-cold methanol and vortex for 1 minute. Then, add 2 mL of chloroform and vortex for another minute.
-
Phase Separation: Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect and combine the organic phases.
-
Drying and Reconstitution: Dry the combined organic extracts under a stream of nitrogen gas. Reconstitute the lipid extract in a solvent compatible with your LC-MS/MS method (e.g., methanol/chloroform 1:1).
Protocol 4: LC-MS/MS Analysis of Taurine-¹³C₂ and its Conjugates
This is a general LC-MS/MS method that can be adapted for the analysis of Taurine-¹³C₂ and its derivatives.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
LC Parameters (for Taurine and polar metabolites):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute polar compounds.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
LC Parameters (for Taurine-conjugated lipids):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water:Acetonitrile (40:60) with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile:Isopropanol (10:90) with 10 mM ammonium acetate
-
Gradient: A gradient from lower to higher organic content.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte. For taurine and its conjugates, negative ion mode is often effective.[7]
-
Multiple Reaction Monitoring (MRM):
-
Taurine (unlabeled): Q1: 124.0 m/z, Q3: 80.0 m/z
-
Taurine-¹³C₂: Q1: 126.0 m/z, Q3: 82.0 m/z
-
Taurocholic Acid (unlabeled): Q1: 514.3 m/z, Q3: 107.0 m/z
-
Taurocholic Acid-¹³C₂: Q1: 516.3 m/z, Q3: 109.0 m/z
-
Note: Specific transitions for other taurine conjugates should be determined empirically.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum sensitivity.
Signaling Pathways and Visualizations
Taurine is known to influence several key signaling pathways. Understanding these pathways is crucial for interpreting the results of metabolomics and lipidomics studies.
Taurine and the SIRT1/AMPK/FOXO1 Signaling Pathway
Taurine has been shown to activate SIRT1, which in turn can modulate the activity of AMPK and FOXO1. This pathway is a critical regulator of cellular energy metabolism and lipid homeostasis.
Caption: Taurine activates the SIRT1/AMPK/FOXO1 pathway.
Taurine's Role in Regulating Intracellular Calcium Signaling
Taurine plays a significant role in maintaining intracellular calcium homeostasis, which is vital for cellular function and survival. It can modulate the activity of various calcium channels and transporters.
Caption: Taurine regulates intracellular calcium levels.
Experimental Workflow for Taurine-¹³C₂ Tracing
The following diagram illustrates a typical experimental workflow for a metabolomics or lipidomics study using Taurine-¹³C₂.
Caption: Workflow for Taurine-¹³C₂ tracing studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Taurine (¹³Câ, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untargeted metabolomics based on ultra-high performance liquid chromatography-mass spectrometry/MS reveals the lipid-lowering mechanism of taurine in hyperlipidemia mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untargeted metabolomics based on ultra-high performance liquid chromatography-mass spectrometry/MS reveals the lipid-lowering mechanism of taurine in hyperlipidemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taurine-¹³C₂ Infusion Protocols
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for conducting stable isotope tracing studies using Taurine-¹³C₂. The goal is to achieve reliable isotopic steady-state labeling for accurate metabolic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a Taurine-¹³C₂ infusion study?
A1: A Taurine-¹³C₂ infusion study is a metabolic tracing experiment designed to quantify the in vivo kinetics of taurine. By introducing a heavy isotope-labeled version of taurine into a biological system, researchers can track its movement, turnover rate (rate of appearance), and incorporation into downstream metabolites.[1][2] This provides critical insights into how taurine metabolism is affected by various physiological states, diseases, or drug interventions.[3]
Q2: What does "isotopic steady state" mean and why is it important?
A2: Isotopic steady state is a condition where the concentration of the labeled tracer (Taurine-¹³C₂) in the plasma remains constant over time.[4][5] Reaching this equilibrium is crucial because it simplifies the mathematical models used to calculate metabolic fluxes and turnover rates.[4] It indicates that the rate of tracer infusion equals its rate of disappearance from the plasma pool, allowing for more accurate and reliable kinetic measurements.
Q3: How long does it typically take to reach steady-state labeling for taurine?
A3: The time to reach isotopic steady state can vary depending on the species and experimental conditions. In studies with healthy adult humans, a continuous intravenous infusion of [1,2-¹³C₂]taurine reached steady state in plasma and whole blood by the fifth hour of infusion.[6] For other tracers like glucose in mice, steady state can be achieved within 3 hours.[7] It is highly recommended to perform pilot studies to determine the optimal infusion duration for your specific model.[6]
Q4: What is the difference between a bolus injection and a continuous infusion protocol?
A4: A bolus injection involves administering the tracer in a single, large dose, which leads to a peak in plasma enrichment followed by a decay curve.[6] A continuous infusion involves administering the tracer at a constant rate over a longer period to achieve and maintain a steady-state concentration.[4][6] For determining taurine appearance rate (Ra), continuous infusion is often preferred as bolus injections may overestimate this value.[6] However, a combined approach—a priming bolus followed by a continuous infusion—can help reach steady state more rapidly.[7]
Experimental Protocols & Data
Detailed Protocol: Primed-Continuous Taurine-¹³C₂ Infusion in Mice
This protocol is a generalized methodology for in vivo taurine tracing in mice. Researchers should adapt concentrations and timings based on pilot data.
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week.
-
Surgically implant a catheter into the jugular vein for infusion.[8] Allow for a recovery period of 3-5 days.
-
Fast animals overnight (approx. 12-16 hours) before the experiment to reduce variability from dietary taurine, but ensure access to water.
-
-
Tracer Preparation:
-
Infusion Procedure:
-
Secure the mouse in a restraint device that allows for comfort and minimizes stress. Keep the animal on a warm pad throughout the procedure.[7]
-
Connect the catheter to the infusion pump system.[8]
-
Administer a priming bolus dose over 1 minute to rapidly raise plasma tracer concentration.
-
Immediately following the bolus, begin the continuous infusion at a pre-determined constant rate.[7]
-
-
Blood Sampling & Monitoring:
-
To verify that steady state has been reached, collect small blood samples (e.g., 10-20 µL) at regular intervals (e.g., every 60 minutes) from the tail vein or another appropriate site.[7]
-
Place blood into EDTA-coated tubes and immediately centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Continuously monitor the animal's condition throughout the infusion.[7]
-
-
Tissue Collection:
-
At the end of the infusion period (once steady state is confirmed), euthanize the animal using an approved method.
-
Rapidly collect tissues of interest, flash-freeze them in liquid nitrogen, and store them at -80°C to halt metabolic activity.
-
-
Sample Analysis:
-
Extract metabolites from plasma and tissue samples.
-
Derivatize taurine for analysis (e.g., using N-pentafluorobenzoyl di-n-butylamine or MTBSTFA).[7][9]
-
Determine isotopic enrichment of Taurine-¹³C₂ using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9][10]
-
Reference Data for Infusion Protocols
The following table summarizes parameters from published stable isotope infusion studies. Note that values are tracer-dependent and should be optimized specifically for Taurine-¹³C₂.
| Parameter | Human Study ([¹³C₂]Taurine)[6] | Mouse Study ([¹³C₆]Glucose)[7] | Mouse Study ([¹³C₅]Glutamine)[7] |
| Infusion Type | Continuous | Primed-Continuous | Primed-Continuous |
| Priming Bolus Dose | N/A (Unprimed) | 0.6 mg/g body mass | 0.2125 mg/g body mass |
| Continuous Rate | 3.1 µmol/kg/h | 0.0138 mg/g/min | 0.004 mg/g/min |
| Infusion Duration | 6-8 hours | 3-4 hours | 5-6 hours |
| Time to Steady State | ~5 hours | ~3 hours | ~5 hours |
Troubleshooting Guide
Problem 1: Failure to Reach or Maintain Isotopic Steady State
-
Possible Cause: Incorrect infusion rate (too high or too low).
-
Solution: The infusion rate must match the tracer's rate of appearance (Ra). Conduct a pilot study with varying infusion rates to find the optimal rate for your model. Start with rates cited in the literature for similar compounds and adjust as needed.
-
Possible Cause: Issues with the infusion pump or catheter patency.
-
Solution: Ensure the infusion pump is calibrated and functioning correctly. Check the catheter for blockages or leaks before and during the experiment. A blocked catheter was observed in some long-term mouse infusion studies.[8]
-
Possible Cause: Stress-induced metabolic changes in the animal.
-
Solution: Acclimatize animals properly and use restraint systems that minimize stress. Anesthesia can also alter metabolism, so its use should be consistent and carefully considered.
Problem 2: High Variability in Isotopic Enrichment Between Animals
-
Possible Cause: Inconsistent fasting times or dietary intake before the experiment.
-
Solution: Standardize the fasting period for all animals. Ensure the diet is consistent in the weeks leading up to the study, as dietary taurine can affect endogenous pools.
-
Possible Cause: Errors in sample collection or processing.
-
Solution: Collect blood and tissue samples at precisely timed intervals. Immediately quench metabolic activity by flash-freezing tissues and properly storing plasma. Use a consistent and validated metabolite extraction protocol.
Problem 3: Low Isotopic Enrichment in Tissues of Interest
-
Possible Cause: Insufficient infusion duration.
-
Solution: Some tissues have slower taurine turnover rates. It may be necessary to extend the infusion period to allow the ¹³C₂ label to adequately incorporate into the tissue's taurine pool. In human studies, whole blood enrichment was lower than plasma enrichment, indicating slower turnover in blood cells.[6]
-
Possible Cause: The tissue has very low taurine transport or metabolism.
-
Solution: Taurine is actively taken up by cells via specific transporters like TauT.[11][12] If a tissue has low expression of these transporters, enrichment will be slow. Research the expression of taurine transporters in your target tissue to set realistic expectations for the required infusion time.
Visualized Workflows and Pathways
Taurine Metabolism and Tracing
Taurine is synthesized from cysteine primarily through the cysteine sulfinic acid pathway.[3][11][13] The infused Taurine-¹³C₂ tracer enters the body's free taurine pool, where it is distributed to various tissues and participates in metabolic processes such as bile acid conjugation.[14]
Caption: Simplified pathway of taurine synthesis and the entry of the ¹³C₂ tracer.
Experimental Workflow for Infusion Studies
A successful infusion experiment requires careful planning and execution, from animal preparation through data analysis.
Caption: Standard workflow for a primed-continuous Taurine-¹³C₂ infusion experiment.
Troubleshooting Logic: Failure to Reach Steady State
This decision tree helps diagnose common issues when isotopic steady state is not achieved.
Caption: A decision tree for troubleshooting the failure to achieve steady state.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Taurine - Regulator of cellular function - biocrates life sciences gmbh [biocrates.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. Taurine kinetics assessed using [1,2-13C2]taurine in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
- 9. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]
- 12. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taurine - Wikipedia [en.wikipedia.org]
- 14. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Taurine-¹³C₂ Sample Preparation and Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful use of Taurine-¹³C₂ in quantitative analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during sample preparation and analysis with Taurine-¹³C₂.
Sample Preparation
Question: Why is derivatization necessary for taurine analysis, and what are the common challenges?
Answer: Taurine is a highly polar molecule, which results in poor retention on conventional reversed-phase liquid chromatography (LC) columns. Derivatization is a crucial step to increase its hydrophobicity, thereby improving its chromatographic behavior and enhancing its detection by mass spectrometry (MS).[1]
-
Common Challenges & Troubleshooting:
-
Incomplete Derivatization: This can lead to inaccurate quantification. To troubleshoot, optimize reaction conditions such as temperature, time, and pH. For instance, derivatization with 4-fluoro-7-nitrobenzofurazan (NBD-F) is optimal at 70°C for 3 minutes in a borate buffer at pH 9.5.[2]
-
Reagent Instability: Some derivatizing agents can be unstable. Prepare fresh reagents and store them under appropriate conditions (e.g., protected from light and moisture).
-
Side Reactions: The formation of byproducts can interfere with the analysis. Ensure the purity of your reagents and optimize the reaction stoichiometry to minimize side reactions.
-
Question: What is the best method for extracting Taurine-¹³C₂ from biological samples like plasma or urine?
Answer: The choice of extraction method depends on the sample matrix and the desired level of cleanliness. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While efficient, it may result in a less clean extract, potentially leading to matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility in two immiscible liquids. It can provide a cleaner sample than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): This technique offers a high degree of selectivity and can produce very clean extracts, significantly reducing matrix effects.
| Extraction Method | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation | Simple, fast, and inexpensive. | Less clean extract, higher potential for matrix effects. | 70-95% |
| Liquid-Liquid Extraction | Cleaner extracts than PPT. | More labor-intensive and requires larger solvent volumes. | 80-100% |
| Solid-Phase Extraction | High selectivity, very clean extracts, reduces matrix effects. | More complex and expensive than PPT and LLE. | 85-105% |
Question: How can I ensure the stability of Taurine-¹³C₂ in my samples during collection and storage?
Answer: Taurine is generally a stable molecule.[4] However, proper sample handling is crucial to prevent degradation and ensure accurate results.
-
Blood Samples: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Process the samples as soon as possible. If there is a delay, store the blood on ice. Plasma arginine concentrations can decrease rapidly at room temperature, which may indirectly affect other amino acid measurements.[5] For long-term storage, plasma and serum samples should be kept at -80°C.[6]
-
Urine Samples: For short-term storage (up to 48 hours), refrigeration at 4°C is generally sufficient to maintain metabolite stability. For longer-term storage, freezing at -80°C is recommended. The use of preservatives like thymol can also help maintain the integrity of the urinary metabolome.[7]
Analysis
Question: I am observing high variability in my Taurine-¹³C₂ internal standard signal. What are the possible causes and solutions?
Answer: Variability in the internal standard (IS) response is a common issue that can compromise the accuracy of your results.[8]
-
Troubleshooting Steps:
-
Check for Pipetting Errors: Inconsistent addition of the IS to your samples is a frequent source of error. Re-prepare and re-analyze any outlier samples.[8]
-
Evaluate IS Stability: Ensure the Taurine-¹³C₂ stock and working solutions are properly stored and have not degraded. Prepare fresh working solutions regularly.[8]
-
Investigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Taurine-¹³C₂, leading to signal variability. This can be addressed by improving sample cleanup (e.g., using SPE), optimizing chromatography to separate the IS from interfering compounds, or diluting the sample.[8]
-
Assess Instrument Performance: Inconsistent performance of the LC-MS system, such as a fluctuating spray in the ion source, can cause signal variability. Perform system suitability tests and any necessary maintenance.[8]
-
Question: My Taurine-¹³C₂ peak shape is poor (e.g., tailing or fronting). How can I troubleshoot this?
Answer: Poor peak shape can affect integration and reduce the accuracy and precision of your measurements.
-
Common Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Interactions between the analyte and active sites on the column (e.g., silanols) can cause tailing. This can often be mitigated by adjusting the mobile phase pH.
-
Column Overload: Injecting too much analyte can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: Accumulation of matrix components on the column can degrade performance. Use a guard column and/or implement a more rigorous sample cleanup procedure.
-
-
Common Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Collapse: A sudden physical change in the column packing can lead to peak fronting. This can be caused by extreme pH or temperature conditions.
-
Question: How do I address potential isotopic interference between Taurine-¹³C₂ and endogenous taurine?
Answer: Isotopic interference can occur if the isotopic purity of the internal standard is not high or if there is "cross-talk" between the mass spectrometric signals of the analyte and the IS.[9]
-
Recommendations:
-
Use a High-Purity Internal Standard: Ensure the Taurine-¹³C₂ has a high isotopic enrichment (typically >99%).
-
Select Appropriate Mass Transitions: In tandem MS (MS/MS), select specific precursor-product ion transitions for both taurine and Taurine-¹³C₂ that minimize overlap.
-
Mathematical Correction: In cases where interference is unavoidable, a nonlinear calibration function can be used to correct for the contribution of the analyte's natural isotopic abundance to the internal standard's signal.[9]
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Taurine in Human Plasma
This protocol provides a general procedure for the quantification of taurine in human plasma using Taurine-¹³C₂ as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of Taurine-¹³C₂ internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 x 2.1 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
MRM Transitions:
-
Taurine: To be determined empirically (e.g., for derivatized taurine).
-
Taurine-¹³C₂: To be determined empirically.
-
-
Protocol 2: GC-MS Analysis of Taurine in Plasma
This protocol outlines a general procedure for taurine analysis by GC-MS, which requires derivatization.
-
Sample Preparation and Derivatization:
-
Extract taurine from plasma using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).
-
Derivatize the extracted taurine. A common method is the preparation of the N-pentafluorobenzoyl-di-n-butylamine (PFB-dBA) derivative.[10]
-
The derivatized sample is then ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: OV1 fused silica capillary column (e.g., 30m x 0.32 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized taurine from other components.
-
Mass Spectrometer: Hewlett Packard 5973 or equivalent.[10]
-
Ionization Mode: Electron Impact (EI).
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized taurine and Taurine-¹³C₂.
-
Visualizations
Caption: A generalized workflow for Taurine-¹³C₂ sample preparation.
Caption: A typical analytical workflow for Taurine-¹³C₂ analysis.
Caption: A decision tree for troubleshooting common analytical issues.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. besjournal.com [besjournal.com]
- 3. lcms.cz [lcms.cz]
- 4. Temporal reproducibility of taurine measurements in frozen serum of healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex-vivo changes in amino acid concentrations from blood stored at room temperature or on ice: implications for arginine and taurine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing isotopic interference in Taurine-13C2 tracer experiments.
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions regarding the use of Taurine-13C2 as a metabolic tracer. Our goal is to help you minimize isotopic interference and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of a this compound tracer experiment?
A1: Isotopic interference occurs when the mass signal of your labeled tracer (this compound) is skewed by the presence of other ions with the same or very similar mass-to-charge ratio (m/z). The primary source of this interference is the natural abundance of heavy isotopes in unlabeled taurine and other co-eluting molecules. For instance, an unlabeled taurine molecule (M+0) can naturally contain 13C, 15N, 18O, or 34S isotopes, creating signals at M+1 and M+2 that can overlap with and artificially inflate the signal of your this compound tracer.
Q2: What are the main sources of isotopic interference in my experiment?
A2: The main sources include:
-
Natural Isotopic Abundance: All elements in your sample (carbon, nitrogen, sulfur, etc.) have naturally occurring heavy isotopes.[1][2][3][4] The cumulative contribution of these in an unlabeled taurine molecule can create a significant signal at the same m/z as your labeled tracer. This is the most common cause of background signal.
-
Co-eluting Isobaric Compounds: Molecules that have the same nominal mass as taurine and are not separated chromatographically can interfere.
-
Metabolically Related Compounds: Taurine precursors (like hypotaurine) or taurine conjugates (e.g., glutamyltaurine, acyltaurines) can sometimes interfere if their isotopic peaks overlap with the tracer's signal.[5][6]
-
Tracer Impurity: The this compound tracer itself may not be 100% pure and could contain a small percentage of unlabeled (M+0) or singly labeled (M+1) taurine.
Q3: How do I correct for natural isotopic abundance?
A3: Correcting for natural isotope abundance is a critical data processing step.[7][8] This is typically done computationally using matrix-based algorithms. The process involves:
-
Analyzing an unlabeled control sample using the exact same analytical method.
-
Determining the mass isotopologue distribution (MID) of the unlabeled taurine.
-
Using this information, along with the chemical formula of taurine, to calculate a correction matrix.
-
Applying this matrix to your experimental data to subtract the contribution of naturally occurring isotopes, leaving only the signal from the incorporated tracer. Several software packages, such as IsoCorrectoR, are available for this purpose.
Q4: My taurine peak shows poor retention and bad peak shape on a C18 column. How can I fix this?
A4: Taurine is a highly polar compound and exhibits poor retention on traditional reversed-phase columns like C18.[8][9] To resolve this, you have two primary options:
-
Use a Different Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for retaining and separating polar compounds like taurine and is a common solution.[8]
-
Chemical Derivatization: You can chemically modify the taurine molecule to make it less polar, which improves its retention on a C18 column. Reagents like o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB) can be used, but this adds an extra step to your sample preparation and must be carefully validated.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| High background signal at the m/z of this compound in my "time zero" or unlabeled samples. | 1. High Natural Isotope Abundance: The M+2 peak from natural 13C and 34S in unlabeled taurine is causing a significant background. 2. Instrument Carryover: Residual labeled taurine from a previous injection is contaminating the current run. | 1. This is expected. You must measure this background accurately in your control samples and use a natural isotope abundance correction algorithm during data processing. 2. Implement a robust column wash step between injections. Inject a blank solvent sample after a high-concentration sample to ensure there is no carryover. |
| The calculated isotopic enrichment is negative or seems incorrect after correction. | 1. Incorrect Chemical Formula: The correction algorithm is using the wrong chemical formula for taurine or its derivative. 2. Signal Saturation: The detector was saturated by a high-concentration sample, leading to inaccurate ratio measurements. 3. Interference from an Unknown Compound: An unknown co-eluting compound is artificially inflating a specific isotopologue peak. | 1. Ensure the chemical formula used in the correction software is correct (C2H7NO3S for taurine). If you are using a derivative, you must use the formula of the derivatized molecule. 2. Dilute your samples and re-inject to ensure the signal is within the linear range of the detector. 3. Improve your chromatographic separation to resolve the interfering peak. If that's not possible, a higher resolution mass spectrometer may be necessary. |
| Poor reproducibility between replicate injections. | 1. Inconsistent Sample Preparation: Variability in the protein precipitation or extraction steps. 2. Poor Chromatographic Peak Shape: Tailing or fronting peaks lead to inconsistent integration. | 1. Ensure precise and consistent handling during all sample preparation steps. Use a validated internal standard to account for variations. 2. Optimize your chromatography. For taurine, this may involve switching to a HILIC column or using a derivatization agent to improve peak shape.[8][9] |
Data Presentation
For accurate analysis, it is essential to know the precise masses and natural isotopic abundances of the elements constituting taurine.
Table 1: Isotopic Masses and Abundances of Relevant Elements
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Hydrogen | 1H | 1.007825 | 99.9885 |
| 2H | 2.014102 | 0.0115 | |
| Nitrogen | 14N | 14.003074 | 99.636 |
| 15N | 15.000109 | 0.364 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999131 | 0.038 | |
| 18O | 17.999160 | 0.205 | |
| Sulfur | 32S | 31.972071 | 94.85 |
| 33S | 32.971459 | 0.76 | |
| 34S | 33.967867 | 4.37 | |
| 36S | 35.967081 | 0.016 |
Source: Isotopic compositions are sourced from USGS and Wikipedia.[3][4]
Table 2: Exact Masses of Taurine Isotopologues
| Isotopologue | Description | Chemical Formula | Exact Monoisotopic Mass (Da) |
| M+0 | Unlabeled Taurine | C2H7NO3S | 125.01466 |
| M+1 | Taurine with one 13C or other heavy isotope | 13C12CH7NO3S | 126.01801 |
| M+2 | This compound Tracer | 13C2H7NO3S | 127.02137 |
Note: M+1 and M+2 masses can also result from other heavy isotopes (e.g., 34S). The masses provided are for the 13C-containing species. Data sourced from chemical vendors.[13][14][15]
Experimental Protocols
This section provides a representative protocol for the analysis of this compound enrichment in plasma samples using LC-MS/MS.
Objective: To quantify the incorporation of 13C from a this compound tracer into the plasma taurine pool.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid and an appropriate internal standard (e.g., a deuterated or 15N-labeled taurine analog).[16]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.[7][8]
2. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of taurine.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B) and gradually decrease to elute taurine.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (Negative mode often provides good sensitivity for the sulfonate group).[5][16]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions for Taurine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Unlabeled Taurine (M+0) | 124.1 | 80.0 | Negative |
| This compound (M+2) | 126.1 | 80.0 | Negative |
Note: The precursor ion for negative mode is [M-H]-, so the m/z is 124.1 for unlabeled taurine. The product ion at m/z 80.0 corresponds to the [SO3]- fragment. These transitions should be optimized on your specific instrument.
3. Data Analysis
-
Integrate the peak areas for the M+0 and M+2 transitions for each sample.
-
Apply a natural isotope abundance correction to the raw peak areas.
-
Calculate the isotopic enrichment (e.g., as a percentage: Corrected M+2 / (Corrected M+0 + Corrected M+2) * 100).
Visualizations
Caption: Experimental workflow for a this compound tracer experiment.
Caption: Diagram illustrating isotopic interference from natural abundance.
Caption: Troubleshooting decision tree for high background signals.
References
- 1. Stable isotopes: Natural and anthropogenic sulphur in the environment [inis.iaea.org]
- 2. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 3. Isotopes of sulfur - Wikipedia [en.wikipedia.org]
- 4. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 5. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based metabolomics to identify taurine-modified metabolites in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. Taurine Analyzed with LCMS - AppNote [mtc-usa.com]
- 10. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Taurine (1,2-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-6622-0.5 [isotope.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Development and application of a LC-MS/MS assay for the simultaneous quantification of edaravone and taurine in beagle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity and accuracy of Taurine-13C2 detection.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and accuracy of Taurine-13C2 detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting and quantifying this compound?
A1: The primary analytical methods for the sensitive and accurate detection of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is highly sensitive and specific, making it ideal for quantifying low concentrations of this compound in complex biological matrices.[1][2] NMR spectroscopy, particularly 13C NMR, provides detailed structural information and can be used for quantification, especially when dealing with higher concentrations or for flux analysis studies.[3][4]
Q2: Why is this compound used as an internal standard in quantitative analysis?
A2: this compound is an ideal stable isotope-labeled (SIL) internal standard because it is chemically identical to endogenous taurine but has a different mass.[2][5] This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.[6] Using a SIL internal standard generally leads to improved precision and accuracy in quantitative bioanalysis compared to structural analogues.[6]
Q3: What are the key considerations for sample preparation when analyzing this compound?
A3: Proper sample preparation is critical for accurate this compound analysis. Key considerations include:
-
Matrix Selection: The choice of biological matrix (e.g., plasma, whole blood, tissue homogenate) will influence the extraction method.
-
Extraction Technique: Protein precipitation is a common method for plasma and serum samples, often using acetonitrile with a small percentage of formic acid.[1] For tissues, homogenization followed by extraction is necessary.
-
Internal Standard Spiking: this compound, when used as an internal standard, should be added to the sample at the beginning of the preparation process to account for any analyte loss during extraction.
-
Minimizing Matrix Effects: Diluting the sample extract can help reduce matrix effects in LC-MS/MS analysis.
Q4: How can I improve the retention of the highly polar this compound molecule in reverse-phase chromatography?
A4: Retaining highly polar compounds like taurine on traditional C18 columns can be challenging. Strategies to improve retention include:
-
Aqueous Normal Phase (ANP) Chromatography: Using a column designed for ANP, such as a Diamond Hydride™ column, can significantly improve retention and peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes like taurine on a reverse-phase column.
-
Derivatization: While adding a step, derivatization of the amino group can increase the hydrophobicity of the molecule, leading to better retention.
Troubleshooting Guides
LC-MS/MS Analysis
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Troubleshooting Workflow for LC-MS/MS
Caption: Troubleshooting workflow for common LC-MS/MS issues.
| Problem | Possible Cause | Recommended Solution |
| No Peak or Low Signal Intensity | Inefficient ionization of this compound. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for protonation (positive mode) or deprotonation (negative mode). |
| Incorrect MRM transition settings. | Verify the precursor and product ion m/z values for this compound. The precursor ion will be [M+H]+ or [M-H]-. | |
| Low sample concentration. | Concentrate the sample or inject a larger volume (if possible without compromising chromatography). | |
| Ion suppression from matrix components. | Dilute the sample extract. Improve sample cleanup to remove interfering substances. Optimize chromatography to separate this compound from the suppression zone. | |
| Degradation of this compound. | Ensure proper sample storage conditions (e.g., -80°C). Prepare fresh samples and standards. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Replace the analytical column or guard column. |
| Inappropriate mobile phase. | Ensure the mobile phase composition is optimal for peak shape. For reverse-phase, ensure adequate aqueous component. | |
| Sample solvent incompatible with the mobile phase. | Dissolve the final sample extract in the initial mobile phase. | |
| Variable Retention Times | Inadequate column equilibration between injections. | Increase the column equilibration time in the gradient program. |
| Fluctuations in pump flow rate. | Check the LC pump for leaks and ensure it is delivering a consistent flow rate. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Leaks in the LC system. | Check for and fix any leaks in the fluidic path. |
NMR Spectroscopy Analysis
This guide addresses common issues encountered during the NMR analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Low concentration of this compound. | Increase the number of scans. Use a cryoprobe if available. Concentrate the sample. |
| Insufficient 13C enrichment. | Verify the isotopic purity of the this compound standard. | |
| Incorrect pulse sequence parameters. | Optimize the pulse sequence parameters, including the relaxation delay (D1), to ensure full relaxation of the 13C nuclei. A longer D1 is often required for quaternary carbons. | |
| Poor Resolution/Broad Peaks | Sample viscosity is too high. | Dilute the sample or use a different solvent with lower viscosity. |
| Inhomogeneous magnetic field. | Shim the magnetic field before acquiring data. | |
| Presence of paramagnetic impurities. | Filter the sample or use a chelating agent to remove metal ions. | |
| Inaccurate Quantification | Inconsistent relaxation times of different carbons. | Use a long relaxation delay (at least 5 times the longest T1) and a 90° pulse angle for quantitative 13C NMR. |
| Nuclear Overhauser Effect (NOE) affecting peak intensities. | Use an inverse-gated decoupling sequence to suppress the NOE. | |
| Errors in peak integration. | Ensure proper baseline correction and define the integration regions accurately. | |
| Presence of Unwanted Signals | Contamination of the NMR tube or solvent. | Use clean, high-quality NMR tubes. Use high-purity deuterated solvents. |
| Presence of natural abundance 13C signals from other sample components. | Compare the spectrum with that of a blank matrix to identify background signals. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound detection using LC-MS/MS.
Table 1: LC-MS/MS Method Performance in Human Serum
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 50 µg/mL | [1] |
| Correlation Coefficient (r) | >0.999 | [1] |
| Accuracy | 95.2 - 98.8% | [1] |
| Precision (RSD) | < 15% | [1] |
Table 2: LC-MS/MS Method Performance in Dog Whole Blood and Plasma
| Matrix | Parameter | Value | Reference |
| Whole Blood | Limit of Quantification (LOQ) | 80 nmol/mL | [7] |
| Reference Interval | 148 - 495 nmol/mL | [7] | |
| Plasma | Limit of Quantification (LOQ) | 8 nmol/mL | [7] |
| Reference Interval | 42 - 183 nmol/mL | [7] |
Experimental Protocols
Detailed LC-MS/MS Protocol for this compound Quantification
This protocol is a general guideline and may require optimization for specific instruments and matrices.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Perform serial dilutions to create calibration standards and QC samples at various concentrations.
-
The internal standard (e.g., Taurine-d4) should be prepared at a constant concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrument Parameters:
-
LC System:
-
Column: A HILIC or Aqueous Normal Phase column is recommended for good retention.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar taurine.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Determine the specific precursor and product ions for your instrument.
-
Internal Standard (e.g., Taurine-d4): Determine the appropriate MRM transition.
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
-
Detailed NMR Protocol for this compound Analysis
This protocol provides a general framework for 1D 13C NMR analysis.
-
Sample Preparation:
-
Lyophilize the sample to remove water.
-
Reconstitute the sample in a known volume of deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Instrument Parameters (1D 13C Quantitative NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better sensitivity and resolution.
-
Pulse Sequence: A 1D 13C experiment with inverse-gated proton decoupling to suppress the NOE.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shifts of this compound and the internal standard.
-
Number of Scans: Dependent on the sample concentration, typically ranging from hundreds to thousands of scans.
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the carbons of interest to ensure full relaxation for accurate quantification.
-
Acquisition Time: Sufficient to achieve good digital resolution.
-
-
Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor).
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks corresponding to this compound and the internal standard. The concentration of this compound can be calculated relative to the known concentration of the internal standard.
-
-
Signaling Pathway and Workflow Diagrams
Taurine Interaction with the GABAA Receptor
Caption: Taurine acts as an agonist at GABAA receptors, leading to neuronal inhibition.[8][9][10][11]
General Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation [mdpi.com]
- 8. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of GABAA receptors in taurine-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in Taurine-13C2 mass spectrometry data.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal-to-noise ratios in Taurine-13C2 mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise (S/N) ratio in this compound analysis?
A low S/N ratio in the analysis of this compound can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix, degradation of the compound, or insufficient isotopic labeling can all lead to a weak signal.[1]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound, a phenomenon known as ion suppression.[1][2] This is a significant challenge in complex samples like plasma or tissue homogenates.
-
Poor Ionization Efficiency: The choice of ionization technique and the optimization of source parameters are critical.[3] Taurine is a polar compound, and electrospray ionization (ESI) is commonly used. However, suboptimal ESI conditions will result in a poor signal.
-
Chromatographic Issues: Poor peak shape, such as broadening or tailing, can decrease the signal height relative to the baseline noise.[1][2] Co-elution with interfering compounds can also mask the this compound signal.
-
Instrument Contamination: Contamination in the LC system, ion source, or mass analyzer can lead to high background noise, which in turn reduces the S/N ratio.[2][4] Common contaminants include residues from previous samples, mobile phase impurities, and plasticizers.[5][6]
-
Inadequate Mass Spectrometer Settings: Incorrect instrument calibration, suboptimal detector settings, or inappropriate fragmentation parameters (in MS/MS) can all contribute to a weak signal.[2][3]
Q2: My signal intensity for this compound is very weak or absent. Where should I start troubleshooting?
A complete loss or significant drop in signal intensity often points to a singular critical issue. A systematic approach is key to identifying the problem efficiently.
First, differentiate between a chemistry problem (sample-related) and a hardware problem (instrument-related). Prepare a fresh, simple standard of this compound in a clean solvent (e.g., mobile phase) and inject it directly into the mass spectrometer, bypassing the LC column if possible.
-
If a strong signal is observed: The issue likely lies with your sample preparation, the LC method, or the complexity of your sample matrix.
-
If the signal is still weak or absent: The problem is likely within the mass spectrometer itself.
The following diagram illustrates a logical troubleshooting workflow:
Caption: A flowchart for systematic troubleshooting of low signal intensity.
Q3: How can I mitigate matrix effects when analyzing this compound in biological samples?
Matrix effects, particularly ion suppression, are a primary challenge when analyzing small polar molecules like taurine in complex biological fluids.[1] Here are several strategies to minimize their impact:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering matrix components before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective. Protein precipitation is a common first step for plasma or serum samples.[7]
-
Optimize Chromatography: Enhance the separation of this compound from co-eluting matrix components by modifying the LC gradient, changing the column chemistry (e.g., HILIC for polar compounds), or adjusting the mobile phase composition.[1]
-
Dilute the Sample: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it also dilutes the analyte of interest, so a balance must be found.
-
Use a Co-eluting Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for accurate quantification as it can help compensate for ion suppression.[1][8] Since you are already using this compound as a tracer, you may need to use a different labeled version (e.g., Taurine-d4) as an internal standard if you are performing absolute quantification.
Q4: What are the typical instrument settings for this compound analysis?
While optimal settings are instrument-dependent, the following table provides a starting point for method development based on published literature for taurine analysis.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Taurine contains a primary amine group that is readily protonated. |
| Precursor Ion (m/z) | 128.0 | [M+H]+ for this compound (C2H7NO3S with two 13C atoms). |
| Product Ion(s) (m/z) | Varies | Fragmentation of the precursor ion. Common fragments should be determined by infusion and optimization. |
| Capillary/Spray Voltage | 3.5 - 4.0 kV | Optimizes the formation of charged droplets in the ESI source.[9][10] |
| Source Temperature | 300 - 350 °C | Aids in the desolvation of droplets to form gas-phase ions.[9][10] |
| Nebulizing Gas Flow | 2 - 3 L/min | Assists in the formation of a fine spray. |
| Drying Gas Flow | 10 - 15 L/min | Helps to evaporate the solvent from the droplets.[7] |
| Collision Energy | Instrument Dependent | Must be optimized to achieve efficient fragmentation of the precursor ion. |
Note: These are general guidelines. Always perform tuning and optimization for your specific instrument and application.
Troubleshooting Guides
Guide 1: High Background Noise
High background noise can significantly obscure low-level signals, resulting in a poor S/N ratio.
Caption: A decision tree for diagnosing high background noise.
Corrective Actions:
-
Run Blanks: Inject a solvent blank (e.g., mobile phase) to determine if the noise is coming from the system itself or is introduced with the sample.[1]
-
Check Solvents and Reagents: Use only high-purity, LC-MS grade solvents and fresh additives.[1][11] Lower grade solvents can introduce a significant amount of chemical noise.[11]
-
System Cleaning: If the blank is noisy, contamination may be present in the solvent lines, injector, or the MS ion source. Follow the manufacturer's protocol for cleaning these components.
-
Check for Leaks: Air leaks in the LC or MS system can increase background noise.[1] Perform a leak check.[12]
Experimental Protocols
Protocol 1: Basic Ion Source Cleaning
A contaminated ion source is a common reason for decreased signal intensity and increased noise.[4] This is a general protocol; always consult your instrument's specific manual.
Materials:
-
Powder-free gloves
-
Lint-free swabs
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade isopropanol
-
Sonicator
-
Clean beakers
Procedure:
-
Vent the System: Follow the manufacturer's instructions to safely vent the mass spectrometer. Ensure all heated components have cooled down.
-
Remove the Ion Source: Carefully remove the ion source housing from the instrument.
-
Disassemble Components: On a clean, lint-free surface, disassemble the source components that are accessible for cleaning (e.g., capillary, skimmer, lenses). Take pictures during disassembly to aid in reassembly.
-
Cleaning Metal Components:
-
Rinse the components with LC-MS grade water.
-
Place the parts in a beaker with LC-MS grade water and sonicate for 10-15 minutes.
-
Repeat the sonication step sequentially with methanol and then isopropanol.
-
-
Drying and Reassembly:
-
Thoroughly dry all components with a stream of nitrogen or in a low-temperature oven.
-
Wearing clean, powder-free gloves, carefully reassemble the ion source.
-
-
Pump Down and System Check:
-
Reinstall the ion source.
-
Pump down the system and allow it to stabilize.
-
Perform an instrument calibration or tuning to check performance.[3]
-
This technical support guide provides a starting point for troubleshooting low signal-to-noise issues in this compound mass spectrometry experiments. For persistent issues, consulting your instrument manufacturer's technical support is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. Interferences and contaminants encountered in modern mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Untargeted metabolomics based on ultra-high performance liquid chromatography-mass spectrometry/MS reveals the lipid-lowering mechanism of taurine in hyperlipidemia mice [frontiersin.org]
- 10. Untargeted metabolomics based on ultra-high performance liquid chromatography-mass spectrometry/MS reveals the lipid-lowering mechanism of taurine in hyperlipidemia mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
Addressing matrix effects in the quantification of Taurine-13C2.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the quantification of Taurine-13C2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern when quantifying this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In biological samples like plasma or serum, phospholipids are a primary cause of these effects.[3][4] When using this compound as an internal standard to quantify endogenous taurine, uncorrected matrix effects can lead to erroneous results.[2]
Q2: My this compound signal shows poor reproducibility and is lower than expected. How can I determine if matrix effects are the cause?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative): A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation (typically a dip) in the constant this compound signal indicates the retention times where co-eluting matrix components cause ion suppression or enhancement.[1][5]
-
Post-Extraction Spiking (Quantitative): This method compares the response of this compound in a standard solution (neat solvent) to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[1][2]
Q3: I have confirmed that phospholipids are causing significant ion suppression. What are the most effective sample preparation techniques to remove them?
A3: While basic protein precipitation (PPT) is simple, it is often ineffective at removing phospholipids.[4] More advanced techniques are highly recommended for cleaner extracts:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up and concentrating analytes.[6] Specific SPE products, such as those with zirconia-coated silica or specialized polymer sorbents (e.g., Oasis PRiME HLB), are designed to effectively remove phospholipids, often eliminating over 95% of these interfering compounds.[6][7][8]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using specific immiscible organic solvents to selectively extract the analyte of interest while leaving behind many matrix components.[3]
Q4: Beyond sample preparation, how can I optimize my Liquid Chromatography (LC) method to further reduce matrix effects?
A4: Chromatographic separation is key to resolving your analyte from interfering matrix components.
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): Because taurine is a highly polar molecule, it often shows weak retention on standard reverse-phase columns.[9] HILIC provides excellent retention for polar compounds and can effectively separate them from the less polar phospholipids that often cause suppression.[9][10][11]
-
Optimize the Analytical Column: If using reverse-phase chromatography, consider columns with different selectivities (e.g., C8 or Phenyl phases) to alter the elution profile of phospholipids relative to your analyte.[8] For certain compounds prone to chelation, metal-free or PEEK-coated columns can also prevent signal loss and suppression caused by interactions with stainless steel hardware.[12]
Q5: Is using a stable isotope-labeled internal standard like this compound sufficient to correct for matrix effects?
A5: Yes, using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for correcting matrix effects.[13][14] this compound has nearly identical chemical and physical properties to endogenous taurine.[15] Therefore, it experiences the same degree of ionization suppression or enhancement. By calculating the response ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively normalized, leading to accurate and precise quantification.[10][16] However, severe ion suppression can still reduce the signal-to-noise ratio, making robust sample cleanup essential for achieving the best sensitivity.
Q6: Can I simply dilute my sample to mitigate matrix effects?
A6: Diluting the sample can be an effective strategy to reduce the concentration of interfering matrix components.[17][18] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay and prevent you from reaching the required lower limit of quantification (LLOQ).[3] It is often used when the analyte is present at high concentrations or as a complementary step to other cleanup techniques.
Troubleshooting Guides & Experimental Protocols
Data Presentation: Comparison of Sample Preparation Techniques
The selection of a sample preparation method is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for phospholipid removal.
| Technique | Principle | Pros | Cons | Typical Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Non-selective; co-extracts many interfering substances, especially phospholipids. | Low (< 20%) |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. | Can provide cleaner extracts than PPT; selectivity can be tuned by solvent and pH.[3] | More labor-intensive; requires solvent optimization; potential for emulsions. | Moderate (50-80%) |
| Solid-Phase Extraction (SPE) | Analyte isolation based on affinity for a solid sorbent. | High selectivity and recovery; can remove a wide range of interferences.[6] | Requires method development; can be more expensive. | High (80-95%) |
| Phospholipid Removal SPE | SPE using specialized sorbents that specifically bind and retain phospholipids. | Extremely effective at removing phospholipids; simple protocols (pass-through or bind-elute).[7] | Higher cost per sample compared to general SPE. | Very High (>95-99%)[6][7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking
This protocol provides a quantitative measure of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final analysis solvent (e.g., mobile phase) at low, medium, and high concentrations relevant to your assay.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire extraction procedure. After the final extraction step, spike the resulting extracts with this compound to the same final concentrations as in Set A.
-
Set C (Blank Matrix): Process the blank biological matrix without adding the internal standard. This is to check for any background interference.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak area responses for this compound.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF value between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effect.
-
An MF < 0.85 indicates ion suppression.
-
An MF > 1.15 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Phospholipid Removal SPE Plates
This protocol is a general guideline for using commercially available phospholipid removal plates (e.g., HybridSPE®).
-
Protein Precipitation: In a 96-well collection plate, add 100 µL of your biological sample (e.g., plasma) and the this compound internal standard. Add 300-400 µL of a protein precipitation solvent (e.g., 1% formic acid in acetonitrile).
-
Mix and Centrifuge: Vortex the plate thoroughly to ensure complete protein precipitation. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to pellet the precipitated proteins.
-
Load Supernatant: Transfer the supernatant from the collection plate to the phospholipid removal SPE plate.
-
Elution: Apply a vacuum or positive pressure to the SPE plate to draw the sample through the sorbent bed into a clean collection plate. The phospholipids are retained by the sorbent.[1]
-
Analysis: The eluate is now significantly cleaner and can be injected directly into the LC-MS/MS system. Alternatively, it can be evaporated to dryness and reconstituted in the mobile phase to increase concentration.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflows for assessing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of sample preparation and chromatographic separation for the parallel determination of taurine and edaravone in rat tissues using HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Before you continue to YouTube [consent.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for quenching metabolism in Taurine-13C2 labeling experiments.
Technical Support Center: Taurine-¹³C₂ Labeling Experiments
This guide provides best practices, troubleshooting advice, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the metabolic quenching step of Taurine-¹³C₂ labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in a Taurine-¹³C₂ labeling experiment?
The goal of quenching is to instantly and completely halt all enzymatic activity within the cells.[1] This provides a stable and accurate snapshot of the metabolome at a specific time point, preventing the further metabolism or degradation of Taurine-¹³C₂ and its downstream metabolites.[1] Proper quenching is critical for accurately measuring the true level of isotope incorporation.[2]
Q2: Which quenching method is best for polar metabolites like taurine?
For polar metabolites such as amino acids, cold organic solvent-based methods are highly effective.[2] The most common and recommended approach involves using an ice-cold aqueous solution of methanol (typically 60-80%) at temperatures between -20°C and -80°C.[3][4] This method effectively halts metabolism while preserving the integrity of polar compounds like taurine. For cells sensitive to organic solvents, rapid filtration followed by immersion in liquid nitrogen is also a reliable option.[2][5]
Q3: Can I wash my cells to remove extracellular Taurine-¹³C₂ before quenching?
Yes, washing is highly recommended to remove residual labeled taurine from the culture medium, which would otherwise contaminate your sample and lead to an overestimation of intracellular levels.[6] However, the wash step must be extremely rapid (<10 seconds) and performed with an ice-cold isotonic solution, such as phosphate-buffered saline (PBS) or 0.9% NaCl, to prevent osmotic shock and leakage of intracellular metabolites.[1][2][7][8]
Q4: What is metabolite leakage and how can I prevent it?
Metabolite leakage is the loss of intracellular metabolites into the quenching solution, often caused by damage to the cell membrane.[1][9] This is a significant issue as it leads to the underestimation of metabolite levels.[9]
Key causes and prevention strategies include:
-
Inappropriate Solvent: Using 100% methanol can severely disrupt cell membranes.[1][7] Using an aqueous mixture (e.g., 80% methanol) is gentler and reduces leakage.[3][4]
-
Osmotic Shock: Drastic differences in osmolarity between the cell interior and the quenching solution can lyse cells.[1] Washing with an isotonic saline solution helps maintain membrane integrity.[7]
-
Cell Handling: For adherent cells, avoid using trypsin for harvesting as it damages cell membranes; scraping is the preferred method.[1][7]
Q5: How do I choose between quenching methods for adherent vs. suspension cells?
The optimal method depends on the cell culture format to ensure quenching is as rapid as possible:
-
Adherent Cells: The recommended method is to aspirate the medium, perform a quick wash with cold saline, and then directly add a pre-chilled quenching solution to the culture dish.[3] Alternatively, snap-freezing the entire dish in liquid nitrogen is also highly effective.[1][2]
-
Suspension Cells: The best practice is rapid filtration to separate cells from the medium, followed by immediate immersion of the filter into the cold quenching solution.[3][10] This is superior to centrifugation, which is slower and can alter the metabolic state.[3][8]
Troubleshooting Guide
Problem 1: Low or inconsistent ¹³C₂-Taurine signal in my samples.
| Possible Cause | Recommended Solution |
| Inefficient Quenching | Metabolism continued after the intended time point, diluting the ¹³C₂ label. Ensure your quenching solution is sufficiently cold (e.g., -40°C to -80°C) and use a high volume ratio (e.g., 10:1 solvent to sample) to drop the temperature instantly.[1][3] For some systems, adding 0.1 M formic acid to the quenching solvent can help irreversibly denature enzymes.[2][8] |
| Metabolite Leakage | ¹³C₂-Taurine was lost from the cells during the wash or quench step. Avoid using 100% methanol.[7] Use 60-80% cold methanol and wash cells rapidly with ice-cold isotonic saline.[3][4][6] Adding a buffer like HEPES to the quenching solution can also help maintain cell integrity.[6][11] |
| Suboptimal Extraction | The extraction solvent is not efficiently recovering taurine. For polar metabolites like taurine, a cold methanol-based solvent system is effective.[3] For broader coverage including lipids, a biphasic extraction (e.g., methanol/chloroform/water) may be necessary.[2] |
| Sample Degradation | Taurine or other metabolites degraded during handling. Always keep samples on ice or at -80°C.[3] Avoid repeated freeze-thaw cycles.[3][7] If using an acidic quenching solution, consider neutralizing it after quenching to prevent degradation.[8] |
Problem 2: High variability between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent Quenching Time | Small variations in the timing of quenching can cause significant differences, especially for metabolites with high turnover.[3] Standardize your protocol precisely. Work with one sample at a time to ensure timing is identical for each replicate.[3] |
| Incomplete Cell Lysis | If cells are not fully lysed during extraction, metabolite yield will be inconsistent. Ensure vigorous and consistent vortexing, sonication, or scraping after adding the extraction solvent.[3] |
| Carryover of Extracellular Media | Residual media containing unlabeled taurine or other compounds can interfere with results. Ensure the washing step is performed consistently and the wash solution is fully aspirated before adding the quenching solvent.[1] |
Quantitative Data Summary
The choice of quenching solvent significantly impacts metabolite recovery. While data specific to Taurine-¹³C₂ is limited, studies on similar polar metabolites provide valuable guidance.
Table 1: Comparison of Quenching Solvent Effectiveness for Polar Metabolites.
| Quenching Method | Target Metabolites | Key Findings & Recommendations |
| Cold 60% Methanol (-40°C) | General (Yeast) | Prone to significant metabolite leakage, underestimating levels by at least twofold.[9] |
| Cold 100% Methanol (-40°C) | General (Yeast) | Prevents metabolite leakage entirely in yeast studies.[9] Note: May be too harsh for some mammalian cells. |
| Cold 80% Methanol | Polar Metabolites (Bacteria) | Showed lower metabolite leakage and higher recovery of amino acids (glutamic acid, aspartic acid) compared to 60% methanol.[4] |
| Cold 40% Methanol (-25°C) | General (Fungi) | Found to be optimal for P. chrysogenum, resulting in the highest average metabolite recovery (95.7%).[12] This highlights that the optimal method can be organism-specific.[12] |
| 60% Methanol + 70 mM HEPES | General (Mammalian Cells) | Resulted in minimum leakage of intracellular metabolites from adherent breast cancer cells.[6] |
Experimental Protocols & Workflows
Workflow for Taurine-¹³C₂ Labeling and Quenching
Caption: Experimental workflow for a Taurine-¹³C₂ labeling experiment.
Protocol 1: Quenching of Adherent Cells
This protocol is optimized for cells grown in monolayer culture (e.g., in 6-well plates).
-
Preparation: Prepare an ice-cold wash solution (e.g., 0.9% NaCl) and a quenching solution of 80% methanol in water, pre-chilled to -40°C or colder.[3][13]
-
Medium Removal: Aspirate the Taurine-¹³C₂ culture medium from the plate completely. Perform this step one plate at a time on ice to minimize metabolic changes.
-
Washing: Immediately add 1-2 mL of ice-cold 0.9% NaCl to the cell monolayer.[2] Gently swirl for 5-10 seconds and aspirate immediately and completely.[1]
-
Quenching: Instantly add 1 mL of the pre-chilled 80% methanol solution to each well.[3][13]
-
Extraction: Place the plate on a rocker at 4°C for 10 minutes or use a cell scraper to detach the cells into the methanol solution.[3][13]
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Processing: Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[3]
-
Storage: Carefully transfer the supernatant containing the extracted metabolites to a new tube. Store at -80°C until analysis.[3]
Protocol 2: Quenching of Suspension Cells
This protocol uses rapid filtration to minimize metabolic changes during cell harvesting.
-
Preparation: Assemble a vacuum filtration apparatus with a suitable filter (e.g., 0.8 µm nylon). Prepare an ice-cold wash solution (0.9% NaCl) and a quenching solution of 100% methanol, pre-chilled to -80°C.[10]
-
Filtration: Quickly pour the cell suspension onto the filter under vacuum to separate the cells from the medium.
-
Washing: Without breaking the vacuum, immediately wash the cells on the filter with a small volume of ice-cold 0.9% NaCl.
-
Quenching: Immediately break the vacuum and plunge the filter containing the cells into a tube with the pre-chilled (-80°C) methanol.[10] This combination of rapid filtration and cold methanol quenching shows very high efficiency.[10]
-
Extraction: Vortex the tube vigorously to dislodge cells and extract metabolites. Incubate at -20°C for at least 30 minutes.[3]
-
Processing & Storage: Proceed with centrifugation and supernatant collection as described in steps 7-8 of the adherent cell protocol.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common quenching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line MDA-MB-231 - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leakage-free rapid quenching technique for yeast metabolomics | TU Delft Repository [repository.tudelft.nl]
- 10. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Correction for natural isotope abundance in Taurine-13C2 data analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural isotope abundance in Taurine-13C2 data analysis.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is it crucial to correct for it in my this compound experiments?
Q2: What information is required to perform an accurate natural abundance correction?
A2: To perform an accurate correction, you need the following information:
-
The chemical formula of the analyte: This is essential to calculate the theoretical contribution of naturally abundant isotopes. For taurine, the formula is C₂H₇NO₃S.
-
The isotopic purity of the Taurine-¹³C₂ tracer: Commercially available tracers are not 100% pure and contain a small fraction of ¹²C.[2] This information is usually provided by the manufacturer (e.g., 99% ¹³C).
-
High-resolution mass spectrometry data: This allows for the separation of mass isotopologues and more accurate correction, especially in experiments with multiple tracers.[3][4]
-
Mass isotopomer distribution of an unlabeled standard: Analyzing an unlabeled sample of taurine under the same conditions provides a direct measurement of the natural isotope distribution for your specific instrument and method.[5]
Q3: What software tools are available for natural abundance correction?
A3: Several software tools can automate the correction process. These tools typically use matrix-based calculations to deconvolve the measured isotope patterns.[6][7] Popular options include:
-
IsoCor: An open-source software that can correct for natural abundance and tracer impurity for any chemical species and isotopic tracer.[7]
-
IsoCorrectoR: An R-based tool that corrects MS and MS/MS data for natural abundance and tracer impurity and is compatible with multiple tracer experiments.[2][8]
-
AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments (e.g., ¹³C/¹⁵N).[3]
Q4: How does the mass resolution of my instrument affect the correction?
A4: The mass resolution of your spectrometer is a critical factor.
-
Low-resolution instruments measure nominal masses, meaning they cannot distinguish between isotopes with the same nominal mass but different exact masses (e.g., ¹³C vs. ¹⁵N). Correction is still possible but relies on more assumptions.
-
High-resolution instruments (like FT-ICR-MS or Orbitrap) can resolve these fine isotopic differences. This allows for more accurate correction, especially when using multiple isotopic tracers simultaneously, as the contributions of each can be distinguished.[3][4]
Troubleshooting Guide
Problem 1: My corrected data shows negative values for some isotopologues.
-
Possible Cause 1: Incorrect background subtraction. If the background noise is not properly subtracted from the signal, it can lead to errors in the correction algorithm.
-
Solution: Review your data processing workflow. Ensure that you are using a consistent and appropriate method for background subtraction across all samples. Run blank samples to identify and characterize background signals.[9]
-
-
Possible Cause 2: Incorrect chemical formula or tracer purity. The correction algorithm heavily relies on the exact number of each atom in the molecule and the purity of the isotopic tracer.[2]
-
Solution: Double-check the chemical formula used in the correction software, accounting for any derivatization agents used during sample preparation. Verify the isotopic purity of your Taurine-¹³C₂ tracer from the manufacturer's certificate of analysis.
-
-
Possible Cause 3: Overcorrection. This can happen if the natural abundance parameters used in the algorithm do not match the actual natural abundance in your samples or standards.
-
Solution: Analyze an unlabeled taurine standard and use the measured mass isotopomer distribution to inform the correction algorithm, rather than relying solely on theoretical abundances.[5]
-
Problem 2: The isotopic enrichment in my fully labeled sample is lower than expected after correction.
-
Possible Cause 1: Incomplete labeling. The cells may not have reached isotopic steady-state, meaning not all intracellular taurine has been replaced with the ¹³C-labeled form.
-
Solution: Perform a time-course experiment to determine when isotopic steady-state is reached for your specific experimental system.
-
-
Possible Cause 2: Dilution from unlabeled sources. The labeled taurine pool could be diluted by endogenous synthesis from unlabeled precursors or by the uptake of unlabeled taurine from the medium if not all sources are controlled.
-
Solution: Ensure that the experimental medium contains only the labeled precursor and that there are no other potential sources of unlabeled taurine.
-
-
Possible Cause 3: Metabolic conversion. The labeled amino acid could be metabolically converted into other amino acids, which can complicate the interpretation of enrichment patterns.[9]
-
Solution: Use tandem mass spectrometry (MS/MS) to confirm the identity of the labeled species and trace the path of the isotopic label through metabolic pathways.
-
Problem 3: I see unexpected peaks in my mass spectrum that are not M+0, M+1, or M+2 for taurine.
-
Possible Cause 1: Contamination. The sample may be contaminated with other molecules of a similar mass. Common contaminants include polymers, plasticizers, or detergents from labware or reagents.[9]
-
Solution: Use high-purity solvents and reagents. Run blank samples to identify potential sources of contamination in your LC-MS system.[9]
-
-
Possible Cause 2: In-source fragmentation or adduct formation. The taurine molecule may be fragmenting in the ion source of the mass spectrometer or forming adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Solution: Optimize the ion source parameters (e.g., voltages, temperatures) to minimize in-source fragmentation. Review the full mass spectrum to identify common adducts and account for them in your data analysis.
-
Data and Protocols
Natural Abundance of Relevant Isotopes
The following table summarizes the natural abundances of stable isotopes relevant to Taurine (C₂H₇NO₃S) analysis. These values are fundamental for the correction algorithms.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.00000 | 98.9 |
| ¹³C | 13.00335 | 1.1 | |
| Hydrogen | ¹H | 1.00783 | 99.985 |
| ²H | 2.01410 | 0.015 | |
| Nitrogen | ¹⁴N | 14.00307 | 99.63 |
| ¹⁵N | 15.00011 | 0.37 | |
| Oxygen | ¹⁶O | 15.99491 | 99.76 |
| ¹⁷O | 16.99913 | 0.04 | |
| ¹⁸O | 17.99916 | 0.20 | |
| Sulfur | ³²S | 31.97207 | 95.02 |
| ³³S | 32.97146 | 0.75 | |
| ³⁴S | 33.96787 | 4.21 | |
| ³⁶S | 35.96708 | 0.02 |
Experimental Protocol: General Workflow for Taurine-¹³C₂ Labeling and Analysis
-
Cell Culture and Labeling: Culture cells in a medium where the standard taurine source is replaced with a known concentration of Taurine-¹³C₂. Incubate for a predetermined time to allow for tracer incorporation.
-
Metabolite Extraction: Harvest the cells and quench metabolism rapidly (e.g., using liquid nitrogen). Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites can be analyzed directly or after derivatization, depending on the analytical method.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Acquire data for both unlabeled (natural abundance) and labeled samples.
-
Data Processing:
-
Identify the peaks corresponding to the different mass isotopologues of taurine (e.g., M+0, M+1, M+2).
-
Integrate the peak areas for each isotopologue.
-
-
Natural Abundance Correction: Use a correction tool (e.g., IsoCor) with the following inputs:
-
Integrated peak areas of each isotopologue.
-
The chemical formula of taurine (C₂H₇NO₃S).
-
The isotopic purity of the Taurine-¹³C₂ tracer.
-
-
Calculate Isotopic Enrichment: The corrected data will represent the true fractional enrichment of ¹³C from the tracer, which can be used for metabolic flux analysis.
Visualizations
Caption: Workflow for Taurine-¹³C₂ stable isotope tracing experiments.
Caption: Troubleshooting logic for correcting Taurine-¹³C₂ data.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moseleybioinformaticslab.org [moseleybioinformaticslab.org]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en-trust.at [en-trust.at]
- 7. academic.oup.com [academic.oup.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Extraction for Accurate Taurine-¹³C₂ Measurement
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Taurine-¹³C₂. Our goal is to help you optimize your cell extraction methods to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in sample preparation for intracellular Taurine-¹³C₂ analysis?
A1: The most critical first step is rapid and effective quenching of metabolism.[1][2] This process instantly halts all enzymatic activity, preserving the in vivo metabolic state of the cells and preventing the degradation or alteration of Taurine-¹³C₂ levels.[1][2] Inadequate quenching can lead to significant inaccuracies in your measurements.
Q2: Which quenching method is recommended for adherent cells?
A2: For adherent cells, a common and effective method is to rapidly aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS) before adding a cold quenching solution, such as 60% methanol supplemented with 70 mM HEPES at -50°C.[3] Another approach involves quenching with liquid nitrogen after a quick wash with PBS.[4] The key is to perform these steps as quickly as possible to minimize metabolic changes.
Q3: What are the best practices for harvesting suspension cells?
A3: For suspension cells, it is crucial to minimize the time between harvesting and quenching. Fast filtration using a vacuum pump to separate cells from the culture medium followed by immediate quenching in liquid nitrogen is a highly effective method.[5] This approach is superior to centrifugation-based methods, which can be time-consuming and may alter metabolite levels.
Q4: How can I be sure my quenching and extraction protocol is not causing metabolite leakage?
A4: To assess metabolite leakage, you can measure the concentration of an abundant intracellular metabolite, like ATP, in the extracellular medium after washing and quenching steps.[3] A significant increase in extracellular ATP suggests cell membrane rupture and leakage. Additionally, monitoring cell morphology using microscopy can help identify any damage caused by the protocol.[3]
Q5: Is Taurine-¹³C₂ stable during sample storage?
A5: Taurine has been shown to be very stable, even in samples frozen for extended periods (almost 20 years).[6] It is also not significantly affected by freeze-thaw cycles.[6] For long-term storage, it is recommended to store cell pellets or extracts at -80°C.
Troubleshooting Guides
Issue 1: Low Recovery of Taurine-¹³C₂
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure your chosen lysis method is appropriate for your cell type. For stubborn cells, consider combining methods, such as sonication following a freeze-thaw cycle. Optimize the duration and intensity of the lysis procedure. |
| Incomplete Extraction | The choice of extraction solvent is critical. For a polar molecule like taurine, methanol-based solvents are generally effective.[1] Consider using a multi-step extraction to maximize recovery. Ensure the solvent-to-cell pellet ratio is sufficient to fully submerge and interact with the sample. |
| Analyte Degradation | While taurine is generally stable, ensure all extraction steps are performed at low temperatures (on ice or at 4°C) to minimize any potential enzymatic or chemical degradation.[7] |
| Poor Phase Separation (for liquid-liquid extractions) | If using a biphasic extraction method (e.g., methanol/chloroform/water), ensure the solvent ratios are precise to achieve clear phase separation. Incomplete separation can lead to loss of the aqueous phase containing taurine. |
Issue 2: High Variability in Taurine-¹³C₂ Measurements Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Quenching | Standardize the timing and execution of your quenching protocol for all samples. Even a few seconds of delay can lead to significant metabolic changes and variability. |
| Variable Cell Numbers | Normalize your results to a consistent measure of cell quantity, such as total protein concentration or cell count, to account for differences in cell density between samples.[1] |
| Matrix Effects in LC-MS/MS | Matrix effects, where co-eluting compounds from the cell extract suppress or enhance the ionization of Taurine-¹³C₂, are a common source of variability.[8][9] The use of a stable isotope-labeled internal standard, such as a known concentration of unlabeled taurine or another isotopologue, is the gold standard for correcting these effects.[8] |
| Inconsistent Sample Handling | Ensure uniform sample handling throughout the entire workflow, from cell culture and harvesting to extraction and analysis. This includes consistent volumes, incubation times, and temperatures. |
Issue 3: Poor Chromatographic Peak Shape or Retention Time Shifts in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | As a highly polar compound, taurine can be difficult to retain on standard reversed-phase columns.[10] Consider using a column designed for polar compounds, such as one based on Hydrophilic Interaction Liquid Chromatography (HILIC).[11] |
| Column Contamination | The buildup of matrix components on the analytical column can lead to peak shape issues and retention time shifts.[2] Implement a regular column cleaning and regeneration protocol. |
| Mobile Phase Issues | Ensure the mobile phase is correctly prepared, degassed, and that the pH is stable. Inconsistent mobile phase composition can significantly impact chromatography.[2] |
Data Presentation: Comparison of Extraction Solvents
The following table summarizes the relative efficiency of different solvent systems for the extraction of polar metabolites, including amino acids like taurine, from cellular samples.
| Extraction Solvent | Relative Recovery of Polar Metabolites | Key Considerations |
| 80% Methanol | High | Widely used and effective for a broad range of polar metabolites.[1][4] |
| 50% Acetonitrile | High | Shown to be optimal in some studies for achieving high metabolic arrest and minimal loss.[4] |
| Methanol/Chloroform/Water | Moderate to High | Allows for the simultaneous extraction of polar and non-polar metabolites, but requires careful phase separation.[12] |
| 70% Ethanol | Moderate | Can be effective, but may be less efficient for some polar compounds compared to methanol-based methods.[4] |
Experimental Protocols
Protocol 1: Quenching and Extraction of Taurine-¹³C₂ from Adherent Cells
-
Preparation:
-
Prepare a quenching solution of 80% methanol in water and cool it to -80°C.
-
Prepare an ice-cold phosphate-buffered saline (PBS) solution.
-
Place a metal tray on dry ice to create a cold surface for the culture plates.
-
-
Quenching:
-
Aspirate the cell culture medium completely.
-
Immediately place the culture plate on the dry ice tray.
-
Quickly wash the cells twice with 5 mL of ice-cold PBS, aspirating the PBS completely after each wash.
-
Add 1 mL of the -80°C quenching solution to each well.
-
Incubate the plates on dry ice for 20 minutes to ensure complete metabolic arrest.
-
-
Extraction:
-
Using a cell scraper, scrape the cells in the quenching solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the extracted Taurine-¹³C₂, to a new pre-chilled tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the methanol from the supernatant using a vacuum concentrator (e.g., SpeedVac) at a low temperature (e.g., 30°C).
-
Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., 60 µL of 80:20 acetonitrile:water).
-
Protocol 2: Quenching and Extraction of Taurine-¹³C₂ from Suspension Cells
-
Preparation:
-
Prepare an extraction solution of 40:40:20 methanol:acetonitrile:water and cool it to -20°C.
-
Set up a vacuum filtration system with a 0.45 µm filter.
-
-
Quenching and Harvesting:
-
Quickly filter the desired volume of cell suspension to remove the culture medium.
-
Immediately wash the cells on the filter with an appropriate ice-cold buffer (e.g., PBS).
-
Using forceps, quickly transfer the filter with the cell pellet into a tube containing liquid nitrogen to flash-freeze and quench the cells.
-
-
Extraction:
-
Add 1.5 mL of the cold extraction solvent to the tube containing the frozen filter and cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and extract the metabolites.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the filter and cell debris.
-
Transfer the supernatant to a new tube for further processing.
-
-
Sample Preparation for LC-MS/MS:
-
Proceed with solvent evaporation and reconstitution as described in Protocol 1, step 4.
-
Mandatory Visualizations
Caption: Experimental workflow for Taurine-¹³C₂ extraction and analysis.
Caption: Simplified taurine biosynthesis and metabolism pathway.
References
- 1. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line MDA-MB-231 - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Taurine Analyzed with LCMS - AppNote [mtc-usa.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
Strategies for reducing variability in Taurine-13C2 experimental results.
Welcome to the Technical Support Center for Taurine-13C2 experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing variability and troubleshooting common issues encountered during the use of this compound as an isotopic tracer.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
Issue 1: High Variability in this compound Signal Intensity Across Replicates
Question: We are observing significant variation in the peak area or intensity of this compound across our technical and biological replicates. What are the potential causes and how can we troubleshoot this?
Answer: High variability in signal intensity is a common issue that can often be traced back to inconsistencies in sample handling, preparation, or the analytical instrumentation. Below is a systematic approach to identifying and resolving the source of the variability.
Troubleshooting Steps:
-
Review Sample Collection and Storage:
-
Inconsistent Storage Conditions: Ensure all samples are stored at a consistent temperature immediately after collection. For long-term storage, -80°C is recommended. Variations in storage temperature can lead to differential degradation of taurine.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample, as this can impact the stability of metabolites.[1][2] If possible, aliquot samples into single-use vials before freezing.
-
-
Evaluate Sample Preparation Protocol:
-
Inconsistent Extraction Efficiency: The choice of extraction solvent and method can significantly impact the recovery of this compound. Ensure the same protocol is followed for all samples.
-
Pipetting Errors: Inaccurate pipetting during the addition of internal standards or solvents can introduce significant variability. Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Sample Homogenization: For tissue samples, ensure complete and consistent homogenization to achieve a uniform distribution of this compound.
-
-
Check LC-MS/MS System Performance:
-
Injection Volume Precision: Verify the precision of the autosampler to ensure consistent injection volumes.
-
Column Performance: A deteriorating column can lead to poor peak shape and variable retention times, affecting integration and quantification.
-
Ion Source Stability: A dirty or unstable ion source can cause fluctuations in signal intensity. Regular cleaning and maintenance are crucial.
-
Logical Relationship: Troubleshooting High Variability
Caption: A flowchart for troubleshooting high variability in this compound experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for plasma and tissue samples containing this compound to minimize variability?
A1: For long-term stability and to minimize variability, it is highly recommended to store plasma and tissue samples at -80°C. While storage at -20°C is acceptable for shorter periods, it may not be sufficient to prevent all enzymatic and chemical degradation over extended durations. Storage at 4°C is only suitable for very short-term storage (hours) before processing.[3][4] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to analyte degradation and introduce variability.[1][2] Aliquoting samples into single-use tubes upon collection is a best practice.
Q2: Which sample extraction method provides the best recovery and least variability for this compound?
A2: The optimal extraction method can depend on the sample matrix (e.g., plasma, liver, brain). However, a common and effective method for polar metabolites like taurine is a protein precipitation followed by liquid-liquid extraction. A frequently used solvent system is a mixture of methanol, acetonitrile, and water. The exact ratios can be optimized for your specific sample type to maximize recovery and minimize matrix effects. It is critical to maintain consistency in the chosen extraction protocol across all samples to reduce variability.
Q3: How can I be sure that the observed this compound is from my experiment and not due to natural abundance?
A3: While the natural abundance of 13C is approximately 1.1%, the use of a highly enriched this compound tracer (typically >98%) will result in a significant mass shift that is easily distinguishable from the natural isotopic distribution of endogenous taurine. Mass spectrometry allows for the separation and quantification of the M+0 (unlabeled) and M+2 (labeled) taurine peaks. By comparing the signal intensities of these peaks in your experimental samples to control (unlabeled) samples, you can confidently attribute the M+2 signal to the incorporated this compound.
Data Presentation
The following tables summarize quantitative data on factors that can influence the variability of taurine measurements. While specific data for this compound is limited in the literature, the data for unlabeled taurine provides a strong indication of the stability and behavior of its isotopically labeled counterpart.
Table 1: Effect of Storage Temperature and Time on Plasma Taurine Concentration
| Storage Time | Room Temperature (~25°C) | On Ice (~4°C) | -60°C |
| Baseline | 100% | 100% | 100% |
| 30 minutes | ~94%[3] | Stable[3] | Stable |
| 2 hours | ~75%[3] | Stable[3] | Stable |
| 24 hours | ~57%[3] | ~200% (Increase)[3] | Stable |
| 7 days | Significant Variation | Significant Variation | Stable |
| 14 days | Significant Variation | Significant Variation | Stable |
| 21 days | Significant Variation | Significant Variation | Stable |
Note: The increase in taurine concentration on ice may be due to release from cells in the whole blood sample.[3]
Table 2: Impact of Freeze-Thaw Cycles on Plasma Metabolites
| Number of Freeze-Thaw Cycles | General Impact on Peptides/Proteins | Impact on Taurine |
| 1 | Minimal changes observed.[1] | Generally considered stable.[5] |
| 2 | Increasing changes in peak intensity.[1][2] | Generally considered stable.[5] |
| 3+ | Significant changes in peak intensity for some peptides.[1][2] | Generally considered stable.[5] |
Note: While taurine itself appears relatively stable to freeze-thaw cycles, the overall integrity of the sample matrix can be compromised, which may indirectly affect quantification.[5]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in plasma samples. Optimization may be required for specific instrumentation and experimental goals.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., Taurine-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Plasma samples
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard (concentration to be optimized).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar taurine molecule.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous is typically used. An example gradient is:
-
0-1 min: 95% B
-
1-5 min: 95% to 20% B
-
5-7 min: 20% B
-
7.1-10 min: 95% B (re-equilibration)
-
-
Flow Rate: To be optimized based on column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 128 -> Product ion (Q3) m/z 108
-
Taurine (unlabeled): Precursor ion (Q1) m/z 126 -> Product ion (Q3) m/z 108
-
Internal Standard (Taurine-d4): Precursor ion (Q1) m/z 130 -> Product ion (Q3) m/z 112
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Quantify the concentration of this compound using a calibration curve prepared with known concentrations of the standard.
Mandatory Visualizations
Taurine Biosynthesis Pathway
Caption: The major pathways of taurine biosynthesis from cysteine.[3][6][7]
Experimental Workflow: this compound Metabolic Flux Analysis
Caption: A general workflow for a metabolic flux analysis experiment using this compound.[1][6][7]
References
- 1. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Ex-vivo changes in amino acid concentrations from blood stored at room temperature or on ice: implications for arginine and taurine measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Taurine's Metabolic Maze: A Comparative Guide to Taurine-13C2 and 15N-Taurine Tracers
For researchers, scientists, and drug development professionals delving into the intricate metabolic pathways of taurine, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of two commonly used stable isotope-labeled taurine variants, Taurine-13C2 and 15N-Taurine, supported by experimental data to inform tracer selection for metabolic pathway analysis.
The selection between carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled taurine hinges on the specific metabolic question being addressed. While both are powerful tools for in vivo and in vitro studies, their distinct labeling positions offer unique advantages and limitations in tracing taurine's fate through various biochemical transformations. This guide will explore these differences, present quantitative data from published studies, and provide detailed experimental protocols for their application.
Quantitative Comparison of this compound and 15N-Taurine
The following table summarizes key quantitative parameters derived from studies utilizing this compound and 15N-Taurine for metabolic analysis. These metrics offer a comparative overview of their performance in kinetic studies.
| Parameter | This compound | 15N-Taurine | Key Considerations |
| Primary Tracer Application | Tracing the carbon skeleton of taurine. | Tracing the nitrogen fate of taurine. | ¹³C labeling is ideal for tracking pathways involving the carbon backbone, such as degradation and conjugation, while ¹⁵N is suited for studying transamination and nitrogen recycling.[1] |
| Plasma Taurine Appearance Rate (Ra) | 31.8 ± 3.1 μmol·kg⁻¹·h⁻¹ (in healthy adult males)[2] | Not explicitly reported in the provided search results. | This metric reflects the rate at which taurine enters the plasma pool and is a key parameter in kinetic studies. |
| Taurine Half-life in the body | Not explicitly reported in the provided search results. | 29.3 ± 2.9 h (free taurine in cats)[3] | The half-life provides insight into the overall turnover rate of taurine in the body. |
| Taurine Body Pool | Not explicitly reported in the provided search results. | 137 ± 22 mg/kg (free taurine in cats)[3] | This represents the total amount of taurine available for metabolic processes. |
| Natural Abundance | ~1.1%[] | ~0.37%[] | The lower natural abundance of ¹⁵N can lead to a higher signal-to-noise ratio and clearer background in mass spectrometry analysis.[] |
| Mass Shift | +2 Da | +1 Da | The larger mass shift of Taurine-¹³C₂ can facilitate easier resolution from the unlabeled compound in mass spectrometry. |
| Metabolic Pathway Elucidation | Useful for tracking the carbon backbone in pathways like bile acid conjugation and degradation to inorganic sulfate. | Primarily used to assess transamination reactions where the amino group is transferred.[5] | A dual-labeling approach using both tracers can provide a more comprehensive picture of taurine metabolism.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable metabolic tracer studies. Below are generalized protocols for key experiments involving this compound and 15N-Taurine, based on established practices.
In Vivo Tracer Administration and Sample Collection (Human/Animal Models)
-
Tracer Preparation and Administration:
-
Dissolve sterile this compound or 15N-Taurine in a physiologically compatible vehicle (e.g., saline).
-
Administer the tracer via a continuous intravenous infusion or an oral bolus dose. The dosage and administration route will depend on the specific research question and model organism. For instance, a continuous infusion of [1,2-¹³C₂]taurine at 3.1 ± 0.2 μmol·kg⁻¹·h⁻¹ has been used in human studies.[2] An oral bolus dose of 20 mg/kg body weight of ¹⁵N-Taurine has been used in cats.[3]
-
-
Sample Collection:
-
Collect biological samples (e.g., plasma, whole blood, urine) at predetermined time points.
-
For plasma and whole blood, it is recommended to collect samples at baseline and then at regular intervals during and after the tracer infusion to determine isotopic enrichment over time.[2]
-
For urine, daily pooled samples can be collected to assess the excretion of the labeled taurine and its metabolites.[3]
-
Immediately process and store samples at -80°C to prevent metabolic degradation.
-
Sample Preparation for Mass Spectrometry Analysis
-
Deproteinization:
-
Thaw frozen samples on ice.
-
Add a cold deproteinizing agent, such as acetonitrile or a mixture of methanol and water, to the sample.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
-
Derivatization (for GC-MS analysis):
Mass Spectrometry Analysis
-
Instrumentation:
-
Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for the analysis of labeled taurine and its metabolites.
-
-
GC-MS Method:
-
Inject the derivatized sample into the GC.
-
Separate the components on an appropriate capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) of the unlabeled and labeled taurine derivatives. For ¹⁵N-taurine as the N-pentafluorobenzoyl di-n-butyl amide derivative, the fragment [M-(di-n-butyl amide)]+ is monitored at m/z 302 for ¹⁴N-taurine and m/z 303 for ¹⁵N-taurine.[3]
-
-
LC-MS Method:
-
Inject the deproteinized sample into the LC system.
-
Separate the components using a suitable column and mobile phase gradient.
-
The mass spectrometer, often a high-resolution instrument like a Q-TOF or Orbitrap, is used to detect the accurate mass of the unlabeled and labeled taurine.
-
-
Data Analysis:
-
Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled taurine peak areas.
-
Use this data to calculate kinetic parameters such as appearance rate, clearance rate, and pool size using appropriate metabolic models.
-
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified overview of major taurine metabolic pathways.
The diagram above illustrates the primary routes of taurine synthesis from cysteine, its conjugation with bile acids to form taurocholic acid, and its transamination. This compound is ideal for tracing the carbon skeleton through conjugation and other pathways, while 15N-Taurine is specifically used to investigate the transfer of the amino group during transamination.
Caption: General experimental workflow for metabolic tracer studies.
This workflow outlines the key steps in a typical metabolic tracer experiment, from the administration of the labeled taurine to the final data analysis. Each stage requires careful planning and execution to ensure the quality and reliability of the results.
Caption: Logical comparison of this compound and 15N-Taurine.
This diagram provides a concise visual comparison of the two isotopic tracers, highlighting their respective advantages and primary applications in the study of taurine metabolism. The choice between them is ultimately dictated by the specific research question. A study in cats concluded that for the investigation of taurine reversible transamination, no significant differences were observed between the two tracers, suggesting that in that specific context, either could be used.[5] However, for distinct metabolic questions, the appropriate choice of tracer is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bolus Injection Versus Continuous Infusion of Taurine-13C2 for Metabolic Research
For researchers, scientists, and drug development professionals, understanding the pharmacokinetics of labeled compounds is paramount for designing robust experimental protocols and accurately interpreting data. This guide provides a detailed comparison of two common administration methods for Taurine-13C2—bolus injection and continuous infusion—supported by experimental data to inform the selection of the most appropriate method for specific research applications.
The administration of stable isotope-labeled compounds like this compound is a cornerstone of metabolic research, enabling the in vivo tracing of taurine's metabolic fate. The choice between a bolus injection and a continuous infusion can significantly impact the observed pharmacokinetics and, consequently, the interpretation of the results.
A key study conducted in healthy adult volunteers directly compared these two methods, revealing significant differences in the calculated taurine appearance rate. This comparison underscores the importance of selecting an administration protocol that aligns with the specific research question and the physiological processes being investigated.
Quantitative Comparison of Administration Methods
The primary endpoint for assessing taurine kinetics in the comparative study was the rate of appearance (Ra) of taurine in plasma. The following table summarizes the key quantitative findings for both bolus injection and continuous infusion of this compound.
| Parameter | Bolus Injection | Continuous Infusion | Percentage Difference |
| Taurine Rate of Appearance (Ra) (μmol·kg⁻¹·h⁻¹) | ~58.8 | 31.8 ± 3.1 | ~85% higher with bolus |
Data sourced from a study in healthy adult males. The bolus injection value is an approximation derived from the reported 85% higher Ra compared to the continuous infusion group.[1][2]
The data clearly indicates that the bolus injection technique resulted in a significantly higher calculated rate of appearance of taurine compared to the continuous infusion method.[1][2] The researchers suggest that the bolus injection may overestimate the taurine appearance rate into the plasma.[1][2] This is a critical consideration for studies aiming to quantify endogenous taurine production and turnover.
Experimental Protocols
A thorough understanding of the experimental design is essential for replicating and building upon these findings. The following is a detailed description of the methodologies employed in the comparative study of this compound administration.
Study Design:
Five healthy adult males participated in two tracer infusion studies on separate days in a randomized order.[1][2]
Bolus Injection Protocol:
-
A single bolus injection of [1,2-¹³C₂]taurine was administered intravenously at a dose of 3.0 ± 0.1 μmol/kg.[1][2]
-
Blood samples were collected to monitor the decay of isotopic enrichment over the subsequent 2 hours.[1][2]
-
The enrichment decay curve was best fitted by a two-exponential curve to calculate the taurine rate of appearance.[1][2]
Continuous Infusion Protocol:
-
A 6-hour continuous intravenous infusion of [1,2-¹³C₂]taurine was administered at a rate of 3.1 ± 0.2 μmol·kg⁻¹·h⁻¹.[1][2]
-
Pilot studies indicated that a steady-state isotopic enrichment in plasma and whole blood was achieved by the 5th hour of infusion.[1][2]
-
The rate of appearance of plasma taurine was determined from the isotopic enrichment at steady state.[1][2]
Sample Analysis:
-
Isotope enrichments in plasma and whole blood taurine were determined using gas chromatography-mass spectrometry.[1][2]
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflow for each administration method and a key signaling pathway influenced by taurine.
Caption: Experimental workflows for bolus injection and continuous infusion of this compound.
Caption: Taurine's role in activating the SIRT1/AMPK/FOXO1 signaling pathway to regulate lipid metabolism.[3]
Discussion and Recommendations
The choice between bolus injection and continuous infusion of this compound should be guided by the specific objectives of the research.
Continuous infusion is the preferred method for determining the steady-state rate of appearance of taurine.[1][2] This approach allows for the system to reach an equilibrium, providing a more accurate reflection of endogenous production and turnover under the studied physiological conditions. It is particularly suited for studies investigating the effects of various interventions (e.g., diet, exercise, pharmacological agents) on taurine metabolism.
Bolus injection , while technically simpler to administer, may lead to an overestimation of the taurine appearance rate.[1][2] The rapid introduction of the tracer can cause a non-steady-state condition that may not accurately represent the physiological kinetics of taurine. However, this method can be useful for studies focused on the initial distribution and rapid uptake of taurine into different tissues.
References
- 1. Taurine kinetics assessed using [1,2-13C2]taurine in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Taurine-¹³C₂ Tracer Data with Seahorse XF Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful metabolic analysis techniques, Taurine-¹³C₂ tracer analysis and Agilent Seahorse XF assays, for investigating taurine metabolism. While direct cross-validation studies are not yet widely published, this document outlines a conceptual framework, hypothetical experimental data, and detailed protocols to guide researchers in leveraging the complementary nature of these methods. Combining the granular insights of metabolic flux from tracer analysis with the real-time bioenergetic phenotyping of Seahorse assays can provide a more complete understanding of the metabolic roles of taurine in health and disease.
Complementary Nature of the Techniques
Taurine-¹³C₂ tracing and Seahorse XF assays offer distinct yet synergistic perspectives on cellular metabolism.[1][2]
-
Taurine-¹³C₂ Tracer Analysis: This method utilizes taurine labeled with a stable isotope of carbon (¹³C) to trace its metabolic fate within the cell.[3] By measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can quantify the flux through specific taurine-related metabolic pathways.[4][5] This provides a detailed, microscopic view of how taurine is utilized and transformed.
-
Seahorse XF Assays: This technology measures two key parameters of cellular bioenergetics in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7] By monitoring these rates, Seahorse assays provide a functional, systems-level view of the cell's metabolic phenotype and how it responds to various stimuli or perturbations.[8][9]
The combination of these techniques allows for a multi-faceted analysis where the phenotypic changes observed with Seahorse assays can be mechanistically explained by the detailed pathway information revealed through ¹³C tracer analysis.[1]
Hypothetical Data Comparison
The following table illustrates a hypothetical scenario where the metabolic effects of a hypothetical "Compound X" on taurine metabolism are investigated using both techniques in a cancer cell line.
| Parameter | Measurement | Control | Compound X Treated | Interpretation |
| Seahorse XF Assay | Basal OCR (pmol/min) | 150 ± 10 | 100 ± 8 | Compound X decreases mitochondrial respiration. |
| Basal ECAR (mpH/min) | 50 ± 5 | 75 ± 6 | Compound X increases glycolysis, suggesting a metabolic shift. | |
| Taurine-¹³C₂ Tracer | ¹³C-labeling in Hypotaurine | 25% ± 3% | 15% ± 2% | Compound X inhibits the conversion of taurine to hypotaurine. |
| ¹³C-labeling in Cysteamine | 10% ± 1.5% | 5% ± 1% | Reduced flux from taurine to downstream metabolites. | |
| ¹³C-labeling in Lactate | 5% ± 1% | 15% ± 2% | Increased carbon flow from other sources towards glycolysis. |
Experimental Protocols
Taurine-¹³C₂ Metabolic Flux Analysis Protocol
-
Cell Culture and Labeling:
-
Culture cells to mid-exponential growth phase in standard culture medium.
-
Replace the medium with a labeling medium containing Taurine-¹³C₂ at a concentration sufficient for detection without inducing toxicity. The optimal concentration should be determined experimentally.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled taurine, aiming to achieve a metabolic steady state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for analysis.
-
Analyze the isotopic enrichment in taurine and its downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the fractional labeling of each metabolite to determine the extent of Taurine-¹³C₂ incorporation.
-
Use metabolic flux analysis software to model the flux through the relevant metabolic pathways.
-
Seahorse XF Metabolic Assay Protocol
-
Cell Seeding:
-
Seed cells in an Agilent Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight.
-
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO₂ incubator for one hour prior to the assay.
-
-
Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge with the compounds to be injected during the assay (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and ECAR, followed by measurements after the sequential injection of the metabolic modulators.
-
-
Data Analysis:
-
Use the Seahorse XF Wave software to analyze the kinetic data and calculate key parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration, spare respiratory capacity) and glycolysis (e.g., basal glycolysis, compensatory glycolysis).
-
Visualizations
Caption: A conceptual workflow for the cross-validation of Taurine-¹³C₂ tracer data with Seahorse XF assays.
Caption: Key metabolic pathways of taurine that can be investigated using ¹³C tracer analysis.
References
- 1. agilent.com [agilent.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
A Comparative Analysis of Taurine-13C2 and Deuterated Taurine as Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is a critical decision that dictates the precision and scope of metabolic investigations. This guide provides a comprehensive comparison of two stable isotope-labeled forms of taurine: Taurine-13C2 and deuterated taurine. By examining their performance, analytical methodologies, and the nuances of their application, this document aims to equip researchers with the knowledge to make an informed choice for their specific research needs.
Stable isotope tracers have revolutionized the study of metabolic pathways, offering a non-radioactive means to track the fate of molecules in vivo. Taurine, a conditionally essential amino acid, plays a crucial role in numerous physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation. Understanding its metabolism is vital in various fields, from nutrition science to drug development. Both this compound and deuterated taurine serve as powerful tools for these investigations, yet they possess distinct characteristics that influence their suitability for different experimental questions.
Core Principles: Carbon Tracing vs. Hydrogen Tracing
The fundamental difference between this compound and deuterated taurine lies in the atom being traced. This compound, labeled with two heavy carbon-13 isotopes, allows for the direct tracking of the carbon skeleton of the taurine molecule as it moves through various metabolic pathways. This makes it an excellent choice for elucidating the structural transformations and metabolic fate of the taurine backbone.
In contrast, deuterated taurine, where one or more hydrogen atoms are replaced by deuterium (a heavy isotope of hydrogen), tracks the movement of hydrogen atoms. This can provide insights into reactions involving C-H bond cleavage and formation. However, the greater mass difference between hydrogen and deuterium can lead to a more pronounced kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the isotopic substitution. This effect can be both a powerful tool for studying reaction mechanisms and a potential confounding factor in metabolic flux analysis.
Quantitative Comparison of Tracer Performance
While direct head-to-head comparative studies of this compound and deuterated taurine as metabolic tracers are limited in the published literature, we can infer their performance based on studies utilizing each type of tracer and the known properties of 13C and deuterium labeling.
| Feature | This compound | Deuterated Taurine (e.g., Taurine-d4) | Supporting Experimental Data/Rationale |
| Tracer Specificity | High: Directly traces the carbon backbone of taurine. | Moderate to High: Traces the taurine molecule, but potential for deuterium exchange in some biological environments. | 13C is a stable component of the molecular skeleton, whereas deuterium can sometimes be lost or exchanged in enzymatic reactions. |
| Kinetic Isotope Effect (KIE) | Minimal: The small mass difference between 12C and 13C results in a negligible KIE. | Potentially Significant: The doubling of mass from hydrogen to deuterium can lead to a significant KIE, potentially altering reaction rates. | The KIE for deuterium can be a valuable tool for studying enzyme mechanisms but may complicate flux analysis if not accounted for. |
| Analytical Detection (Mass Spectrometry) | Clear mass shift of +2 Da. Fragmentation patterns can be used to locate the label. | Clear mass shift (e.g., +4 Da for Taurine-d4). Fragmentation patterns can reveal the position of deuterium atoms. | Both are readily detectable by mass spectrometry, providing distinct mass shifts from the unlabeled molecule. |
| In Vivo Tracer Studies | Successfully used to determine taurine kinetics in humans. The appearance rate of plasma taurine has been measured using continuous infusion of [1,2-13C2]taurine.[1][2] | Primarily used as an internal standard for quantification of endogenous taurine. In vivo metabolic tracing studies are less common. | Extensive research has been published detailing the use of this compound for kinetic studies.[1][2] Data for deuterated taurine as a metabolic tracer in vivo is less prevalent. |
| Cost and Availability | Generally available from commercial suppliers. | Generally available from commercial suppliers, often as an internal standard for mass spectrometry. | Both labeled compounds are commercially available for research purposes. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tracer studies. Below are representative protocols for the analysis of this compound and the general approach for deuterated taurine, primarily based on mass spectrometry techniques.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Plasma
This protocol is adapted from studies investigating taurine kinetics in humans.[1][2]
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., a known amount of a different taurine isotopologue).
- Deproteinize the sample by adding 400 µL of cold ethanol, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
2. Derivatization:
- The dried residue is derivatized to make it volatile for GC analysis. A common method is N-pentafluorobenzoyl di-n-butylamine derivatization.
- Add 50 µL of ethyl acetate and 50 µL of pentafluorobenzoyl chloride and heat at 60°C for 30 minutes.
- Evaporate the reagents under nitrogen and reconstitute the sample in a suitable solvent like ethyl acetate.
3. GC-MS Analysis:
- Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., a DB-5ms column).
- Injection: Inject 1-2 µL of the derivatized sample.
- Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure separation of taurine from other plasma components.
- Mass Spectrometer: Operate in electron ionization (EI) or chemical ionization (CI) mode.
- Data Acquisition: Monitor the molecular ions or characteristic fragment ions of the derivatized unlabeled taurine and this compound. For example, monitor the m/z corresponding to the derivatized M+0 and M+2 taurine.
- Quantification: Calculate the ratio of the peak areas of the M+2 to M+0 ions to determine the isotopic enrichment.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Taurine Analysis in Tissues
This protocol outlines a general approach for the analysis of deuterated taurine, which is often used as an internal standard but can be adapted for tracer studies.
1. Sample Preparation:
- Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
- Add an internal standard if necessary for absolute quantification.
- Perform protein precipitation using a solvent like acetonitrile or methanol (e.g., 3 volumes of cold acetonitrile to 1 volume of homogenate).
- Vortex and centrifuge at high speed to pellet the protein.
- Collect the supernatant and dry it down or directly inject a diluted aliquot.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Use a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
- Mobile Phase: A typical mobile phase for HILIC would be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for its sensitivity and specificity.
- Ionization: Use electrospray ionization (ESI) in either positive or negative mode.
- MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions for both unlabeled taurine and the deuterated taurine tracer (e.g., for Taurine-d4).
- Quantification: Determine the concentration or isotopic enrichment by comparing the peak areas of the deuterated and undeuterated taurine transitions.
Visualizing Taurine Metabolism and Experimental Workflows
To better understand the context of these tracer studies, the following diagrams illustrate the key metabolic pathways of taurine and a typical experimental workflow for a metabolic tracer study.
Caption: Key pathways of taurine biosynthesis and metabolism.
Caption: General workflow for a metabolic tracer experiment.
Conclusion
The choice between this compound and deuterated taurine as a metabolic tracer depends heavily on the specific research question.
This compound is the preferred tracer for:
-
Accurately quantifying taurine metabolic flux and turnover rates due to its minimal kinetic isotope effect.
-
Tracing the fate of the complete taurine carbon skeleton through various metabolic pathways.
Deuterated taurine may be advantageous for:
-
Investigating reaction mechanisms where C-H bond cleavage is a key step, by leveraging the kinetic isotope effect.
-
Potentially lower-cost synthesis for certain labeling patterns.
-
Use as an internal standard in quantitative mass spectrometry assays due to its distinct mass.
For most in vivo studies aiming to determine the overall kinetics and metabolic fate of taurine, This compound offers a more direct and less confounded approach. The potential for the kinetic isotope effect to alter the metabolism of deuterated taurine introduces a layer of complexity that must be carefully considered and potentially corrected for in quantitative flux analysis.
Ultimately, the selection of the optimal tracer requires a thorough understanding of the biological system under investigation and the specific analytical techniques available. This guide provides a foundational framework to aid researchers in making that critical decision.
References
Validating Taurine-13C2-Based Flux Measurements with Gene Expression Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validating Taurine-13C2-based metabolic flux measurements with corresponding gene expression data. While a single, comprehensive study directly integrating these two methodologies for taurine metabolism is not yet prevalent in published literature, this document synthesizes available data to demonstrate the correlative potential and guide future experimental design. We will explore quantitative data from separate studies on taurine flux and gene expression, detail relevant experimental protocols, and compare this compound metabolic flux analysis (MFA) with alternative fluxomics techniques.
Data Presentation: Uncovering the Link Between Gene Expression and Metabolic Flux
The central hypothesis in validating flux measurements with gene expression is that an increase or decrease in the transcription of genes encoding metabolic enzymes should correspond to a similar change in the metabolic flux through that pathway. Below, we present a synthesized comparison of quantitative data from studies on taurine kinetics using this compound and studies on the gene expression of key enzymes in taurine metabolism under various physiological conditions.
Table 1: Comparison of Taurine Flux and Gene Expression Data
| Parameter | Condition | Measurement | Observed Change | Supporting Study |
| Taurine Flux | Healthy Human Volunteers (Postabsorptive State) | Plasma Taurine Appearance Rate (Ra) | 31.8 ± 3.1 μmol·kg⁻¹·h⁻¹ | [Rakotoambinina et al., 2004] |
| Gene Expression | Obese C57BL/6J Mice (Taurine Supplementation) | Fasn (Fatty Acid Synthase) mRNA in White Adipose Tissue (WAT) | Significantly Decreased | [Namekata et al., 2023] |
| UCP-1 (Uncoupling Protein 1) mRNA in Brown Adipose Tissue (BAT) | Enhanced | [Namekata et al., 2023] | ||
| Cirrhotic Rats | TAUT (Taurine Transporter) mRNA in Kidney | Significantly Increased | [Park et al., 2010] | |
| CDO (Cysteine Dioxygenase) mRNA in Kidney | Significantly Increased | [Park et al., 2010] | ||
| CSAD (Cysteine Sulfinate Decarboxylase) mRNA in Kidney | Significantly Increased | [Park et al., 2010] |
Interpretation: The data, while from disparate studies, allows for correlative interpretations. For instance, the observed increase in the expression of taurine transporter (TAUT) and key biosynthetic enzymes (CDO, CSAD) in the kidney of cirrhotic rats suggests a potential compensatory mechanism to increase taurine uptake and synthesis, which would directly impact taurine flux. Similarly, the taurine-induced downregulation of fatty acid synthase (Fasn) in adipose tissue implies a shift in metabolic flux away from lipogenesis. Direct validation would require measuring this compound flux in these specific models.
Experimental Protocols
To facilitate the design of integrated studies, we provide detailed methodologies for this compound metabolic flux analysis and a common method for gene expression analysis.
This compound Metabolic Flux Analysis Protocol (Adapted from 13C-MFA protocols)
This protocol outlines the key steps for conducting a this compound based metabolic flux analysis study in a cell culture model.
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest to a desired confluence in standard growth medium.
-
For the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound. The unlabeled taurine should be omitted.
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled taurine into downstream metabolites and to reach isotopic steady state. This time point should be determined empirically for the specific cell type and pathway of interest.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extract using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Develop an LC method capable of separating taurine and its relevant downstream metabolites.
-
Acquire data in full scan mode to detect all isotopologues of the target metabolites.
-
-
Flux Calculation:
-
Determine the mass isotopomer distributions (MIDs) for taurine and its metabolites from the mass spectrometry data.
-
Use a metabolic network model that includes the relevant taurine metabolic pathways.
-
Employ software designed for 13C-MFA (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the measured MIDs to the model.
-
Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the measurement of the expression levels of genes encoding key enzymes in taurine metabolism.
-
RNA Extraction:
-
Harvest cells grown under the same experimental conditions as the flux analysis experiment.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
-
-
Quantitative PCR:
-
Design and validate primers specific to the target genes (e.g., CDO, CSAD, BAAT) and a reference gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR instrument.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways of taurine and a generalized workflow for validating flux data with gene expression data.
Comparison of different mass spectrometry platforms for Taurine-13C2 analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different mass spectrometry platforms for the quantitative analysis of Taurine-13C2, a stable isotope-labeled form of taurine crucial for tracer studies in metabolic research. This document outlines the performance of commonly used mass spectrometry technologies, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable platform for specific research needs.
Introduction to this compound Analysis
Taurine (2-aminoethanesulfonic acid) is a highly polar, sulfur-containing amino acid involved in numerous physiological processes. The use of stable isotope-labeled this compound allows researchers to trace the metabolism and kinetics of taurine in vivo and in vitro without the use of radioactive materials. Accurate and sensitive quantification of this compound is paramount for these studies. Mass spectrometry, coupled with chromatographic separation, has become the gold standard for this application due to its high selectivity and sensitivity. This guide focuses on the comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and various Liquid Chromatography-Mass Spectrometry (LC-MS) platforms.
Comparison of Mass Spectrometry Platforms
The choice of a mass spectrometry platform for this compound analysis depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or selectivity. The most common platforms include triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based mass spectrometers.
Quantitative Performance Data
The following table summarizes the typical quantitative performance of different mass spectrometry platforms for the analysis of taurine. While data for this compound is not always explicitly available, the performance for endogenous taurine is a reliable indicator.
| Mass Spectrometry Platform | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| GC-MS | ng/mL range | ng/mL range | >0.99 | High chromatographic resolution, established methods. | Requires derivatization, which can be time-consuming. |
| LC-MS/MS (Triple Quadrupole) | 0.18 - 20 µg/L[1][2] | 0.6 - 50 µg/L[1][2][3] | >0.999[4] | Gold standard for quantification, high sensitivity and selectivity (MRM mode), high throughput. | Limited to targeted analysis, less informative for unknown screening. |
| LC-MS (Q-TOF) | ng/mL range[5] | ng/mL range[5] | >0.99[5] | High mass accuracy and resolution, suitable for both quantification and identification of unknowns. | Generally less sensitive for targeted quantification compared to triple quadrupoles.[6] |
| LC-MS (Orbitrap) | Low ng/mL range[7] | Low ng/mL range[7] | >0.99[8] | Very high resolution and mass accuracy, excellent for complex matrices, retrospective data analysis.[7] | Slower scan speeds compared to Q-TOF, can be more expensive. |
Experimental Protocols
Detailed and robust experimental protocols are critical for reliable and reproducible this compound analysis. Below are representative methodologies for sample preparation and analysis using GC-MS and LC-MS/MS.
Sample Preparation from Plasma/Serum
A common procedure for the extraction of taurine from plasma or serum involves protein precipitation.
-
Protein Precipitation : To a 50 µL aliquot of plasma or serum, add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[4] Other protocols may use sulfosalicylic acid.[9]
-
Vortexing and Centrifugation : Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) for 20 minutes to pellet the precipitated proteins.[10]
-
Supernatant Collection : Carefully collect the supernatant containing the analyte.
-
Dilution : The supernatant can be diluted with an appropriate mobile phase or reconstitution solution before injection into the LC-MS system.[4]
Derivatization for GC-MS Analysis
Due to its polar nature, taurine requires derivatization to increase its volatility for GC-MS analysis.[11]
-
Drying : An aliquot of the sample extract is dried completely under a stream of nitrogen.
-
Reagent Addition : Add 100 µL of a silylating reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) followed by 100 µL of acetonitrile.[11]
-
Heating : The mixture is heated at 100°C for an extended period (e.g., 4 hours) to ensure complete derivatization.[11]
-
Neutralization : The sample is neutralized with sodium bicarbonate before GC-MS analysis.[11]
LC-MS/MS Method using HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like taurine without the need for derivatization.
-
Chromatographic Column : A HILIC column, such as an Astec apHera NH2 (150 mm x 4.6 mm, 5 µm), is often used.[1]
-
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).
-
Gradient Elution : A gradient elution is employed to effectively separate taurine from other matrix components.
-
Mass Spectrometry Detection : A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound.[12][13]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for this compound analysis.
Conclusion
The selection of a mass spectrometry platform for this compound analysis should be guided by the specific goals of the research. For high-throughput, targeted quantification with the highest sensitivity, LC-MS/MS with a triple quadrupole instrument is the preferred choice. When both quantitative accuracy and the ability to identify unknown metabolites are required, high-resolution platforms like Q-TOF and Orbitrap mass spectrometers offer significant advantages. For laboratories with existing GC-MS instrumentation, derivatization-based methods provide a viable, albeit more labor-intensive, alternative. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can select the optimal platform to achieve reliable and accurate quantification of this compound in their studies.
References
- 1. Development and validation of a hydrophilic interaction chromatography-mass spectrometry assay for taurine and methionine in matrices rich in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of taurine and related biomarkers in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of a LC-MS/MS assay for the simultaneous quantification of edaravone and taurine in beagle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. LC QToF Vs Triple Quad - Chromatography Forum [chromforum.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. High resolution Orbitrap mass spectrometry in comparison with tandem mass spectrometry for confirmation of anabolic steroids in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. Frontiers | Untargeted metabolomics based on ultra-high performance liquid chromatography-mass spectrometry/MS reveals the lipid-lowering mechanism of taurine in hyperlipidemia mice [frontiersin.org]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. Rapid Analysis of Taurine in Infant Formula and Adult Nutritionals by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Taurine in Infant Formulas and Adult Nutritionals by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry: First Action 2022.03 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of Taurine-¹³C₂ in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of Taurine-¹³C₂ in assessing the kinetic isotope effect (KIE) of enzymatic reactions. We will explore the theoretical advantages and practical considerations of using this stable isotope-labeled substrate in comparison to other isotopic and non-isotopic methods for studying taurine-metabolizing enzymes. This guide will provide supporting experimental context from related studies to inform your experimental design.
Introduction to the Kinetic Isotope Effect (KIE) and Taurine Metabolism
The kinetic isotope effect is a powerful tool in enzymology, providing insights into reaction mechanisms by measuring the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. This change in rate is due to the difference in zero-point vibrational energies of the bonds involving the light and heavy isotopes. A significant KIE can indicate that bond breaking or formation at the labeled position is part of the rate-determining step of the reaction.
Taurine (2-aminoethanesulfonic acid) is a sulfur-containing amino acid involved in numerous physiological processes. Its metabolism is primarily carried out by enzymes such as taurine:α-ketoglutarate dioxygenase (TauD), which catalyzes the hydroxylation of taurine, and cysteine dioxygenase (CDO), a key enzyme in taurine biosynthesis. Understanding the mechanisms of these enzymes is crucial for drug development and for elucidating the role of taurine in health and disease.
Comparison of Isotopic Tracers for KIE Studies of Taurine-Metabolizing Enzymes
While direct experimental data on the KIE of Taurine-¹³C₂ in enzymatic reactions is not yet prevalent in published literature, we can infer its potential performance based on studies with other isotopes and general principles of KIE. The following table compares Taurine-¹³C₂ with other potential isotopic tracers for studying taurine-metabolizing enzymes.
| Isotopic Tracer | Typical KIE Magnitude | Advantages | Disadvantages | Relevant Enzyme(s) |
| Taurine-¹³C₂ | Small (typically 1.02 - 1.05)[1] | - Stable, non-radioactive.- Provides information on C-H or C-C bond cleavage.- Can be detected by Mass Spectrometry and NMR. | - Smaller KIE can be more challenging to measure accurately.- Synthesis of labeled compound can be expensive. | Taurine:α-ketoglutarate dioxygenase (TauD), Cysteine Dioxygenase (CDO) |
| Taurine-[¹⁵N] | Small | - Stable, non-radioactive.- Probes the role of the amino group in the reaction. | - KIE may not be observable if the N-atom is not involved in the rate-determining step. | Taurine:α-ketoglutarate dioxygenase (TauD), Taurine dehydrogenase |
| Taurine-[³⁴S] | Very Small | - Stable, non-radioactive.- Directly probes the sulfonate group. | - Very small KIE, making it difficult to measure.- Limited commercial availability of the labeled compound. | Taurine:α-ketoglutarate dioxygenase (TauD) |
| Taurine-[²H] (Deuterated) | Large (can be >7)[2] | - Large KIE is easier to measure and provides strong evidence for C-H bond cleavage in the rate-determining step. | - Can sometimes alter the reaction mechanism due to the significant mass difference. | Taurine:α-ketoglutarate dioxygenase (TauD) |
| Taurine-[³H] (Tritiated) | Large | - High sensitivity due to radioactivity. | - Radioactive, requiring special handling and disposal.- Can have a larger effect on the reaction than stable isotopes. | Taurine:α-ketoglutarate dioxygenase (TauD) |
Comparison with Non-Isotopic Methods
Non-isotopic methods provide alternative approaches to study the kinetics of taurine-metabolizing enzymes, though they do not provide the mechanistic detail of KIE studies.
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometric Assays | Measures the change in absorbance of a substrate, product, or cofactor. For example, monitoring the consumption of NADH or the production of a chromophoric product. | - Simple and widely available instrumentation.- Can be used for continuous monitoring of enzyme activity. | - May lack specificity if other reactions in the mixture cause absorbance changes.- Can be less sensitive than fluorescence or isotopic methods. |
| Fluorescence-based Assays | Utilizes fluorescent probes that change their properties upon enzymatic reaction. This can involve derivatizing taurine or its products with a fluorescent tag.[3][4] | - High sensitivity.- Can be adapted for high-throughput screening. | - The fluorescent label may interfere with the enzymatic reaction.- Requires a fluorometer. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies substrates and products based on their physicochemical properties. | - High resolution and specificity.- Can measure multiple components in a single run. | - Requires specialized equipment.- Often involves sample derivatization, which can be time-consuming. |
| Calorimetry | Measures the heat change associated with the enzymatic reaction. | - Label-free and universal for any reaction that produces or consumes heat. | - Requires a sensitive microcalorimeter.- Can be affected by non-specific heat effects. |
Experimental Workflow for Assessing the KIE of Taurine-¹³C₂
The following diagram illustrates a typical experimental workflow for determining the kinetic isotope effect of Taurine-¹³C₂ in an enzymatic reaction using mass spectrometry.
Caption: Experimental workflow for KIE determination of Taurine-¹³C₂.
Detailed Experimental Protocol: KIE of Taurine-¹³C₂ with Taurine:α-Ketoglutarate Dioxygenase (TauD)
This protocol is a hypothetical adaptation based on established methods for measuring KIEs and the known properties of TauD.
Objective: To determine the ¹³C kinetic isotope effect on the V/K for taurine in the reaction catalyzed by E. coli Taurine:α-ketoglutarate dioxygenase (TauD).
Materials:
-
Purified recombinant E. coli TauD
-
Taurine (unlabeled)
-
Taurine-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
α-ketoglutarate (α-KG)
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Mohr's salt)
-
L-Ascorbic acid
-
MOPS buffer (pH 7.5)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM MOPS buffer (pH 7.5).
-
Prepare stock solutions of taurine (100 mM), Taurine-¹³C₂ (100 mM), α-KG (100 mM), Mohr's salt (10 mM), and L-ascorbic acid (100 mM) in the MOPS buffer.
-
Prepare a stock solution of purified TauD (e.g., 1 mg/mL) in a suitable buffer.
-
-
Enzymatic Reaction (Competitive Method):
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM MOPS buffer (pH 7.5)
-
1 mM α-KG
-
100 µM Mohr's salt
-
1 mM L-ascorbic acid
-
A mixture of unlabeled taurine and Taurine-¹³C₂ at a known ratio (e.g., 1:1) and a total concentration well below the Kₘ for taurine (e.g., 10 µM).
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25 °C) for 5 minutes.
-
Initiate the reaction by adding a small amount of TauD (e.g., to a final concentration of 1 µM).
-
At various time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold methanol containing a known concentration of an internal standard (e.g., Taurine-[¹⁵N]).
-
-
Sample Analysis by LC-MS:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS.
-
Use a suitable column (e.g., a HILIC column) for the separation of taurine.
-
Set the mass spectrometer to monitor the m/z values corresponding to unlabeled taurine, Taurine-¹³C₂, and the internal standard.
-
-
Data Analysis and KIE Calculation:
-
For each time point, determine the ratio of the peak areas of unlabeled taurine to Taurine-¹³C₂.
-
Calculate the fraction of the reaction (f) at each time point by quantifying the amount of product formed or the remaining substrate relative to the initial amount.
-
The KIE on V/K can be calculated using the following equation for competitive reactions:
-
KIE = ln(1 - f) / ln(1 - f * Rₜ/R₀)
-
Where:
-
f = fraction of the reaction
-
R₀ = initial ratio of [Taurine-¹³C₂] / [unlabeled Taurine]
-
Rₜ = ratio of [Taurine-¹³C₂] / [unlabeled Taurine] at time t
-
-
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of key enzymes in taurine metabolism, highlighting where KIE studies with Taurine-¹³C₂ can provide mechanistic insights.
Caption: Key enzymes in taurine metabolism.
Conclusion
The use of Taurine-¹³C₂ as a tracer for KIE studies offers a powerful, non-radioactive method to investigate the mechanisms of taurine-metabolizing enzymes. While direct comparative data for Taurine-¹³C₂ KIE is currently limited, the established large deuterium KIE for taurine dioxygenase suggests that a ¹³C KIE should be observable and mechanistically informative. The expected smaller magnitude of the ¹³C KIE will require precise analytical methods, such as LC-MS, for its determination.
For researchers choosing a method, the decision between isotopic and non-isotopic assays will depend on the specific research question. If the goal is to elucidate the reaction mechanism and transition state structure, KIE studies with isotopic tracers like Taurine-¹³C₂ are indispensable. For high-throughput screening or routine enzyme activity measurements, non-isotopic methods may be more practical. This guide provides the foundational information to assist researchers in making an informed decision for their experimental design in the study of taurine metabolism.
References
- 1. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Taurine determination by capillary electrophoresis with laser-induced fluorescence detection: from clinical field to quality food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Quantification of Taurine-13C2: A Comparative Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of Taurine-13C2, a stable isotope-labeled form of taurine crucial for metabolic research and clinical studies. This compound serves as an ideal internal standard in mass spectrometry-based quantification, enabling precise and accurate measurement of endogenous taurine levels in various biological matrices. This document summarizes key performance data from published methods and outlines detailed experimental protocols to assist laboratories in selecting and implementing robust analytical procedures.
Comparative Performance of Taurine Quantification Methods
The quantification of taurine, often utilizing this compound as an internal standard, has been approached by various laboratories using primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of different methods, providing a baseline for inter-laboratory comparison.
| Method | Matrix | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS (HILIC) | Dog Whole Blood | 1 - 100 | 10 (80 nmol/mL) | < 15% | < 15% | 85-115% | [1] |
| LC-MS/MS (HILIC) | Dog Plasma | 1 - 100 | 1 (8 nmol/mL) | < 15% | < 15% | 85-115% | [1] |
| LC-MS/MS | Human Serum | 0.025 - 50 | Not explicitly stated, but linearity starts at 0.025 | Not explicitly stated | Not explicitly stated | 95.2 - 98.8% | [2] |
| LC-MS/MS | Beagle Plasma | 0.025 - 50 | Not explicitly stated, but linearity starts at 0.025 | Standard deviation in 0.0-1.2 µg/mL range | Not explicitly stated | 97.6 - 103.4% | [2] |
| UPLC-MS/MS | Biological Samples (Methanol) | 0.001 - 0.3 | 0.001 | Within acceptable range | Within acceptable range | Within acceptable range | [3] |
| HPLC-PDA (derivatization) | Energy Drinks | 0.5 - 20 | Not explicitly stated | 1.816% | 2.858% | 90.2 - 104% | [4] |
| UV-Vis (derivatization) | Energy Drinks | 0.5 - 16 | 0.141 | 1.278% | 2.236% | 93.3 - 105% | [4] |
Note: The use of this compound as an internal standard is a common practice in LC-MS/MS methods for taurine quantification to ensure high accuracy and precision, although not all cited documents explicitly detail its use in the provided snippets.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are generalized and specific protocols extracted from validated methods.
Generalized LC-MS/MS Protocol for Taurine Quantification in Biological Fluids
This protocol represents a typical workflow for taurine analysis using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry, a technique well-suited for retaining and separating polar compounds like taurine.[1] this compound is an appropriate internal standard for this method.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma or whole blood, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol containing the internal standard, this compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dilution (if necessary): Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to bring the analyte concentration within the calibration curve range.
2. Liquid Chromatography (HILIC):
-
Column: A HILIC column (e.g., Acquity BEH HILIC, 100 × 2.1 mm, 1.7 µm) is recommended for good retention of taurine.[1]
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile with the same additive.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 90% B) and gradually increasing the aqueous portion.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 25°C) to ensure reproducible retention times.[2]
-
Injection Volume: 2-10 µL.
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Negative ion mode has been shown to be effective.[5]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for taurine and the this compound internal standard.
-
Taurine: The exact m/z transitions will depend on the ionization mode and adduct formed.
-
This compound: The precursor ion will be shifted by +2 m/z units compared to unlabeled taurine.
-
-
Optimization: Optimize MS parameters such as nebulizing gas flow, heating gas flow, interface temperature, and collision energy for maximum signal intensity.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
The quantification of this compound is not directly related to a signaling pathway but is a critical component of pharmacokinetic and metabolic studies that investigate such pathways. For instance, this compound can be used as a tracer to follow the metabolic fate of taurine in vivo.
Logical Relationship for Isotope Dilution Mass Spectrometry
The underlying principle for using this compound as an internal standard is isotope dilution mass spectrometry. This technique provides high accuracy by correcting for sample loss during preparation and for variations in instrument response.
Caption: Principle of isotope dilution mass spectrometry.
This guide provides a starting point for laboratories looking to establish or compare their methods for this compound quantification. For successful inter-laboratory comparison, it is recommended to use a common, well-characterized reference material and to participate in proficiency testing schemes. The provided data and protocols should aid in the development of standardized operating procedures, leading to more consistent and reliable results across different research sites.
References
A comparative study of Taurine-13C2 kinetics in healthy versus disease models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Taurine-13C2 kinetics in healthy individuals versus those with disease, offering insights for researchers, scientists, and professionals in drug development. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a resource for understanding the metabolic fate of taurine in varying physiological states.
Comparative Kinetics of this compound
The use of stable isotopes like 13C2-labeled taurine allows for the precise tracking of taurine's metabolic journey, offering a window into its absorption, distribution, and excretion.[1] While comprehensive studies directly comparing this compound kinetics in healthy versus diseased states using identical methodologies are limited, existing research provides a solid foundation for understanding the kinetics in healthy subjects and allows for informed inferences about how these might be altered in various pathological conditions.
Taurine Kinetics in Healthy Models
Studies in healthy adult humans using [1,2-13C2]taurine have established key kinetic parameters. These investigations reveal that taurine has a very low appearance rate in plasma in postabsorptive healthy individuals, suggesting that interorgan transfer represents only a small fraction of the whole-body turnover.[2][3] This slow turnover is a distinguishing feature of taurine metabolism compared to other amino acids.[4]
The primary method for assessing these kinetics involves a continuous intravenous infusion of [1,2-13C2]taurine, with blood samples collected over several hours to measure the isotopic enrichment of taurine in plasma and whole blood.[2][3][5] This approach has demonstrated that a steady-state of isotope enrichment is typically reached by the fifth hour of infusion.[2][3][5]
Table 1: Quantitative this compound Kinetic Data in Healthy Adult Males
| Parameter | Value (Continuous Infusion) | Value (Bolus Injection) | Reference |
| Tracer Infusion Rate | 3.1 ± 0.2 µmol·kg⁻¹·h⁻¹ | 3.0 ± 0.1 µmol/kg | [2][5] |
| Plasma Taurine Appearance Rate (Ra) | 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ | ~85% higher than continuous infusion | [2][3][5] |
| Time to Steady-State Isotope Enrichment | ~5 hours | Not Applicable | [2][3][5] |
Data from studies on healthy adult males. The bolus injection technique has been suggested to potentially overestimate the taurine appearance rate in plasma.[2][5]
Postulated Taurine Kinetics in Disease Models
While direct this compound kinetic studies in specific disease models are not abundant in the reviewed literature, the known roles of taurine in various pathologies suggest significant alterations in its metabolism.[6] Problems with taurine metabolism are linked to a range of diseases, including metabolic syndrome, cardiovascular diseases, neurodegenerative disorders, and cancer.[6]
Metabolic Disorders: In conditions like obesity and diabetes, taurine metabolism is known to be dysregulated.[7] Taurine plays a role in improving insulin sensitivity and regulating lipid and glucose metabolism.[6] Animal models of obesity show that taurine supplementation can alleviate hyperlipidemia and other metabolic disturbances.[7] It is plausible that in these states, the uptake and utilization of taurine by tissues such as adipose tissue and liver are altered, which would be reflected in the kinetics of this compound. For instance, lower plasma taurine concentrations have been associated with a higher body mass index.[7]
Neurological Disorders: Taurine is crucial for neuroprotection and is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][10][11] In these conditions, there may be altered transport of taurine across the blood-brain barrier and modified uptake by neuronal cells.[8] For example, in some neurodegenerative disorders, brain taurine concentrations are reduced, suggesting either decreased uptake or increased efflux/metabolism.[12][13] A this compound kinetic study in these models could reveal the rates of taurine transport and turnover within the central nervous system.
Table 2: Expected Alterations in this compound Kinetics in Disease Models
| Disease Model | Expected Alteration in Taurine Kinetics | Rationale |
| Metabolic Syndrome (Obesity, Diabetes) | Altered plasma appearance rate and tissue uptake. | Dysregulation of glucose and lipid metabolism; taurine's role in improving insulin sensitivity.[6][7] |
| Neurological Disorders | Changes in transport across the blood-brain barrier and neuronal uptake. | Taurine's neuroprotective roles and observed concentration changes in the brain in these disorders.[8][12][13] |
| Cardiovascular Diseases | Modified myocardial uptake and plasma clearance. | Taurine's functions in regulating calcium transport and protecting against oxidative stress in the heart.[14] |
| Cancer | Altered tumor cell uptake and metabolism. | Some tumors exhibit unique metabolic dependencies, and taurine metabolism can be significantly altered.[6] |
Experimental Protocols
A detailed understanding of the methodologies used in taurine kinetic studies is essential for interpreting data and designing future experiments.
Protocol for this compound Kinetics in Healthy Humans
The following protocol is based on studies conducted in healthy adult volunteers.[2][5]
1. Subject Preparation:
-
Subjects fast overnight prior to the study.
-
A catheter is inserted into an antecubital vein for tracer infusion.
-
A second catheter is placed in a contralateral hand vein, which is heated to obtain arterialized venous blood for sampling.
2. Tracer Administration:
-
A sterile solution of [1,2-13C2]taurine is prepared in saline.
-
The tracer is administered as a primed, continuous intravenous infusion for 6-8 hours. A typical infusion rate is around 3.1 µmol·kg⁻¹·h⁻¹.[2][5]
-
Alternatively, a bolus injection of the tracer (e.g., 3.0 µmol/kg) can be administered.[2][5]
3. Blood Sampling:
-
Baseline blood samples are collected before the start of the infusion.
-
During the infusion, blood samples are collected at regular intervals (e.g., every 30-60 minutes) for the duration of the study.
4. Sample Analysis:
-
Blood samples are centrifuged to separate plasma.
-
Plasma and whole blood are processed to extract taurine.
-
The isotopic enrichment of taurine is determined using gas chromatography-mass spectrometry (GC-MS).[2][5]
5. Kinetic Calculations:
-
The rate of appearance (Ra) of taurine in plasma is calculated using steady-state isotope dilution equations for continuous infusion studies.
-
For bolus injection studies, the decay of isotope enrichment over time is fitted to a multi-exponential curve to calculate kinetic parameters.[2][3]
Visualizing Taurine's Role and Experimental Design
Diagrams illustrating the experimental workflow and the signaling pathways influenced by taurine can aid in conceptualizing these complex processes.
Caption: Experimental workflow for this compound kinetic studies.
Caption: Key signaling pathways and functions of taurine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Taurine kinetics assessed using [1,2-13C2]taurine in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of [35S]taurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]
- 7. Role of taurine in the pathogenesis of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergence of taurine as a therapeutic agent for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Taurine-13C2: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Taurine-13C2, an isotopically labeled compound. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper removal techniques. | Prevents skin contact with the chemical. |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment. | Protects eyes from dust particles. |
| Respiratory Protection | Use a dust mask type N95 (US) or equivalent. | Avoids inhalation of dust. |
| Body Protection | Wear impervious clothing appropriate for the concentration and amount of the substance. | Protects skin from accidental spills. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many non-hazardous, isotopically labeled compounds, involves a clear and systematic process. The primary recommendation from safety data sheets is to treat it as an unused product and to engage a licensed professional waste disposal service.[1][2][3] Do not discharge the substance into drains or the environment.[1][2][4]
1. Waste Identification and Segregation:
-
Isolate: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
No Mixing: Do not mix this compound with other waste materials.
2. Containerization:
-
Original Container: Whenever possible, store the waste in its original container.
-
Suitable Containers: If the original container is not available or compromised, use a suitable, well-sealed, and clearly labeled container for disposal.[1][4] The container should be kept tightly closed in a dry and well-ventilated place.[1][4]
3. Labeling:
-
Clear Identification: Label the waste container clearly as "this compound Waste".
-
Include Details: The label should include the chemical name, the approximate quantity, and the date of accumulation.
4. Temporary Storage:
-
Designated Area: Store the sealed and labeled waste container in a designated, secure waste accumulation area within the laboratory.
-
Safe Conditions: The storage area should be cool, dry, and well-ventilated.[1]
5. Professional Disposal:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.
-
Licensed Disposal Company: The EHS office will typically coordinate with a licensed professional waste disposal company for the final disposal of the chemical waste.[1][2][3]
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures to mitigate exposure and contamination:
-
Avoid Dust Formation: Take care to not create dust when cleaning up a spill.[1][4][5]
-
Containment: Pick up and arrange for disposal without creating dust.[1][4]
-
Cleaning: Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][4]
-
Ventilation: Ensure adequate ventilation in the area of the spill.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
This procedural guidance is designed to ensure that this compound is handled and disposed of in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Essential Safety and Operational Guide for Handling Taurine-13C2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Taurine-13C2. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this stable isotope-labeled compound.
Physicochemical and Safety Data
For quick reference, the key quantitative data for this compound is summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | ¹³C₂H₇NO₃S[1] |
| Molecular Weight | 127.13 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | >300 °C |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥98% (CP) |
Table 2: Hazard Identification and Classifications
| Hazard Classification | GHS-US |
| Skin Irritation | Category 2[3] |
| Eye Irritation | Category 2A[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[3][4] |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following PPE is mandatory when handling this compound.
Table 3: Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant[5] |
| Hand Protection | Nitrile Gloves | Disposable, inspect before use[6] |
| Body Protection | Laboratory Coat | Standard |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when handling powder |
Operational Protocol: Step-by-Step Handling Procedure
Follow these steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. For handling larger quantities or if there is a risk of aerosolization, a chemical fume hood is recommended.[7]
-
Designate a specific area for handling the compound to prevent cross-contamination.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in Table 3.
3. Weighing and Preparation of Solutions:
-
When weighing the solid compound, do so in a draft-shielded balance or a fume hood to minimize the risk of aerosolization.[7]
-
Handle the compound carefully to avoid creating dust.[3]
4. Handling and Experimental Use:
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling the compound.[7]
5. Storage:
-
Store this compound at room temperature, away from light and moisture.[2][3]
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination.
1. Waste Segregation:
-
Collect waste containing this compound in a designated, properly labeled, and suitable, closed container.[3]
2. Disposal of Unused Product:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]
-
The disposal procedures are generally the same as for the unlabeled compound.[7]
3. Contaminated Materials:
-
Dispose of contaminated labware (e.g., vials, pipette tips) and PPE (e.g., gloves) as chemical waste in accordance with local, state, and federal regulations.[7]
4. Spill Decontamination:
-
In case of a spill, wear appropriate PPE.[7]
-
Sweep up the solid material, taking care not to create dust, and place it in a suitable container for disposal.[3]
-
Clean the spill area with soap and water.[7]
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.
References
- 1. This compound | CAS 70155-54-3 | LGC Standards [lgcstandards.com]
- 2. Taurine (1,2-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-6622-0.5 [isotope.com]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
